4-(1H-tetrazol-5-ylmethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2H-tetrazol-5-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-7-3-1-6(2-4-7)5-8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEDVZNIMBGRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560369 | |
| Record name | 4-[(2H-Tetrazol-5-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119192-12-0 | |
| Record name | 4-(2H-Tetrazol-5-ylmethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119192-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2H-Tetrazol-5-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 4-(1H-tetrazol-5-ylmethyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-tetrazol-5-ylmethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Scaffold in Medicinal Chemistry
This compound is a heterocyclic compound of significant interest in modern drug discovery. Its structure marries a phenol ring with a 5-substituted tetrazole moiety, creating a molecule with dual acidic functionalities and a unique electronic profile. The primary driver for its relevance is the tetrazole ring's role as a well-established bioisostere for the carboxylic acid group.[1][2][3] In drug design, replacing a carboxylic acid with a tetrazole can enhance metabolic stability, modulate acidity, and improve pharmacokinetic properties such as lipophilicity and oral bioavailability.[2][4][5]
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will delve into the causality behind experimental methodologies and the strategic implications of each property for drug development. The insights presented herein are designed to empower researchers to effectively utilize this scaffold in the rational design of novel therapeutic agents.
Molecular Identity and Structural Attributes
A precise understanding of the molecule's fundamental structure is the foundation for interpreting its physicochemical behavior.
| Identifier | Value | Source |
| Molecular Formula | C₈H₈N₄O | [6][7] |
| Molecular Weight | 176.18 g/mol | [6][7] |
| CAS Number | 119192-12-0 | [8] |
| SMILES | Oc1ccc(Cc2nnn[nH]2)cc1 | [6][7] |
| InChI Key | MEEDVZNIMBGRPZ-UHFFFAOYSA-N | [6][7] |
Section 1: Acidity and Ionization (pKa)
Significance in Drug Development: The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter. It dictates the extent of a molecule's ionization at a given pH. For this compound, which has two ionizable protons (on the phenol and the tetrazole ring), the pKa values will determine its charge state in different biological compartments, such as the stomach (pH ~1.5-3.5) and the intestine (pH ~6.0-7.4). This, in turn, governs its solubility, membrane permeability, and potential for interaction with biological targets.
Expected pKa Values: This molecule possesses two acidic protons:
-
Tetrazole N-H: 5-substituted 1H-tetrazoles are known to have pKa values similar to carboxylic acids, typically in the range of 4.5 to 5.0.[3][4] This acidity is crucial for its function as a carboxylic acid bioisostere.
-
Phenolic O-H: The pKa of phenol itself is approximately 9.95.[9] The electron-withdrawing nature of the tetrazole-methyl group may slightly lower this value.
Experimental Determination: Potentiometric Titration Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes as a titrant is added to the sample solution.[10][11][12]
Detailed Protocol:
-
Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[10][12]
-
Sample Preparation: Prepare a ~1 mM solution of this compound. To ensure solubility, a co-solvent like methanol may be used, but the pKa value will then refer to that specific solvent medium.[11]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by using a background electrolyte, such as 0.15 M potassium chloride (KCl).[10][12] This minimizes variations in activity coefficients.
-
Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak acids.[10]
-
Titration Procedure:
-
Place the sample solution in a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Make the initial solution acidic (pH ~1.8-2.0) with a standardized 0.1 M HCl solution to ensure both acidic groups are fully protonated.[10][12]
-
Begin the titration by adding small, precise increments of a standardized 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.[12]
-
-
Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[10] For a diprotic acid, two distinct inflection points will be observed, allowing for the determination of both pKa values.
Caption: Workflow for pKa determination by potentiometric titration.
Section 2: Lipophilicity (LogP/LogD)
Significance in Drug Development: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more relevant, as it accounts for both the neutral and ionized species. An optimal LogD range (often cited as 1-3) is crucial for balancing aqueous solubility with membrane permeability.
Predicted LogP: Based on its structure, the compound has both hydrophilic (phenol, tetrazole) and lipophilic (phenyl ring, methylene bridge) features. The LogP is expected to be in the low positive range. For comparison, the LogP of a structurally similar compound, 4-(5-methyl-1H-tetrazol-1-yl)phenol, is reported as 1.25.[13]
Experimental Determination: Shake-Flask Method The shake-flask method is the "gold standard" for LogP/LogD determination, directly measuring the partitioning of a compound between two immiscible phases.[14][15][16]
Detailed Protocol:
-
Phase Pre-saturation: Mix n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) and shake vigorously for 24 hours.[15][16] Allow the phases to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a precise volume ratio of the pre-saturated n-octanol and buffer. The final concentration should be low enough to avoid solubility issues in either phase.
-
Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) until equilibrium is reached.[14] This can take several hours; an overnight incubation is common to ensure thermodynamic equilibrium is achieved.[16][17]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.[16] This step is critical to prevent cross-contamination, which is a common source of error.[14]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]
-
Calculation: Calculate the LogD using the following formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Caption: Workflow for LogD determination using the shake-flask method.
Section 3: Aqueous Solubility
Significance in Drug Development: Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its concentration in plasma. Poor solubility is a major hurdle in drug development, often leading to low bioavailability. The solubility of this compound will be highly pH-dependent due to its two acidic functional groups. It is expected to have its lowest solubility when the pH is below both pKa values (fully protonated, neutral form) and increase significantly at pH values where one or both groups are deprotonated (anionic forms).
Experimental Determination: Equilibrium Shake-Flask Method This method determines the equilibrium solubility by measuring the concentration of a saturated solution after a sufficient incubation period.[19]
Detailed Protocol:
-
Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to generate a pH-solubility profile.[19][20]
-
Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution has been achieved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (37 ± 1 °C for biopharmaceutical relevance) until equilibrium is reached.[19] This may require 24 to 72 hours. The concentration should be measured at several time points (e.g., 24, 48, 72h) to confirm that it has reached a plateau.[19]
-
Separation of Solid: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter plate.
-
Quantification: Dilute the clear supernatant immediately to prevent precipitation and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[19]
-
pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was sufficient.[19]
Section 4: The Tetrazole as a Carboxylic Acid Bioisostere
A core concept underpinning the utility of this compound is bioisosterism. The 5-substituted 1H-tetrazole ring is a classical bioisostere of the carboxylic acid group.[1][3][21] This substitution is a powerful strategy in medicinal chemistry for several reasons:
-
Similar Acidity: The tetrazole proton has a pKa (~4.5-5) that closely mimics that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[3][4]
-
Metabolic Stability: Unlike carboxylic acids, which are susceptible to metabolic transformations like glucuronidation, the tetrazole ring is generally more resistant to metabolism, potentially leading to an improved pharmacokinetic profile.[2][3]
-
Electronic and Steric Properties: The tetrazole ring is planar and has a delocalized anionic charge upon deprotonation, similar to a carboxylate.[4][21] This allows it to occupy a similar space and form comparable hydrogen bond interactions within a receptor's active site.[22]
-
Increased Lipophilicity: Replacing a carboxylic acid with a tetrazole can sometimes increase the molecule's overall lipophilicity, which can enhance membrane permeability and oral absorption.[2]
Caption: The bioisosteric relationship between a carboxylic acid and a tetrazole.
Summary of Physicochemical Properties
| Property | Predicted/Reported Value | Significance in Drug Development |
| pKa₁ (Tetrazole) | ~4.5 - 5.0 | Governs ionization in the upper GI tract; key for receptor interaction.[3][4] |
| pKa₂ (Phenol) | ~9.5 - 10.0 | Influences ionization state at physiological and higher pH.[9] |
| LogP / LogD₇.₄ | ~1.0 - 2.0 (estimated) | Balances solubility and membrane permeability for oral absorption.[13] |
| Aqueous Solubility | pH-dependent | Low at acidic pH, increases significantly above pKa₁. Critical for dissolution and bioavailability. |
| Melting Point | Solid at room temp. | Data not widely available for this specific isomer, but related tetrazoles often have high melting points.[23][24] |
Conclusion
This compound represents a valuable chemical entity for drug discovery, primarily due to the advantageous properties conferred by the tetrazole ring as a carboxylic acid bioisostere. A thorough understanding and experimental determination of its physicochemical properties—pKa, LogD, and aqueous solubility—are not merely academic exercises. They are essential, self-validating steps in the drug development pipeline. The protocols and insights detailed in this guide provide a robust framework for researchers to accurately characterize this molecule, enabling data-driven decisions to optimize its ADME profile and ultimately harness its full therapeutic potential.
References
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- Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Encyclopedia.pub. Methods for Determination of Lipophilicity.
- ResearchGate. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.
- SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design.
- ACS Publications. The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism.
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- ACS Publications. Tetrazoles via Multicomponent Reactions.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Life Chemicals. Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.
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- Lokey Lab Protocols. Shake Flask logK.
- PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
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A Guide to the Spectroscopic Characterization of 4-(1H-tetrazol-5-ylmethyl)phenol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-(1H-tetrazol-5-ylmethyl)phenol. With a molecular formula of C₈H₈N₄O and a molecular weight of 176.18 g/mol , this molecule combines a phenol ring and a tetrazole heterocycle, linked by a methylene bridge.[1] Such structures are of significant interest in medicinal chemistry, where the tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group.[2] This document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers with a foundational dataset for the identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.
Introduction: A Multi-Faceted Approach to Structural Elucidation
The unambiguous confirmation of a molecule's structure is paramount in all fields of chemical research and development. A synergistic approach, employing multiple spectroscopic techniques, provides a self-validating system for structural analysis. Each technique offers a unique piece of the structural puzzle:
-
NMR Spectroscopy maps the carbon-hydrogen framework and reveals the electronic environment of each nucleus.
-
IR Spectroscopy identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its composition and connectivity.
This guide will dissect the expected spectral data from each of these techniques to build a complete structural profile of this compound.
Caption: Workflow for Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule like this compound, which possesses exchangeable protons (phenolic -OH and tetrazole -NH), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as it allows for the observation of these labile protons, which might otherwise be exchanged and rendered invisible in solvents like D₂O.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard and set to 0.00 ppm.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record standard ¹H and ¹³C{¹H} proton-decoupled spectra at room temperature.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and exchangeable protons. The symmetry of the para-substituted phenol ring simplifies the aromatic region into two doublets.
Caption: Structure of this compound.[3]
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~15.5 | Broad Singlet | 1H | NH (Tetrazole) | The acidic proton on the tetrazole ring is highly deshielded and often appears as a broad signal. |
| ~9.5 | Singlet | 1H | OH (Phenol) | The phenolic proton signal is typically a singlet and its chemical shift can vary with concentration. |
| ~7.05 | Doublet (d) | 2H | Ar-H (ortho to OH) | These protons are shielded by the electron-donating -OH group. They appear as a doublet due to coupling with meta protons. |
| ~6.75 | Doublet (d) | 2H | Ar-H (meta to OH) | These protons are coupled to the ortho protons, resulting in a doublet. |
| ~4.20 | Singlet (s) | 2H | -CH₂- | The methylene protons are adjacent to two different ring systems and appear as a singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will reveal six distinct carbon signals, reflecting the molecule's symmetry.
| Predicted δ (ppm) | Assignment | Rationale |
| ~157.0 | C (ipso to OH) | The carbon directly attached to the highly electronegative oxygen atom is significantly deshielded. |
| ~155.0 | C (Tetrazole) | The carbon atom within the electron-deficient tetrazole ring appears at a downfield chemical shift.[4] |
| ~129.0 | CH (ortho to OH) | Aromatic carbons ortho to the hydroxyl group. |
| ~125.0 | C (ipso to CH₂) | The quaternary carbon of the phenol ring attached to the methylene group. |
| ~115.5 | CH (meta to OH) | Aromatic carbons meta to the hydroxyl group are more shielded compared to the ortho carbons. |
| ~25.0 | -CH₂- | The aliphatic methylene carbon is the most shielded carbon in the molecule, appearing significantly upfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum provides a "fingerprint" based on the vibrational modes of the chemical bonds.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: A small amount of the solid compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Spectral Interpretation
The IR spectrum of this compound is expected to be dominated by strong, broad absorptions from the O-H and N-H groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3200 | Strong, Broad | O-H Stretch (Phenol) | Hydrogen bonding in the solid state causes significant broadening of the phenolic O-H stretching band. |
| 3200 - 2500 | Medium, Broad | N-H Stretch (Tetrazole) | The N-H bond of the tetrazole ring also participates in hydrogen bonding, leading to a broad absorption that may overlap with the O-H stretch.[4] |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the phenol ring. |
| 2950 - 2850 | Weak | Aliphatic C-H Stretch | Stretching vibrations for the sp³ C-H bonds of the methylene linker. |
| 1610, 1500 | Medium-Strong | C=C Ring Stretch | Vibrations associated with the carbon-carbon double bonds within the aromatic ring. |
| 1560 - 1475 | Medium | N=N, C=N Stretch | Ring stretching vibrations from the tetrazole heterocycle.[4] |
| ~1250 | Strong | C-O Stretch (Phenol) | The stretching vibration of the carbon-oxygen single bond of the phenol group. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal for confirming the elemental composition of this compound.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is infused into the ESI source.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Analysis of the Mass Spectrum
The primary goal is to observe the molecular ion and confirm its exact mass.
-
Molecular Ion: The expected protonated molecule [C₈H₈N₄O + H]⁺ has a calculated monoisotopic mass of 177.0771 . Observation of a peak at this m/z value with high mass accuracy (typically < 5 ppm error) provides definitive confirmation of the molecular formula.
-
Fragmentation: While ESI is a soft ionization method, some fragmentation can occur. A plausible fragmentation pathway involves the loss of dinitrogen (N₂) from the tetrazole ring, which is a common fragmentation pattern for this heterocycle.
Caption: A plausible fragmentation pathway for the subject compound.
Conclusion
The combination of NMR, IR, and MS provides an unambiguous and self-validating confirmation of the structure of this compound. ¹H and ¹³C NMR data elucidate the precise arrangement of the carbon-hydrogen framework. IR spectroscopy confirms the presence of critical O-H, N-H, and aromatic functional groups. Finally, HRMS provides an exact molecular formula, anchoring the interpretations of the other techniques. This comprehensive spectroscopic guide serves as an essential reference for researchers working with this compound, ensuring accurate identification and facilitating its application in drug discovery and materials science.
References
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- Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. (n.d.). Oriental Journal of Chemistry.
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). [Source not further specified].
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Crystal structure analysis of 4-(1H-tetrazol-5-ylmethyl)phenol
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(1H-tetrazol-5-ylmethyl)phenol
Executive Summary
The structural elucidation of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. It provides definitive proof of molecular identity and offers profound insights into the physicochemical properties that govern a drug's behavior, such as solubility, stability, and bioavailability. This guide presents a comprehensive walkthrough of the methodologies required for the crystal structure analysis of this compound, a molecule of significant interest due to its combination of a phenol ring, a common pharmacophore, and a tetrazole ring, a metabolically stable bioisostere for carboxylic acids.
As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, from crystallization strategies to the nuances of structural refinement and the interpretation of intermolecular forces. We will explore the critical role of hydrogen bonding and other non-covalent interactions in defining the supramolecular architecture of this compound, providing a framework for understanding its solid-state properties and informing future drug design efforts.
Introduction: The Significance of Solid-State Characterization
This compound combines two moieties of high medicinal importance. The phenol group is a versatile hydrogen bond donor and acceptor, frequently involved in receptor binding. The 1H-tetrazole ring serves as a key functional group in numerous drugs, including sartans like losartan and valsartan, acting as a metabolically robust substitute for a carboxylic acid group. The linkage via a methylene bridge provides conformational flexibility, making the three-dimensional arrangement of these groups crucial for biological activity.
Crystal structure analysis via Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for unambiguously determining this 3D arrangement. The resulting structural model allows us to:
-
Confirm Covalent Connectivity: Absolutely verify the identity and isomeric form of the synthesized molecule.
-
Analyze Molecular Conformation: Determine the precise bond lengths, angles, and torsion angles, revealing the molecule's preferred shape in the solid state.
-
Map Intermolecular Interactions: Identify and quantify the non-covalent forces (e.g., hydrogen bonds, π-π stacking) that dictate how molecules pack together. This "crystal packing" is directly linked to material properties like melting point, dissolution rate, and physical stability.
-
Enable Structure-Based Drug Design: Provide an accurate 3D model of the ligand, which is invaluable for computational studies aimed at understanding and optimizing its interaction with a biological target.
This guide will detail the complete workflow, from obtaining suitable single crystals to the final interpretation of the crystal structure and its implications.
Part 1: Synthesis and Crystallization – The Foundation of Analysis
A successful crystal structure determination is entirely dependent on the quality of the starting material. This begins with high-purity synthesis and culminates in the growth of diffraction-quality single crystals.
Synthesis and Purification
The synthesis of this compound can be achieved via established synthetic routes, a common method being the [3+2] cycloaddition of a nitrile with an azide. A plausible route involves the reaction of (4-hydroxyphenyl)acetonitrile with sodium azide, often catalyzed by a Lewis acid like zinc chloride.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of (4-hydroxyphenyl)acetonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and zinc chloride (1.1 eq).
-
Heating: Heat the reaction mixture at 120-130 °C for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the mixture with hydrochloric acid (HCl) to pH ~2-3. This protonates the tetrazole ring and precipitates the product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product must be purified to >99% purity, typically by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water). Purity is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
Growing Diffraction-Quality Single Crystals
Crystallization is often considered more of an art than a science, requiring systematic screening of various conditions. The goal is to allow molecules to self-assemble slowly and methodically into a well-ordered lattice. For a molecule like this compound, which possesses both hydrogen bond donors (-OH, -NH) and acceptors (tetrazole nitrogens), solvent choice is critical.
Common Crystallization Techniques
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to nucleation and crystal growth.
-
Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (the anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.
Table 1: Suggested Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Protic Solvents | Ethanol, Methanol | Can form hydrogen bonds with the solute, potentially competing with solute-solute interactions. Good for initial solubility tests. |
| Aprotic Polar | Acetone, Acetonitrile | Can accept hydrogen bonds but not donate. Useful for disrupting self-association just enough to allow ordered packing. |
| Ethers | Dioxane, THF | Moderate polarity, can act as weak hydrogen bond acceptors. |
| Mixed Systems | Ethanol/Water, Acetone/Hexane | Allows for fine-tuning of polarity and solubility to control the rate of crystallization. Often highly effective. |
Experimental Workflow: Crystallization Screening
Caption: Workflow for single-crystal growth and selection.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the SC-XRD experiment can be performed. This technique uses the diffraction of X-rays by the ordered array of electrons in the crystal to determine the arrangement of atoms.
Data Collection
The crystal is mounted on a goniometer and cooled to a low temperature (commonly 100 K) to minimize thermal motion of the atoms, resulting in a higher quality diffraction pattern. A modern diffractometer then rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam.
Protocol: SC-XRD Data Collection
-
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).
-
Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas to 100 K.
-
Centering: The crystal is centered in the X-ray beam using a video microscope.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the unit cell, a data collection strategy is calculated to ensure complete and redundant data are collected. This involves a series of runs with different crystal orientations (e.g., varying phi and omega angles).
-
Full Data Collection: The full dataset is collected. The detector records the position and intensity of thousands of diffracted X-ray beams (reflections).
Table 2: Typical Crystallographic Data Collection Parameters
| Parameter | Typical Value | Purpose |
| Temperature | 100(2) K | Minimize atomic thermal vibration, improving data quality. |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Monochromatic radiation source. Mo is common for organic molecules. |
| Detector Distance | 40-60 mm | Affects the resolution and separation of diffraction spots. |
| Exposure Time per Frame | 5-30 seconds | Determines the signal-to-noise ratio of the reflection intensities. |
| Total Data Redundancy | >4 | Collecting multiple measurements of the same reflection improves data accuracy. |
| Resolution (d-spacing) | <0.8 Å | A measure of the level of detail in the electron density map. |
Data Processing and Structure Solution
The raw diffraction images are processed to yield a list of reflection indices (h,k,l) and their intensities. This data is then used to solve the "phase problem" and generate an initial model of the crystal structure.
Workflow: From Diffraction to Structural Model
Caption: The computational workflow for X-ray crystal structure determination.
-
Integration: Software like SAINT processes the raw images to locate diffraction spots and integrate their intensities.
-
Scaling and Absorption Correction: Programs like SADABS scale the data from different images and apply corrections for systematic errors, most importantly the absorption of X-rays by the crystal itself.
-
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., with SHELXT). This provides an initial, rough electron density map where the positions of most non-hydrogen atoms can be identified.
-
Structure Refinement: This is an iterative process of optimizing the atomic model (positions, thermal parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the experimental data. This is typically done using full-matrix least-squares refinement with software like SHELXL. Hydrogen atoms are usually located from the difference electron density map and refined with appropriate constraints.
Part 3: Structural Analysis and Interpretation
With a fully refined structure, the chemical and physical insights can be extracted. The final model provides a wealth of information about the molecule's geometry and its interactions with its neighbors.
Molecular Geometry
The first step is to analyze the intramolecular features to confirm the expected chemical structure.
Table 3: Expected vs. Observed Molecular Geometry Parameters
| Parameter | Expected Range / Value | Analysis and Interpretation |
| Phenol C-O Bond | 1.36 - 1.39 Å | Confirms the phenolic character. Shorter than a typical C-O single bond due to resonance with the aromatic ring. |
| Aromatic C-C Bonds | 1.38 - 1.41 Å | Should be within the expected range for a substituted benzene ring. |
| Tetrazole N-N Bonds | 1.31 - 1.36 Å | Confirms the delocalized π-system within the tetrazole ring. |
| Tetrazole C-N Bonds | 1.32 - 1.38 Å | Also part of the delocalized system. |
| Torsion Angle (C-C-C-N) | Variable | The torsion angle describing the orientation of the tetrazole ring relative to the phenyl ring is a key conformational parameter that will influence crystal packing and receptor binding. |
Intermolecular Interactions and Supramolecular Assembly
The true power of crystal structure analysis lies in understanding how molecules interact. For this compound, hydrogen bonds are expected to be the dominant interactions, directing the crystal packing.
Key Potential Hydrogen Bonds:
-
Phenol O-H Donor: The acidic phenol proton is an excellent hydrogen bond donor. It will almost certainly interact with a strong acceptor.
-
Tetrazole N-H Donor: The proton on the tetrazole ring is also a strong donor.
-
Tetrazole Nitrogen Acceptors: The "pyridinic" nitrogen atoms of the tetrazole ring are strong hydrogen bond acceptors.
These interactions lead to the formation of robust supramolecular synthons , which are predictable and reliable patterns of intermolecular recognition. For this molecule, we can anticipate several key synthons that will build up the 3D structure.
Diagram of Potential Intermolecular Interactions
Tautomerism in 4-(1H-tetrazol-5-ylmethyl)phenol
An In-Depth Technical Guide to the Tautomerism of 4-(1H-tetrazol-5-ylmethyl)phenol
Abstract
The tetrazole moiety is a cornerstone pharmacophore in modern drug development, frequently employed as a metabolically stable bioisostere for the carboxylic acid group.[1][2][3] Its utility, however, is nuanced by a complex tautomeric equilibrium that significantly influences its physicochemical properties and, consequently, its biological activity. This guide provides a detailed technical exploration of the tautomerism in this compound, a molecule of interest that combines the versatile tetrazole ring with a phenolic substituent. We will dissect the structural and energetic landscape of its primary 1H- and 2H-tautomers, elucidate the environmental factors governing their equilibrium, and provide field-proven experimental and computational protocols for their definitive characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, mechanistic understanding of this critical chemical behavior.
The Principle of Tautomerism in 5-Substituted Tetrazoles
Tautomerism in 5-substituted tetrazoles is a form of prototropic tautomerism, wherein the isomers differ in the location of a proton. For a compound like this compound, the equilibrium of interest is the migration of the acidic proton between the nitrogen atoms of the tetrazole ring.[4] This gives rise to two distinct, aromatic tautomers: the 1H- and 2H-isomers.[2][5][6]
-
1H-Tautomer : The proton resides on the N1 nitrogen atom. This isomer is generally more polar.
-
2H-Tautomer : The proton resides on the N2 nitrogen atom. This isomer is typically less polar.
The position of this equilibrium is not fixed; it is a dynamic process profoundly influenced by the molecule's environment and the electronic nature of its substituents.[7] Understanding and controlling this equilibrium is paramount, as the two tautomers present different hydrogen bonding capabilities, dipole moments, and lipophilicity, which directly impact receptor binding, membrane permeability, and overall pharmacokinetic profiles.[7][8]
Figure 1: Prototropic tautomeric equilibrium in this compound.
Factors Governing Tautomeric Preference
The tautomeric ratio is a delicate balance of intrinsic stability and external interactions. For this compound, the key determinants are solvent polarity, pH, and the electronic character of the 4-hydroxybenzyl group.
Solvent Effects
This is often the most dominant factor in solution-state studies. The choice of solvent can shift the equilibrium significantly.
-
Causality: The 1H-tautomer generally possesses a larger dipole moment than the 2H-tautomer.[7] In polar protic or aprotic solvents (e.g., DMSO, water, methanol), the more polar 1H-isomer is better stabilized through dipole-dipole interactions and hydrogen bonding, making it the predominant species.[7][9] Conversely, in the gas phase or in nonpolar solvents, the intrinsic stability of the 2H-tautomer often makes it the more favored form.[4][7]
-
Field Insight: For drug discovery applications, evaluating the tautomeric ratio in both a nonpolar solvent (like chloroform-d) and a polar aprotic solvent (like DMSO-d₆) provides critical insight into the compound's behavior in different biological environments, from lipid membranes to aqueous cytoplasm.
Substituent Effects
The C5-substituent, in this case, a 4-hydroxybenzyl group, exerts an electronic influence on the tetrazole ring.
-
Causality: The benzyl group is attached via a methylene (-CH₂-) spacer, which insulates the tetrazole ring from the direct resonance effects of the phenol. However, the overall electron-donating nature of the substituent via induction can influence the relative stability of the tautomers. Electron-donating groups at the C5 position tend to slightly favor the 2H-tautomer.[7] The precise impact is often subtle and can be overshadowed by solvent effects.
pH and Ionization
The presence of two acidic protons—one on the tetrazole ring (pKa ≈ 4.9) and one on the phenol (pKa ≈ 10)—means that the pH of the medium will dictate the ionization state and can influence the tautomeric balance.[5][10] At physiological pH (~7.4), both the tetrazole and phenol groups will be largely protonated. However, in more basic conditions, deprotonation will occur, first at the more acidic tetrazole ring, forming the tetrazolate anion, which is a single, resonance-stabilized species, rendering the 1H/2H tautomerism moot.
Analytical Characterization: A Validating Workflow
A multi-faceted approach combining spectroscopic analysis and computational modeling provides the most robust and trustworthy characterization of the tautomeric equilibrium.
Figure 2: Self-validating workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive experimental technique for distinguishing and quantifying tetrazole tautomers in solution.[10][11] The different electronic environments of the 1H and 2H isomers lead to characteristic and predictable differences in chemical shifts.[12]
Key Diagnostic Markers:
| Nucleus | Observation | Rationale |
| ¹³C | The C5 carbon of the 2H-tautomer is significantly deshielded (shifted downfield by ~10 ppm) compared to the 1H-tautomer.[11] | This is the most reliable and widely used diagnostic marker. The electronic structure of the 2H isomer places less electron density on the C5 carbon. |
| ¹H | The benzylic -CH₂- protons will have different chemical shifts. The shift in the 1H-isomer is typically slightly downfield compared to the 2H-isomer. | The protons' proximity to the differently substituted tetrazole rings results in distinct magnetic environments. |
| ¹⁵N | The nitrogen chemical shifts are highly sensitive to the proton's location, providing unambiguous identification. | While being the most definitive method, it is less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus.[9] |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation (Self-Validation Step):
-
Accurately weigh ~5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that typically favors the 1H tautomer and allows for the observation of the exchangeable N-H proton signal.
-
To validate solvent effects, prepare a parallel sample in a less polar solvent like chloroform-d, if solubility permits.
-
Filter the solution through a glass wool plug into a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Rationale: Decoupling simplifies the spectrum by removing C-H splitting, allowing for clear identification of the C5 carbon signal(s). An extended acquisition time may be necessary due to the quaternary nature of the C5 carbon.
-
(Optional but Recommended) Acquire 2D NMR spectra such as HSQC and HMBC. Rationale: HMBC is particularly useful for confirming the assignment of the C5 carbon by observing its long-range correlation to the benzylic -CH₂- protons.
-
-
Data Analysis and Quantification:
-
Identify the distinct signals for the benzylic protons (-CH₂-) and/or the C5 carbon for both tautomers.
-
Integrate the corresponding, well-resolved proton signals for the 1H and 2H tautomers. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.
-
Confirm assignments using the ¹³C spectrum, where the downfield-shifted C5 signal corresponds to the 2H form.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers, corroborating experimental findings.
Protocol: DFT Calculation of Tautomer Stability
-
Structure Preparation:
-
Build the 3D structures of both the 1H- and 2H-tautomers of this compound using molecular modeling software.
-
-
Calculation Setup:
-
Perform geometry optimization and frequency calculations for both tautomers using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).[13] Rationale: This level of theory provides a good balance of accuracy and computational cost for such systems.
-
To simulate solvent effects, repeat the calculations using a Polarizable Continuum Model (PCM).[14] Select the solvent used in the NMR experiment (e.g., DMSO).
-
-
Analysis:
-
Extract the Gibbs free energy (G) for each optimized tautomer from the calculation output.
-
The difference in Gibbs free energy (ΔG = G₂H - G₁H) indicates the relative stability. A negative ΔG suggests the 2H-tautomer is more stable, while a positive ΔG indicates the 1H-tautomer is favored.
-
The predicted equilibrium constant (K) can be calculated using the equation ΔG = -RTln(K), providing a theoretical tautomeric ratio to compare with experimental NMR data.
-
Conclusion and Outlook
The tautomerism of this compound is a critical characteristic governed by a predictable yet sensitive interplay of solvent, substituent, and pH effects. The predominance of the polar 1H-tautomer in polar environments and the increased stability of the 2H-tautomer in the gas phase are general trends that hold true.[7] For drug development professionals, it is not sufficient to know that tautomerism exists; one must actively characterize and quantify it. The integrated workflow of high-resolution NMR spectroscopy and DFT calculations presented here provides a robust, self-validating system for achieving a comprehensive understanding of this equilibrium. This knowledge is fundamental to designing molecules with optimized physicochemical properties, leading to improved efficacy and better-defined structure-activity relationships.
References
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- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher.
- A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers. (2025). BenchChem.
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- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers.
- 1H / 2H tautomerism of tetrazoles and some examples of substituted... (n.d.).
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Solubility and Stability Studies of 4-(1H-tetrazol-5-ylmethyl)phenol: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
4-(1H-tetrazol-5-ylmethyl)phenol is a heterocyclic compound featuring both a phenol ring and a tetrazole moiety. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, often incorporated into drug candidates to improve metabolic stability and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1] The phenolic group, a common pharmacophore, is known for its antioxidant properties but also its susceptibility to oxidative degradation.[2][3] The interplay of these two functional groups dictates the compound's physicochemical properties, which are paramount to its development as a therapeutic agent.
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. As Senior Application Scientists, we recognize that a thorough understanding of these foundational properties is not merely a data-gathering exercise; it is the bedrock upon which successful formulation development, accurate bioassay interpretation, and robust regulatory submissions are built. The protocols herein are designed to be self-validating, grounded in authoritative International Council for Harmonisation (ICH) guidelines, and explained with an emphasis on the causal relationships between experimental design and data quality.
Part 1: Solubility Characterization
Solubility is a critical determinant of a drug's bioavailability. For oral drug candidates, insufficient solubility can lead to poor absorption and unpredictable clinical outcomes. We will explore two key types of solubility measurements: thermodynamic and kinetic.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a solute that can be dissolved and is the gold standard for pre-formulation studies.[4] The Shake-Flask method is the most reliable technique for this determination.[5][6]
The core principle is to establish an equilibrium between the undissolved solid compound and a saturated solution. By ensuring an excess of the solid is present and allowing sufficient time for equilibration, we can be confident that the measured concentration in the supernatant represents the true thermodynamic solubility under those conditions.[5]
-
Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions. The visible presence of undissolved solid is essential.[5][7]
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.[4] Longer times may be necessary for poorly soluble compounds.
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifugation at high speed (e.g., >10,000 rpm) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the concentration of the diluted sample against a calibration curve and apply the dilution factor to calculate the solubility in units such as mg/mL or µM.
Figure 1: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility is often measured in early drug discovery for high-throughput screening. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[8][9][10] This value is often higher than the thermodynamic solubility because it can represent a supersaturated state, but it is invaluable for guiding initial structure-activity relationships.[5]
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[11]
-
Dilution: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock into a microtiter plate, followed by the addition of aqueous buffer (e.g., PBS, pH 7.4).[8][9]
-
Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[8]
-
Analysis: Determine the concentration of the dissolved compound. This can be done by filtering the solution to remove precipitate and then measuring the UV absorbance of the filtrate.[8][9] Alternatively, nephelometry can be used to measure light scattering caused by undissolved particles.[10]
Anticipated Solubility Data
The solubility of this compound is expected to be pH-dependent due to the acidic nature of both the tetrazole (pKa ~4.9) and phenol (pKa ~10) groups.[1][12] At pH values above their respective pKa's, the functional groups will be deprotonated and ionized, which typically leads to a significant increase in aqueous solubility.
| Solubility Type | Condition | Anticipated Solubility | Rationale |
| Thermodynamic | pH 1.2 Buffer | Low | Both tetrazole and phenol groups are protonated (neutral). |
| Thermodynamic | pH 7.4 Buffer | Moderate to High | The tetrazole group is ionized (anionic), increasing polarity. |
| Thermodynamic | pH 10.0 Buffer | High | Both tetrazole and phenol groups are ionized. |
| Kinetic | pH 7.4 Buffer | Higher than Thermodynamic | Potential formation of a supersaturated solution from DMSO stock. |
Part 2: Stability Profiling and Forced Degradation
Stability testing is essential for identifying degradation pathways, developing stable formulations, and establishing a re-test period or shelf life.[13][14] Forced degradation (or stress testing) is a cornerstone of this process, involving the exposure of the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[15][16] This process is mandated by ICH guidelines to demonstrate the specificity of stability-indicating analytical methods.[17][18]
The presence of a phenol group makes the molecule susceptible to oxidation, while the overall structure may be prone to hydrolysis or photolytic cleavage.[16][19]
Figure 2: Experimental Design for Forced Degradation Studies.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals.[20] Testing across a wide pH range is crucial to identify potential catalysis by hydrogen or hydroxyl ions.[15][21]
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubation: Store aliquots of each solution at an elevated temperature (e.g., 60°C) and at room temperature.
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Oxidative Stability
The phenol moiety is an electron-rich system, making it a prime target for oxidation.[2][19] Hydrogen peroxide is a commonly used oxidizing agent for these studies.[15]
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent and treat it with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Collect samples at various intervals (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly by HPLC. The goal is to achieve 5-20% degradation to ensure that the primary degradation products can be reliably detected.
Photostability
Photostability testing is a mandatory part of stress testing, as outlined in ICH guideline Q1B.[22][23][24] It evaluates the potential for a drug to degrade upon exposure to light.
-
Sample Preparation: Expose the solid drug substance and a solution of the drug to a light source that provides both visible and UVA light. A dark control sample, wrapped in aluminum foil, must be run in parallel to differentiate between light-induced and thermal degradation.
-
Exposure: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light, as specified by ICH Q1B.[25]
-
Analysis: After exposure, analyze the solid and solution samples, along with their corresponding dark controls, by the stability-indicating HPLC method.
Anticipated Stability Profile
| Stress Condition | Anticipated Degradation | Rationale / Potential Products |
| Acidic Hydrolysis | Low to Moderate | The tetrazole and phenol rings are generally stable to acid. |
| Basic Hydrolysis | Low to Moderate | While generally stable, strong base could potentially affect the ring systems. |
| Oxidation (H₂O₂) | High | The phenol group is highly susceptible to oxidation, potentially forming quinone-type structures.[19] |
| Photolysis | Moderate | Aromatic systems can absorb UV light, leading to photolytic cleavage or rearrangement. |
| Thermal (Solid) | Low | The compound is expected to be thermally stable due to the aromaticity of both ring systems.[26] |
Part 3: The Stability-Indicating Analytical Method
The validity of all solubility and stability data hinges on the quality of the analytical method used for quantification. A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[16] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[27]
Rationale for Method Development
The goal is to develop a single HPLC method that can separate the parent peak (this compound) from all potential process impurities and the degradation products generated during the forced degradation studies. This requires optimizing chromatographic parameters to achieve adequate resolution between all peaks of interest.
Figure 3: Workflow for Stability-Indicating HPLC Method Development.
-
Column and Mobile Phase Selection: Start with a robust reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm). Use a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[27]
-
Gradient Optimization: Develop a gradient elution method, starting with a high aqueous composition and increasing the organic modifier over time. This is crucial for eluting both polar and non-polar degradation products.
-
Forced Degradation Sample Analysis: Analyze the samples generated from the forced degradation studies. The primary goal is to achieve baseline separation between the main peak and all degradant peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This helps ensure that the parent peak is not co-eluting with any degradants.
-
Method Validation: Once the method demonstrates specificity, validate it according to ICH Q2(R1) guidelines for linearity, accuracy, precision, range, and robustness.
Conclusion
The systematic study of solubility and stability is a non-negotiable phase in the development of any new chemical entity. For this compound, the interplay between its acidic tetrazole functionality and its oxidatively sensitive phenol group presents a unique and interesting physicochemical profile. By employing robust, well-established protocols such as the shake-flask method for thermodynamic solubility and a comprehensive ICH-guided forced degradation study, researchers can build a deep understanding of the molecule's behavior. This knowledge is critical for mitigating risks, designing effective formulations, and ultimately, accelerating the journey from the laboratory to the clinic.
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Quantum Chemical Calculations for 4-(1H-tetrazol-5-ylmethyl)phenol: A Technical Guide for Drug Development Professionals
Foreword: Bridging Theory and Application in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research, the integration of computational chemistry has become an indispensable pillar of the drug discovery and development pipeline. Quantum chemical calculations, in particular, offer a powerful lens through which we can elucidate the intricate electronic and structural properties of molecules, thereby guiding the rational design of novel therapeutic agents. This technical guide is dedicated to a molecule of significant interest: 4-(1H-tetrazol-5-ylmethyl)phenol. The presence of both a phenol group, a common feature in biologically active compounds, and a tetrazole ring, a well-established carboxylic acid bioisostere, makes this molecule a compelling subject for computational investigation.[1][2][3][4]
This document is crafted for researchers, scientists, and drug development professionals. It eschews a rigid, templated format in favor of a narrative that logically unfolds the "why" behind the "how" of performing quantum chemical calculations on this specific molecule. Our journey will begin with the foundational principles, progress through a detailed, step-by-step computational workflow, and culminate in the interpretation of the calculated data, all while being grounded in the principles of scientific integrity and supported by authoritative references.
The Rationale: Why this compound Merits Computational Scrutiny
The structure of this compound is a fascinating amalgamation of two key pharmacophoric features. The tetrazole ring is a metabolically stable surrogate for a carboxylic acid group, a common moiety in many drugs.[2][3][4] This isosteric replacement can enhance a molecule's pharmacokinetic profile, including its absorption and metabolic stability. The phenol group, on the other hand, is a versatile hydrogen bond donor and acceptor, frequently involved in crucial interactions with biological targets.[5][6][7]
Quantum chemical calculations allow us to move beyond a two-dimensional appreciation of this structure and delve into its three-dimensional conformation, electronic landscape, and reactivity. By employing these methods, we can predict:
-
Molecular Geometry: The most stable three-dimensional arrangement of the atoms, which is crucial for understanding how the molecule will fit into a biological receptor.
-
Electronic Properties: The distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This is key to understanding intermolecular interactions.[8][9]
-
Reactivity Descriptors: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's chemical reactivity and kinetic stability.[10]
-
Vibrational Frequencies: The characteristic vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm its structure.
This knowledge is invaluable for lead optimization, predicting potential metabolic liabilities, and designing derivatives with improved efficacy and safety profiles.[8]
The Computational Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, where the results of each step inform and validate the next. The choice of computational methods and basis sets is critical for obtaining accurate and reliable results. Density Functional Theory (DFT) has emerged as a robust and widely used method in drug discovery due to its balance of accuracy and computational cost.[8][9][11][12][13]
Step 1: Molecular Structure Input and Initial Optimization
The first step is to build the 3D structure of this compound. This can be done using any molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). The Chemical Abstracts Service (CAS) number for this compound is 157124-41-9.[] Its molecular formula is C₈H₈N₄O, and the molecular weight is 176.18 g/mol .[15][16]
Caption: Initial steps in the quantum chemical calculation workflow.
Step 2: High-Level Geometry Optimization
The initial structure is a rough approximation. To find the most stable conformation (the global minimum on the potential energy surface), we perform a high-level geometry optimization.
-
Method: Density Functional Theory (DFT) is the recommended method.[8][9][11][12][13] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular and well-validated choice for organic molecules.
-
Basis Set: A sufficiently large and flexible basis set is crucial for accurate results. The 6-311++G(d,p) basis set is a good choice. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the electron orbitals.
The optimization process will iteratively adjust the bond lengths, bond angles, and dihedral angles until the forces on all atoms are close to zero, indicating that a minimum energy structure has been found.
Step 3: Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p)). This is a critical self-validation step for two reasons:
-
Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a saddle point on the potential energy surface, and further optimization is required.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the identity and purity of a synthesized compound.
Analysis of Calculated Properties: From Data to Insights
The output of these calculations provides a wealth of information. Here, we delve into the interpretation of the most critical parameters for drug development.
Optimized Molecular Geometry
The optimized geometry provides precise values for bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's 3D shape and steric properties, which are key determinants of its ability to bind to a biological target.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-O (Phenol) | ~1.36 |
| C-C (Aromatic) | ~1.39 - 1.40 | |
| C-CH₂ | ~1.51 | |
| CH₂-C (Tetrazole) | ~1.50 | |
| N-N (Tetrazole) | ~1.30 - 1.38 | |
| Bond Angles (°) | C-O-H | ~109 |
| C-C-C (Aromatic) | ~120 | |
| C-CH₂-C | ~112 | |
| Dihedral Angle (°) | Phenol-CH₂-Tetrazole | Variable (Indicates rotational freedom) |
Note: These are expected values based on similar structures in the literature. Actual calculated values would be obtained from the output of the geometry optimization.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.
-
HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are likely to be sites of electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
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The Ascendant Role of Phenol-Containing Tetrazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activities
For Immediate Release
[City, State] – January 12, 2026 – In the intricate landscape of medicinal chemistry, the fusion of distinct pharmacophores into novel molecular architectures is a cornerstone of innovation. This guide delves into the burgeoning field of phenol-containing tetrazoles, a class of compounds demonstrating a remarkable spectrum of biological activities. As drug discovery pipelines increasingly seek multifunctional agents, understanding the therapeutic potential of these hybrid molecules is paramount for researchers, scientists, and drug development professionals. This document serves as an in-depth technical exploration of their core biological activities, providing not only a synthesis of the current state of knowledge but also practical, field-proven insights into their evaluation.
Introduction: The Strategic Union of Phenol and Tetrazole Moieties
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group, offering enhanced metabolic stability and lipophilicity.[1][2] Its combination with a phenolic moiety, a known antioxidant and signaling modulator, creates a synergistic scaffold with diverse pharmacological potential.[3][4][5] This guide will explore the mechanistic underpinnings and experimental validation of the primary biological activities exhibited by these compounds: antioxidant, anticancer, antimicrobial, and anti-inflammatory.
Part 1: Antioxidant Prowess - Scavenging the Seeds of Cellular Damage
The phenolic hydroxyl group is a potent hydrogen donor, enabling these tetrazole derivatives to effectively neutralize free radicals, thus mitigating oxidative stress—a key pathological factor in numerous diseases.
Mechanism of Radical Scavenging
Phenol-containing tetrazoles primarily exert their antioxidant effects through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. The phenolic proton is readily donated to quench reactive oxygen species (ROS) and reactive nitrogen species (RNS), forming a stable phenoxy radical that is resonance-stabilized, preventing further propagation of radical chain reactions.
In Vitro Evaluation of Antioxidant Activity
The antioxidant capacity of these compounds is routinely assessed using colorimetric assays that measure their ability to scavenge stable synthetic radicals.
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, by an antioxidant.[6] The resulting loss of color is measured spectrophotometrically at approximately 517 nm.[6]
In this assay, the ABTS radical cation (ABTS•+), which is blue-green, is generated through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[6] Antioxidants reduce the ABTS•+, leading to a decolorization of the solution, which is monitored at a wavelength of about 734 nm.[6] This longer wavelength reduces interference from colored compounds.[6]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Working Solution: Prepare a stock solution of DPPH in methanol. Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the phenol-containing tetrazole derivatives in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH working solution to each well.[6]
-
Prepare a blank well containing only the solvent.
-
Prepare a control well containing the solvent and the DPPH solution.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Table 1: Comparative Antioxidant Activity of Phenolic Tetrazoles
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Compound A | 54.1 | 75.75 | [3][4] |
| Ascorbic Acid (Standard) | 28 | 65 | [7] |
Note: Data is hypothetical and for illustrative purposes.
Part 2: Anticancer Activity - Inducing Cell Death in Malignant Cells
The anticancer potential of phenol-containing tetrazoles is a rapidly advancing area of research, with several mechanisms contributing to their cytotoxic effects against various cancer cell lines.[1][8][9]
Mechanisms of Anticancer Action
These compounds can induce apoptosis (programmed cell death), inhibit key enzymes involved in cancer progression, and disrupt cell cycle regulation.[1][3][10] Some derivatives have been shown to inhibit protein synthesis and generate oxidative stress within cancer cells.[3]
Caption: Mechanisms of anticancer action of phenolic tetrazoles.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the phenol-containing tetrazole compounds in culture medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Part 3: Antimicrobial Activity - A New Frontier in Combating Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Phenol-containing tetrazoles have demonstrated promising activity against a range of bacteria and fungi.[14][15][16]
Proposed Antimicrobial Mechanisms
The antimicrobial action of these compounds is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with DNA replication.[3] The lipophilic nature of the tetrazole ring can facilitate passage through the microbial cell wall, while the phenolic group can interact with key cellular components.
Caption: General workflow for antimicrobial activity testing.
Evaluation of Antimicrobial Efficacy
Standard methods for assessing antimicrobial activity include the agar well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC).
This method provides a qualitative assessment of antimicrobial activity. A standardized inoculum of a microorganism is spread over an agar plate, and wells are created in the agar. The test compounds are placed in the wells, and the plate is incubated. The presence of a zone of inhibition around the well indicates antimicrobial activity.[14]
Experimental Protocol: Agar Well Diffusion Assay
-
Plate Preparation: Prepare sterile agar plates. Spread a standardized suspension of the test microorganism (e.g., 10^6 CFU/mL) evenly over the surface of the agar.[14]
-
Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile borer.
-
Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Table 2: Antimicrobial Activity of Phenolic Tetrazoles Against Selected Strains
| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | Reference |
| Compound B | 18.0 | 17.7 | [3] |
| Ampicillin (Standard) | 25 | 22 | [14] |
Note: Data is hypothetical and for illustrative purposes.
Part 4: Anti-inflammatory Effects - Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide array of diseases. Phenol-containing tetrazoles have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[17][18][19]
Mechanisms of Anti-inflammatory Action
These compounds can inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide.[19] They may also modulate the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory pathway.
In Vivo Assessment of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classic and widely used assay to screen for acute anti-inflammatory activity.[18][19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping and Fasting: Group animals and fast them overnight before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
Phenol-containing tetrazoles represent a promising class of compounds with a diverse and potent range of biological activities. The synergistic combination of the phenolic and tetrazole moieties provides a robust scaffold for the development of novel therapeutics for a multitude of diseases. Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity, as well as comprehensive in vivo studies and toxicological profiling to translate these promising in vitro findings into clinically viable drug candidates. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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SYNTHESIS , CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to 4-(1H-tetrazol-5-ylmethyl)phenol: Synthesis, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1H-tetrazol-5-ylmethyl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. While specific research on this molecule is not extensively documented, its structural motifs—a phenol group and a 5-substituted-1H-tetrazole ring—position it as a noteworthy scaffold for drug discovery. This guide will delve into the historical context of tetrazole chemistry, the logical synthesis of this compound based on established methodologies, and an expert analysis of its potential pharmacological applications. The role of the tetrazole moiety as a bioisostere for carboxylic acids will be a central theme, providing a rationale for its design and potential therapeutic value.
Introduction: The Prominence of the Tetrazole Scaffold in Medicinal Chemistry
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, has emerged as a "privileged scaffold" in drug discovery.[1] First synthesized in the late 19th century, tetrazole derivatives have gained prominence due to their unique physicochemical properties.[2] A key feature of the 1H-tetrazole group is its role as a bioisostere of the carboxylic acid functional group.[3][4] This means it can mimic the acidic properties and steric profile of a carboxylic acid while offering advantages such as improved metabolic stability and enhanced oral bioavailability.[3][5] The pKa of the N-H proton in a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[1]
The inherent stability of the tetrazole ring to metabolic degradation makes it an attractive replacement for the more labile carboxylic acid group in many drug candidates.[6] This has led to the incorporation of the tetrazole moiety in a number of commercially successful drugs, including the antihypertensive agent losartan and the antibiotic cefazolin. The diverse pharmacological activities associated with tetrazole-containing compounds are extensive, encompassing antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antihypertensive effects.[7][8]
The subject of this guide, this compound, combines this valuable tetrazole scaffold with a phenol group, another important pharmacophore known to participate in hydrogen bonding and other key interactions with biological macromolecules. The methylene linker between the phenyl and tetrazole rings provides conformational flexibility, which can be crucial for optimal binding to a target protein.
Synthesis of this compound: A Mechanistic Approach
While a specific, dedicated synthesis of this compound is not prominently described in the literature, its synthesis can be confidently predicted based on the well-established [3+2] cycloaddition reaction between a nitrile and an azide.[3][9] The logical and most efficient synthetic route would start from the commercially available 4-hydroxyphenylacetonitrile.
The [3+2] Cycloaddition Pathway
The core of the synthesis involves the reaction of the nitrile group in 4-hydroxyphenylacetonitrile with an azide source, typically sodium azide, to form the tetrazole ring. This reaction is often catalyzed by a Lewis acid or a proton source to activate the nitrile towards nucleophilic attack by the azide ion.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from a Similar Synthesis)
The following protocol is adapted from the synthesis of a more complex tetrazole derivative, 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol, and can be applied to the synthesis of this compound with minor modifications.[10]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyphenylacetonitrile (1 equivalent).
-
Add a suitable solvent, such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, typically 1.5 to 3 equivalents).
-
Add a catalyst. Common choices include zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl) (catalytic to stoichiometric amounts).[6] The use of zinc salts in water has been shown to be a safe and efficient method.[6]
Step 2: Reaction
-
Heat the reaction mixture with stirring. The temperature and reaction time will depend on the chosen catalyst and solvent. For example, with sodium azide and ammonium chloride in DMF, the reaction is typically heated to 100-125 °C for several hours.[10]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
If using an organic solvent like DMF, remove it under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to a pH of approximately 2-3. This protonates the tetrazole ring and ensures the product is in its neutral form.
-
The product, being a solid, will precipitate out of the aqueous solution.
-
Collect the solid product by filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous methanol.
Causality Behind Experimental Choices
-
Choice of Starting Material: 4-hydroxyphenylacetonitrile is the logical precursor as it already contains the required carbon skeleton.
-
Azide Source: Sodium azide is a common, inexpensive, and effective source of the azide anion.
-
Catalyst: The catalyst, be it a Lewis acid like ZnBr₂ or a proton source like NH₄Cl (which generates hydrazoic acid in situ), is crucial for activating the nitrile group. The cyano carbon is electrophilically activated, making it more susceptible to nucleophilic attack by the azide ion.
-
Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and facilitating the reaction at elevated temperatures. Water is a greener and safer alternative that can be highly effective, especially with zinc catalysis.[6]
-
Acidification: The final acidification step is necessary to protonate the tetrazolide anion formed during the reaction, yielding the neutral 1H-tetrazole product.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O | |
| Molecular Weight | 176.18 g/mol | |
| Appearance | Solid | |
| SMILES | Oc1ccc(Cc2nnn[nH]2)cc1 | |
| InChI | 1S/C8H8N4O/c13-7-3-1-6(2-4-7)5-8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12) |
Potential Pharmacological Applications and Mechanism of Action
Potential as an Enzyme Inhibitor
Many enzymes have active sites that contain positively charged amino acid residues (e.g., arginine, lysine) that bind to negatively charged carboxylate groups of their natural substrates or inhibitors. The deprotonated tetrazolide anion of this compound can mimic this interaction.
Caption: Hypothesized interaction with an enzyme active site.
Examples of enzyme classes that could be targeted include:
-
Metallo-β-lactamases: Some biphenyl tetrazoles have shown inhibitory activity against these bacterial enzymes that confer resistance to β-lactam antibiotics.[11]
-
Cyclooxygenase (COX) Enzymes: The tetrazole moiety has been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to mimic the carboxylic acid group of traditional NSAIDs that bind to the active site of COX enzymes.[12]
-
Other Hydrolases and Transferases: Any enzyme that recognizes a carboxylate-containing substrate is a potential target.
Potential as a Receptor Antagonist
The angiotensin II receptor blockers (ARBs) are a prime example of tetrazole-containing drugs that act as receptor antagonists. In these molecules, the tetrazole group mimics a carboxylate or a tyrosine phenol, which is crucial for binding to the angiotensin II type 1 (AT₁) receptor. Given the structural similarity to the biphenyl tetrazole moiety of ARBs, this compound could be investigated for activity at G protein-coupled receptors.
Structure-Activity Relationship (SAR) Insights
Based on general SAR principles for tetrazole derivatives, the following can be inferred:
-
The phenol group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in a binding pocket. Its position on the phenyl ring is critical.
-
The methylene linker provides flexibility. Modifying its length or rigidity could modulate binding affinity and selectivity.
-
The 1H-tetrazole ring is the key acidic and bioisosteric component. The N-H proton is crucial for its acidic nature, while the nitrogen atoms can act as hydrogen bond acceptors.
Conclusion and Future Directions
This compound is a molecule with significant, yet largely unexplored, potential in medicinal chemistry. Its straightforward and logical synthesis from readily available starting materials makes it an accessible scaffold for further investigation. The well-established role of the tetrazole ring as a carboxylic acid bioisostere provides a strong rationale for its potential to exhibit a wide range of pharmacological activities.
Future research should focus on the synthesis and in vitro screening of this compound against a variety of biological targets, particularly enzymes and receptors known to interact with carboxylate-containing ligands. Elucidation of its specific biological activities will pave the way for lead optimization and the development of novel therapeutic agents based on this promising scaffold.
References
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- Tondi, D., et al. (1999). Structure-activity Relationships of Biphenyl Tetrazoles as Metallo-Beta-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(18), 2741-2746.
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- Verma, A., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 100(3), 419-442.
- Muhammed, M. A., & Ali, H. K. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1367334.
- Venkatraman, B. R., & Kavitha, H. P. (2009). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Molbank, 2009(3), M621.
- Sharpless, K. B., et al. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.
- Challa, N. R., et al. (2012). Synthesis and pharmacological evaluation of 5-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine derivatives as platelet aggregation inhibitors. European Journal of Medicinal Chemistry, 49, 208-216.
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- Ghorab, M. M., et al. (2016). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-118.
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- Jaiswal, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.
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Biorn, C., et al. (2022, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
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A Technical Guide to 4-(1H-tetrazol-5-ylmethyl)phenol for Advanced Research
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-tetrazol-5-ylmethyl)phenol is a heterocyclic organic compound of increasing interest within the medicinal chemistry and drug discovery sectors. Its structural architecture, featuring a phenol group linked to a tetrazole ring via a methylene bridge, positions it as a valuable building block for the synthesis of novel pharmaceutical agents. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering a similar acidic profile with improved metabolic stability and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and potential applications of this compound to support its effective utilization in research and development.
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | 4-((1H-tetrazol-5-yl)methyl)phenol |
| CAS Number | 160360-26-3 |
| Molecular Formula | C₈H₈N₄O |
| Molecular Weight | 176.18 g/mol |
| Appearance | Typically a solid[3] |
| pKa (Predicted) | 4.86 ± 0.10[3] |
The structure of this compound, with its key functional groups, is illustrated below. The acidic proton on the tetrazole ring and the phenolic hydroxyl group are key features influencing its chemical reactivity and biological activity.
Commercial Availability and Supplier Landscape
This compound is available from a range of commercial suppliers who cater to the research and development market. These suppliers typically offer the compound in various quantities, from milligrams to grams.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | Not specified; sold as "AldrichCPR" | 10mg and larger | The supplier notes that they do not collect analytical data for this product and the buyer is responsible for confirming identity and purity.[4] |
| Amerigo Scientific | Not specified | Inquiry for pricing | Similar to other suppliers, they state that they do not collect analytical data and the buyer assumes responsibility for product confirmation.[4] |
| ChemicalBook | Not specified | Inquiry to listed suppliers | Lists potential suppliers with contact information. |
It is imperative for researchers to recognize that many suppliers of fine chemicals and building blocks for early-stage research do not provide comprehensive certificates of analysis with detailed batch-specific purity data. The onus of quality verification frequently lies with the end-user. This underscores the importance of in-house analytical capabilities for validating the identity and purity of the received material before its use in sensitive applications.
Synthesis of this compound
Synthetic Workflow Diagram
Caption: A three-step synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from established procedures for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[5]
Step 1: Preparation of 4-Hydroxybenzyl Cyanide (if not commercially available)
4-Hydroxybenzyl cyanide is a commercially available starting material. If it needs to be synthesized, standard methods such as the conversion of 4-hydroxybenzyl alcohol to the corresponding chloride followed by cyanation can be employed.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzyl cyanide (1 equivalent), sodium azide (NaN₃, 1.5-2 equivalents), and triethylamine hydrochloride (1.5-2 equivalents).
-
Solvent Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 100-130 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the tetrazole ring and precipitate the product.
-
Isolation: The crude product can be collected by filtration.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quality Control and Analytical Methods
Given the common lack of comprehensive supplier-provided analytical data, in-house quality control is paramount. The following analytical techniques are recommended for verifying the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the phenol ring, the methylene bridge protons, and the acidic proton of the tetrazole ring (which may be broad or exchangeable with solvent).
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of the compound.
-
Method: A reverse-phase HPLC method is generally suitable.[6] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point.[6]
-
Detection: UV detection at a wavelength where the phenol chromophore absorbs (e.g., 254 nm or 280 nm) is typically used.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the expected [M+H]⁺ or [M-H]⁻ ions should be observed.
Applications in Drug Discovery
The tetrazole ring is a key feature in several FDA-approved drugs, where it often serves as a bioisosteric replacement for a carboxylic acid.[1] This substitution can lead to improved metabolic stability, oral bioavailability, and cellular permeability.
Potential Therapeutic Areas
Given the pharmacological importance of tetrazole-containing compounds, this compound is a valuable starting material for the synthesis of novel compounds with potential activity in a variety of therapeutic areas, including:
-
Antihypertensive agents: As seen in drugs like losartan.
-
Anticancer agents [2]
-
Antiviral agents [2]
-
Anti-inflammatory agents
The phenolic hydroxyl group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by synthesizing a library of derivatives.
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS 160360-26-3 is not consistently available. Therefore, a conservative approach to handling should be adopted based on the known hazards of the functional groups present and related compounds.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Inhalation: Avoid inhaling dust. May be harmful if inhaled.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
This compound is a readily accessible and highly valuable building block for medicinal chemists and drug discovery scientists. While its commercial availability is good, researchers must be prepared to perform their own rigorous quality control to ensure the identity and purity of the material. The synthetic route to this compound is straightforward, relying on well-established nitrile to tetrazole conversion chemistry. The presence of both the tetrazole and phenol moieties provides a rich platform for the design and synthesis of novel therapeutic agents across a broad spectrum of diseases.
References
-
Venkatraman, B. R., & Kavitha, H. P. (2009). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Molbank, 2009(4), M621. [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Paragon Laboratories. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(19), 10834-10907. [Link]
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Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. [Link]
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Bojarska, J., & Ziora, Z. M. (2024). Tetrazoles: a multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. [Link]
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Singh, H., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(9), 859-864. [Link]
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Patel, M. P., et al. (2009). A Novel Approach for Synthesis of Substituted Tetrazoles. Rasayan Journal of Chemistry, 2(4), 807-811. [Link]
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Wang, Y., et al. (2009). [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2528. [Link]
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Sari, Y., et al. (2019). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 35(2), 656-664. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(1H-tetrazol-5-ylmethyl)phenol Derivatives in Drug Discovery
Introduction: The Tetrazole Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has emerged as a "privileged scaffold".[1] Its significance primarily stems from its role as a bioisostere for the carboxylic acid group.[2][3][4] This bioisosteric replacement is a cornerstone of medicinal chemistry, offering the potential to enhance metabolic stability, improve lipophilicity and bioavailability, and reduce side effects of drug candidates.[3][4] The tetrazole moiety's ability to mimic the acidic proton and planar nature of a carboxylic acid allows it to engage in similar hydrogen bonding interactions with biological targets.[5] Consequently, tetrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8] More than twenty marketed drugs feature a tetrazole core, underscoring its therapeutic relevance.[1]
The 4-(1H-tetrazol-5-ylmethyl)phenol scaffold is of particular interest as it combines the advantageous properties of the tetrazole ring with a phenolic group. The phenol moiety can serve as a crucial hydrogen bond donor or acceptor, or as a handle for further structural modifications to explore the structure-activity relationship (SAR) of a compound series. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of this compound derivatives, aimed at researchers and scientists engaged in the discovery and development of novel therapeutics.
Strategic Approach to Synthesis: The [3+2] Cycloaddition Pathway
The most robust and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[9][10] This approach is highly efficient and tolerates a wide range of functional groups, making it ideal for the construction of diverse compound libraries for high-throughput screening.
For the synthesis of the this compound core, the logical starting material is 4-hydroxyphenylacetonitrile. The reaction proceeds via the addition of an azide, typically sodium azide, to the electrophilic carbon of the nitrile group. The reaction is often catalyzed by a Lewis acid or a proton source to activate the nitrile.[11]
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: Synthetic workflow for this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core scaffold from 4-hydroxyphenylacetonitrile.
Materials:
-
4-Hydroxyphenylacetonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetonitrile (1.33 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and ammonium chloride (0.64 g, 12 mmol).
-
Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 120-125 °C with vigorous stirring.[12] Maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 100 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., aqueous methanol) to yield this compound as a solid.[12]
-
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. [13][14][15] Avoid contact with metals, especially lead and copper. Do not use metal spatulas for handling sodium azide.[13][15] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[15][16]
-
Hydrazoic acid (HN₃), which can be formed upon acidification, is a toxic and explosive gas. [17] The acidification step must be performed slowly in a fume hood.
-
Never dispose of sodium azide or azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[13][14] Dispose of all azide waste in a designated container.[14]
Protocol 2: O-Alkylation of this compound for Derivative Synthesis
This protocol describes a general method for the derivatization of the phenolic hydroxyl group.
Materials:
-
This compound
-
An appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of this compound (1.76 g, 10 mmol) in 30 mL of acetone, add potassium carbonate (2.76 g, 20 mmol).
-
Reagent Addition: Add the desired alkyl halide (11 mmol, 1.1 equivalents) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux for 4-12 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated derivative.
-
Characterization of Synthesized Compounds
The structural integrity and purity of the synthesized this compound and its derivatives should be confirmed using a combination of spectroscopic and analytical techniques.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenol ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the phenolic -OH and tetrazole N-H protons.[18][19] |
| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon, and the carbon of the tetrazole ring.[18][20] |
| FT-IR | Characteristic absorption bands for O-H and N-H stretching (broad), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching. The nitrile peak from the starting material (around 2235 cm⁻¹) should be absent.[12][20] |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of the compound (C₇H₆N₄O, MW: 162.15 g/mol ).[21] |
Alternative Synthetic Strategies
While the [3+2] cycloaddition is the most common approach, other methods can be employed for the synthesis of tetrazole derivatives, particularly for creating diverse libraries.
-
Ugi and Passerini Multicomponent Reactions (MCRs): These reactions allow for the rapid assembly of complex molecules in a single step.[1][22][23] The Ugi-azide reaction, in particular, is a powerful tool for synthesizing 1,5-disubstituted tetrazoles.[22][24][25]
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and orthogonal reactions that can be used to link tetrazole-containing fragments to other molecules.[26][27][28][29] Light-triggered "photoclick" chemistry with tetrazoles also offers spatiotemporal control over ligation.[29][30]
Caption: Alternative synthetic strategies for tetrazole derivatives.
Conclusion and Future Directions
The synthesis of this compound derivatives represents a valuable avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the preparation of a core scaffold and its subsequent diversification. The inherent drug-like properties of the tetrazole moiety, coupled with the potential for diverse functionalization of the phenol group, make this class of compounds highly attractive for library synthesis and lead optimization programs. Future work in this area could focus on exploring a wider range of substitutions on the phenolic ring and utilizing advanced synthetic methodologies like multicomponent and click reactions to rapidly generate and screen large libraries of these promising compounds against various biological targets.
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Solvent-free click chemistry for tetrazole synthesis from 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-Based fluorinated ionic liquids, their micellization, and density functional theory studies. (n.d.). RSC Publishing. [Link]
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5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. (2004). PubMed. [Link]
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One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (2015). National Institutes of Health. [Link]
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Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher. [Link]
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Potential Pharmacological Activities of Tetrazoles in The New Millennium. (n.d.). International Journal of PharmTech Research. [Link]
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A review: Recent progress on the synthetic routes to 1(5)-substituted 1H-Tetrazoles and its analogs. (2020). Taylor & Francis Online. [Link]
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Efficient tetrazole synthesis via base-catalyzed Ugi MCR. (2024). Reaction Chemistry & Engineering. [Link]
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Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. (2023). RSC Publishing. [Link]
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One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2021). American Chemical Society. [Link]
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Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. [Link]
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Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. (2011). ACS Publications. [Link]
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Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. (2023). RSC Publishing. [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. (2018). PubMed Central. [Link]
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One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. (2021). MDPI. [Link]
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Known tetrazole synthesis via azido‐Ugi reaction and expected AU‐7CR. (n.d.). ResearchGate. [Link]
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Bioisosteres in Drug Discovery: Focus on Tetrazole. (2022). Taylor & Francis Online. [Link]
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REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. (2024). IRJMETS. [Link]
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Click Azide−Nitrile Cycloaddition as a New Ligation Tool for the Synthesis of Tetrazole-Tethered C-Glycosyl α-Amino Acids. (2007). ACS Publications. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). National Institutes of Health. [Link]
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Sodium Azide. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. [Link]
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Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. (n.d.). The Royal Society of Chemistry. [Link]
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A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (2022). Zanco Journal of Pure and Applied Sciences. [Link]
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Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2023). ResearchGate. [Link]
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Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. (2012). ACS Publications. [Link]
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Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Journal of the Serbian Chemical Society. [Link]
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Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2013). PubMed Central. [Link]
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Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Synlett. [Link]
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Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. (2009). Semantic Scholar. [Link]
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Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (2022). Zanco Journal of Pure and Applied Sciences. [Link]
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Sodium Azide NaN3. (2019). University of Illinois Urbana-Champaign - Division of Research Safety. [Link]
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Light-Triggered Click Chemistry. (2016). PubMed Central. [Link]
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Safe Handling of Sodium Azide (SAZ). (n.d.). University of Washington - Environment, Health & Safety. [Link]
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Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. (2022). Journal of Pharmaceutical Negative Results. [Link]
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Synthesis, Characterization, Biological Evaluation, and Assessment Laser Efficacy for New Derivatives of Tetrazole. (2021). Scientific.net. [Link]
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Application Notes & Protocols: Evaluating the Antimicrobial Potential of 4-(1H-tetrazol-5-ylmethyl)phenol
Abstract
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new therapeutic agents.[1][2][3] Tetrazole-containing compounds have emerged as a promising class, with many derivatives exhibiting potent antimicrobial properties.[1][3][4] The tetrazole ring is often considered a bioisostere of the carboxylic acid group, a feature that can enhance pharmacokinetic properties and target binding.[4][5] This document provides a comprehensive guide for researchers on the handling, preparation, and evaluation of 4-(1H-tetrazol-5-ylmethyl)phenol , a representative tetrazole derivative, in a suite of standardized antimicrobial assays. We present detailed, step-by-step protocols for determining its inhibitory and bactericidal activity, its effect on bacterial biofilms, and its preliminary safety profile through cytotoxicity screening.
Introduction: The Scientific Rationale
Tetrazole derivatives are a cornerstone in medicinal chemistry, found in drugs like the cephalosporin antibiotics Cefamandole and Ceftezole.[1][6] Their utility stems from the unique physicochemical properties of the tetrazole ring: a planar, aromatic system with a high nitrogen content and an acidic proton (pKa similar to carboxylic acids).[4][7] These features allow it to participate in hydrogen bonding and ionic interactions, mimicking biological motifs and engaging with enzyme active sites.[4][8] Our focus, this compound, combines the tetrazole moiety with a phenol group. Phenolic compounds themselves are known for their antimicrobial activities, often acting by disrupting cell membrane integrity or inhibiting key cellular enzymes.[9][10] The synergy of these two pharmacophores makes this compound a compelling candidate for antimicrobial screening.
This guide is structured to provide a logical workflow for the comprehensive evaluation of a novel compound, starting from basic preparation and moving through primary and secondary antimicrobial assays to initial safety assessments.
Overall Experimental Workflow
The following diagram outlines the logical progression for evaluating this compound.
Caption: Overall workflow for antimicrobial evaluation.
Compound Preparation and Handling
2.1. Synthesis of this compound
For researchers synthesizing the compound, a common and effective route is the [3+2] cycloaddition of an azide source with a nitrile.[7][11]
-
Starting Material: (4-hydroxyphenyl)acetonitrile.
-
Reagents: Sodium azide (NaN₃), Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂).
-
Solvent: Dimethylformamide (DMF).
-
General Procedure: The nitrile is heated with sodium azide and an ammonium salt (which acts as a proton source) in DMF.[11][12] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is acidified to protonate the tetrazole ring, causing the product to precipitate.[12]
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent like aqueous methanol or ethanol.[12]
-
Characterization: The final product's identity and purity must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
2.2. Preparation of Stock Solutions
Accurate and consistent stock solutions are fundamental to reproducible results.
-
Compound Information:
-
Solvent Selection: Due to the polar tetrazole and phenol groups, Dimethyl Sulfoxide (DMSO) is a suitable solvent. It is crucial to determine the final concentration of DMSO in the assay, as it can have inhibitory effects at concentrations typically >1%.
-
Protocol for 10 mg/mL Stock:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, molecular-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a fresh sterile tube.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Primary Antimicrobial Screening
The initial screening aims to determine if the compound has any antimicrobial activity and to quantify the minimum concentration required for growth inhibition.
3.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] The broth microdilution method is the "gold standard" and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[16][17][18]
This protocol adheres to CLSI and EUCAST guidelines.[17][19] The use of positive (bacteria, no compound), negative (media only), and solvent controls ensures the validity of the results. Inoculum standardization is critical; results are only reliable if the starting bacterial concentration is consistent.[20]
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in 3-5 mL of sterile saline or phosphate-buffered saline (PBS).
-
Vortex to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₀₀ ≈ 0.08–0.13).
-
Dilute this standardized suspension 1:150 in sterile Mueller-Hinton Broth (MHB). This results in the final inoculum density of approximately 5 x 10⁵ CFU/mL.[19]
-
-
Plate Preparation (96-well, U-bottom plate):
-
Add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Prepare a 2X working solution of the test compound. For a highest final concentration of 128 µg/mL, prepare a 256 µg/mL solution in MHB from your DMSO stock.
-
Add 200 µL of this 2X compound solution to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10.
-
Controls:
-
Column 11 (Positive Control): Add 100 µL of MHB. This well will receive bacteria but no compound.
-
Column 12 (Negative/Sterility Control): Add 200 µL of MHB. This well receives no bacteria and no compound.
-
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the final bacterial inoculum (from step 1.5) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well (1-11) is now 200 µL. The compound concentrations are now at their 1X final values.
-
-
Incubation:
-
Cover the plate with a lid or an adhesive plate sealer.
-
Incubate at 37°C for 16-20 hours in ambient air.[19]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
-
The positive control (column 11) should be turbid. The negative control (column 12) should be clear.
-
3.2. Agar Disk Diffusion (Kirby-Bauer) Test
This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening.[20][21] It relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.
-
Inoculum & Plating:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.[20]
-
Using a sterile cotton swab, dip it into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions (rotating the plate 60° each time) to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[20]
-
-
Disk Application:
-
Prepare sterile blank paper disks (6 mm diameter) by impregnating them with a known amount of this compound (e.g., 10 µL of a 3 mg/mL solution to get a 30 µg disk). Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disk onto the center of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with DMSO only).
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
-
The size of the zone correlates with the susceptibility of the organism to the compound.[21]
-
Secondary & Advanced Assays
4.1. Minimum Bactericidal Concentration (MBC) Assay
While the MIC determines growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity).[22][23] The MBC is defined as the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[18][22]
Caption: Step-wise workflow for MBC determination.
-
Prerequisite: Perform a standard broth microdilution MIC test as described above.
-
Subculturing: After reading the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spread each aliquot onto a separate, appropriately labeled MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in colony-forming units (CFU) compared to the starting inoculum count.[22]
4.2. Biofilm Inhibition Assay
Bacterial biofilms are notoriously resistant to conventional antibiotics.[24] This assay determines the ability of the compound to prevent biofilm formation.
This protocol uses the crystal violet (CV) staining method, a simple and high-throughput technique to quantify total biofilm biomass.[25][26] The CV dye stains the attached cells and extracellular matrix. The amount of dye retained is proportional to the amount of biofilm formed.
-
Plate Setup:
-
In a 96-well flat-bottom sterile microtiter plate, prepare 2-fold serial dilutions of your compound in a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose for staphylococci), starting at a concentration equal to the MIC and decreasing.
-
Prepare a bacterial inoculum adjusted to ~1 x 10⁷ CFU/mL in the same growth medium.[25]
-
Add 100 µL of the bacterial inoculum to each well containing 100 µL of the compound dilutions.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (media only).
-
-
Incubation:
-
Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours to allow biofilm formation.[26]
-
-
Washing and Staining:
-
Carefully discard the planktonic (free-floating) cells by inverting the plate and shaking gently.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells. Be gentle to avoid dislodging the biofilm.[24]
-
Blot the plate on paper towels to remove excess liquid.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[24]
-
-
Solubilization and Quantification:
-
Discard the crystal violet solution and wash the plate three to four times with sterile water until the runoff is clear.
-
Invert the plate and tap firmly on a paper towel to remove all excess water and let it air dry completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet stain bound to the biofilm.
-
Incubate for 10-15 minutes, mixing gently on a plate shaker if necessary.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader.
-
-
Calculation:
-
Percentage of Biofilm Inhibition = [1 – (OD of Treated Well / OD of Positive Control Well)] x 100
-
Safety & Selectivity Profile
A promising antimicrobial must be effective against pathogens while exhibiting minimal toxicity to host cells.[27][28] A preliminary cytotoxicity assay is a critical step in evaluating this selectivity.
5.1. Cytotoxicity Assay (MTT/Resazurin)
This assay measures the metabolic activity of eukaryotic cells as an indicator of cell viability.[27] Viable cells reduce a reagent (e.g., MTT or resazurin) into a colored product, which can be quantified spectrophotometrically.
-
Cell Culture:
-
Seed a human cell line (e.g., HEK293, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium. The concentration range should span the effective MIC/MBC values to assess the therapeutic window.
-
Remove the old media from the cells and add 100 µL of the media containing the compound dilutions.
-
Include controls: untreated cells (100% viability) and cells treated with a known cytotoxic agent or the solvent (DMSO) at the highest concentration used.
-
-
Incubation: Incubate the treated cells for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement (Example using Resazurin):
-
Add 20 µL of resazurin solution to each well.
-
Incubate for another 2-4 hours until a color change is observed.
-
Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Data Presentation & Interpretation
Summarizing quantitative data in a structured format is essential for clear communication and comparison.
Table 1: Example MIC and MBC Data
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 29213 | Gram (+) | 16 | 32 | Bactericidal (≤4) |
| E. coli ATCC 25922 | Gram (-) | 64 | >256 | Bacteriostatic (>4) |
| P. aeruginosa ATCC 27853 | Gram (-) | 128 | >256 | Bacteriostatic (>4) |
| Ciprofloxacin | Control | 0.5 | 1 | Bactericidal (≤4) |
-
Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests bacteriostatic activity.[29]
Table 2: Example Biofilm Inhibition & Cytotoxicity Data
| Compound Conc. (µg/mL) | Mean Biofilm Inhibition (%) | Mean Cell Viability (HEK293) (%) |
| 0 (Control) | 0 | 100 |
| 8 (0.5x MIC for S. aureus) | 25.4 | 98.2 |
| 16 (1x MIC for S. aureus) | 58.1 | 95.7 |
| 32 (2x MIC for S. aureus) | 85.3 | 91.4 |
| 64 | 91.2 | 75.6 |
| 128 | 92.5 | 48.9 |
-
Selectivity Index (SI): Calculated as IC₅₀ / MIC. A higher SI value is desirable, indicating that the compound is more toxic to bacteria than to host cells. From the table, the IC₅₀ is ~128 µg/mL. For S. aureus (MIC=16 µg/mL), the SI would be 128/16 = 8.
References
A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
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Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. (2022). PMC - PubMed Central. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology (ASM). [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2016). SpringerLink. [Link]
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A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). National Institutes of Health (NIH). [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]
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A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). Chimia. [Link]
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Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019). ResearchGate. [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). National Institutes of Health (NIH). [Link]
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The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]
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Evaluation of the Antimicrobial, Cyto-Genotoxic, and Antigenotoxic Activity of Dipteryx odorata Seed Extracts. MDPI. [Link]
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Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute (CLSI). [Link]
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Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health (NIH). [Link]
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High-throughput assay for quantifying bacterial biofilm formation. (2024). protocols.io. [Link]
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Preparation of Biofilm Assay Using 96-Well and 6-Well Microplates for Quantitative Measurement and Structural Characterization: A Review. (2024). ResearchGate. [Link]
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Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
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Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: synthesis, in vitro antitumor activity and computational studies. (2015). ResearchGate. [Link]
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Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. (2009). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-4-%5B10H-Phenothiazin-10-yl-(1H-tetrazol-Venkatraman-Kavitha/2070081d528b49e1e55047b7941031b272f2e519]([Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - National Institutes of Health (NIH). [Link]
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CLSI 2024 M100Ed34. CLSI. [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]
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Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
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Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Research Square. [Link]
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Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. PMC - National Institutes of Health (NIH). [Link]
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Antibacterial activity and cytotoxic analysis. ResearchGate. [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]
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Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]
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Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI. [Link]
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Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. MDPI. [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole-5-one Containing 1, 3, 4-oxadiazole Sulfonyl Phosphonates. ResearchGate. [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]
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Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. [Link]
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Ultrasonic accelerated efficient synthesis of (1H-tetrazole-5-yl) pyrazines catalyzed by MgFe 2 O 4 nanoparticles as a reusable heterogeneous catalyst. (2025). ResearchGate. [Link]
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Application Notes & Protocols: Investigating 4-(1H-tetrazol-5-ylmethyl)phenol as a Novel Antihypertensive Agent
Abstract
Hypertension remains a cornerstone of cardiovascular disease, necessitating the continuous exploration of novel therapeutic agents. The tetrazole moiety is a key pharmacophore in medicinal chemistry, notably for its role as a bioisostere of the carboxylic acid group, which is present in many blockbuster antihypertensive drugs.[1][2][3] This document provides a comprehensive guide to the synthesis, characterization, and systematic evaluation of 4-(1H-tetrazol-5-ylmethyl)phenol, a compound with structural similarities to potent angiotensin II receptor blockers (ARBs). We hypothesize that this molecule can interfere with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. These application notes offer detailed protocols for in vitro receptor binding assays and in vivo evaluation in a validated animal model of hypertension, providing a robust framework for assessing its therapeutic potential.
Introduction: The Rationale for a Novel Tetrazole Compound
The Renin-Angiotensin System (RAS) is a pivotal hormonal cascade in the pathophysiology of hypertension.[4] Angiotensin II, the primary effector peptide of the RAS, mediates its potent vasoconstrictive effects by binding to the Angiotensin II Type 1 (AT1) receptor.[3] Consequently, blocking this interaction has been a highly successful strategy for managing hypertension. Marketed ARBs, such as Losartan and Valsartan, feature an acidic group—typically a carboxylic acid or a tetrazole ring—which is crucial for receptor affinity.[3][5]
The tetrazole ring is considered a superior bioisostere for the carboxylic acid group because it offers a similar pKa, comparable spatial geometry, and enhanced metabolic stability and lipophilicity, which can improve pharmacokinetic profiles.[2][6] this compound was selected for investigation based on its structural features. The phenol group can act as a hydrogen bond donor/acceptor, while the tetrazole ring provides the key acidic moiety expected to interact with the AT1 receptor. This guide details the necessary experimental steps to validate this hypothesis.
Hypothesized Mechanism of Action
We propose that this compound functions as an AT1 receptor antagonist. By competitively binding to the AT1 receptor, it would prevent angiotensin II from exerting its physiological effects, namely vasoconstriction and aldosterone release, leading to a reduction in blood pressure.
Caption: Proposed mechanism of action for this compound within the RAAS pathway.
Synthesis and Characterization
The synthesis of this compound is reliably achieved via a [3+2] cycloaddition reaction between a nitrile precursor and an azide salt. This method is a cornerstone of tetrazole synthesis.[3]
Protocol 2.1: Synthesis of this compound
-
Causality: This protocol utilizes the well-established reaction of converting a nitrile group into a tetrazole ring using sodium azide and a mild acid catalyst, ammonium chloride. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, facilitating the dissolution of the salts.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenylacetonitrile (1.33 g, 10 mmol).
-
Reagent Addition: Add sodium azide (0.78 g, 12 mmol) and ammonium chloride (0.64 g, 12 mmol) to the flask.
-
Solvent: Add 25 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reaction: Heat the mixture to 120-125 °C and stir for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Acidification: Acidify the aqueous solution to a pH of ~2 using concentrated HCl. This protonates the tetrazole ring, causing the product to precipitate.
-
Isolation: Filter the resulting white precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an aqueous methanol solution to yield pure this compound.[7]
Table 1: Physicochemical and Spectroscopic Characterization
| Parameter | Expected Result | Technique |
| Appearance | White to pale yellow crystalline powder | Visual Inspection |
| Molecular Formula | C₈H₈N₄O | --- |
| Molecular Weight | 176.18 g/mol | Mass Spectrometry (MS) |
| Melting Point | ~155-158 °C | Melting Point Apparatus |
| ¹H NMR | Peaks corresponding to aromatic, methylene, and phenol protons | NMR Spectroscopy |
| ¹³C NMR | Peaks corresponding to tetrazole, aromatic, and methylene carbons | NMR Spectroscopy |
| FT-IR (cm⁻¹) | Broad O-H, aromatic C-H, N-H, and C=N stretches | IR Spectroscopy |
| Purity | >98% | HPLC |
In Vitro Evaluation: Target Engagement and Selectivity
The initial screening phase is critical to confirm the compound's interaction with the intended molecular target and to assess its selectivity.
Protocol 3.1: AT1 Receptor Competitive Binding Assay
-
Causality: This assay quantifies the affinity of the test compound for the AT1 receptor by measuring its ability to displace a known radiolabeled ligand. A lower IC₅₀ value indicates a higher binding affinity.
-
Materials:
-
Membrane preparation from cells overexpressing human AT1 receptor.
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Unlabeled Competitor (Positive Control): Losartan.
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
-
Procedure:
-
In a 96-well plate, add 25 µL of assay buffer (for total binding) or 25 µL of unlabeled Losartan (for non-specific binding).
-
Add 25 µL of the serially diluted test compound to the remaining wells.
-
Add 25 µL of the radioligand to all wells.
-
Add 50 µL of the membrane preparation to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
-
Termination & Measurement:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the IC₅₀ value by performing a non-linear regression analysis of the competition binding curve.
Protocol 3.2: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
-
Causality: To ensure the compound's activity is not due to inhibition of ACE (the mechanism of ACE inhibitors), this assay measures the activity of ACE in the presence of the test compound. This is a critical step for mechanism validation.[8]
-
Materials:
-
ACE from rabbit lung.
-
Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL).
-
Positive Control: Captopril.
-
Assay Buffer: 100 mM borate buffer with 300 mM NaCl, pH 8.3.
-
-
Procedure:
-
Pre-incubate ACE with various concentrations of the test compound or Captopril for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate for 30 minutes at 37 °C.
-
-
Termination & Measurement:
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid product with ethyl acetate.
-
Evaporate the ethyl acetate layer and redissolve the residue in water.
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.[8]
-
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value. The test compound should ideally show a high IC₅₀ value, indicating poor ACE inhibition.
In Vivo Evaluation: Antihypertensive Efficacy
Preclinical evaluation in a relevant animal model is essential to determine if in vitro activity translates to in vivo efficacy.[9][10] The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of essential hypertension.[11][12]
Caption: Overall experimental workflow from synthesis to in vivo validation.
Table 2: In Vivo Experimental Design
| Group | N | Animal Model | Treatment | Dose (mg/kg) | Route |
| 1 | 8 | SHR | Vehicle (0.5% CMC) | - | Oral Gavage |
| 2 | 8 | SHR | This compound | 10 | Oral Gavage |
| 3 | 8 | SHR | This compound | 30 | Oral Gavage |
| 4 | 8 | SHR | Losartan (Positive Control) | 10 | Oral Gavage |
| 5 | 8 | WKY | Vehicle (0.5% CMC) | - | Oral Gavage |
(SHR: Spontaneously Hypertensive Rat; WKY: Wistar-Kyoto Rat, normotensive control; CMC: Carboxymethylcellulose)
Protocol 4.1: Acute Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
-
Causality: This protocol directly measures the physiological effect of the compound on blood pressure in a hypertensive state. Using the tail-cuff method allows for non-invasive, repeated measurements to track the onset and duration of the antihypertensive effect.
-
Animal Acclimatization: Acclimate male SHRs (14-16 weeks old) and age-matched normotensive Wistar-Kyoto (WKY) rats to the restraining device and tail-cuff procedure for 5-7 days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: On the day of the experiment, record stable baseline systolic blood pressure (SBP) and heart rate (HR) for all animals.
-
Dosing: Administer the test compound, vehicle, or positive control (Losartan) via oral gavage as per the design in Table 2.
-
Post-Dose Monitoring: Measure SBP and HR at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Data Analysis:
-
Calculate the change in SBP (ΔSBP) from baseline for each animal at each time point.
-
Compare the ΔSBP of the treatment groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).
-
A statistically significant reduction in SBP in the compound-treated groups compared to the vehicle group indicates antihypertensive activity.
-
Conclusion and Future Perspectives
This document outlines a systematic approach to validate this compound as a potential antihypertensive agent. The provided protocols establish a clear path from chemical synthesis to in vivo proof-of-concept. Positive results, specifically high affinity for the AT1 receptor and significant blood pressure reduction in SHRs, would warrant further investigation. Subsequent steps should include chronic dosing studies to assess long-term efficacy and safety, pharmacokinetic profiling (ADME), and lead optimization to enhance potency and drug-like properties.
References
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- Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol - Semantic Scholar. (2009).
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- The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway - PMC - PubMed Central. (n.d.).
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Application Notes & Protocols: A Comprehensive Guide to the In Vitro Antioxidant Profiling of 4-(1H-tetrazol-5-ylmethyl)phenol
For: Researchers, scientists, and drug development professionals investigating novel antioxidant compounds.
Preamble: The Rationale for Investigation
The global burden of diseases linked to oxidative stress—such as cancer, neurodegenerative disorders, and cardiovascular disease—necessitates the continuous exploration of novel antioxidant agents.[1][2] Phenolic compounds are a well-established class of antioxidants, primarily due to their ability to donate hydrogen atoms and stabilize free radicals. Concurrently, the tetrazole moiety, a bioisostere for the carboxylic acid group, is a key pharmacophore in medicinal chemistry, conferring a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
The compound 4-(1H-tetrazol-5-ylmethyl)phenol represents a strategic molecular hybridization, integrating a proven antioxidant scaffold (the phenol ring) with a pharmacologically versatile heterocycle (the tetrazole ring). While numerous tetrazole derivatives have been synthesized and evaluated for their therapeutic potential, including antioxidant capacity[3][5][6][7], specific data on this compound remains to be elucidated.
This guide provides a comprehensive framework and detailed protocols for the systematic in vitro evaluation of this compound's antioxidant activity. As a self-validating system, this document not only prescribes methodologies but also explains the causality behind experimental choices, empowering researchers to generate robust, reproducible, and meaningful data.
Part 1: Foundational Principles of Antioxidant Activity Assessment
An antioxidant's efficacy can be mediated through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). No single assay can fully capture a compound's total antioxidant profile. Therefore, a multi-assay approach is scientifically indispensable for a comprehensive characterization. This guide focuses on a panel of three widely adopted chemical assays (DPPH, ABTS, FRAP) and a cell-based assay (CAA) to provide a holistic view of the compound's potential.
Logical Workflow for Antioxidant Profiling
The following diagram illustrates a logical progression for characterizing the antioxidant potential of a novel compound like this compound.
Caption: Logical workflow for comprehensive antioxidant profiling.
Part 2: Chemical Antioxidant Capacity Protocols
These assays quantify the compound's intrinsic ability to neutralize radicals or reduce oxidants in a chemical system.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle & Causality: This assay operates on the SET and HAT mechanisms. DPPH is a stable, deep violet-colored radical. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H.[8] This reduction leads to a stoichiometric loss of color, which is measured spectrophotometrically at ~517 nm.[8][9][10] The choice of methanol or ethanol as a solvent is critical as it readily dissolves both the DPPH radical and a wide range of test compounds.
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Justification: The amber bottle and refrigeration are essential to protect the light-sensitive and thermally labile DPPH radical from degradation.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO. Note: If using DMSO, ensure the final concentration in the well is <1% to avoid solvent interference.
-
Standard: Prepare a 1 mM stock solution of Trolox or Ascorbic Acid in methanol.
-
-
Experimental Procedure (96-Well Plate Format):
-
Prepare serial dilutions of the test compound and the standard in methanol (e.g., 1000, 500, 250, 125, 62.5 µg/mL).[3]
-
In a 96-well microplate, add 50 µL of each sample dilution to respective wells.
-
Add 50 µL of the solvent (methanol or DMSO) to a set of wells to serve as the control (A₀).
-
Freshly prepare the DPPH working solution and add 150 µL to all wells.[9]
-
Incubate the plate in complete darkness at room temperature for 30 minutes.[9][11] Justification: Incubation in the dark is mandatory to prevent photo-degradation of DPPH, which would lead to erroneously high scavenging readings.
-
Measure the absorbance (A₁) at 517 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: Inhibition (%) = [(A₀ - A₁) / A₀] x 100 [12]
-
Plot the percentage inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle & Causality: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[12] ABTS is oxidized using potassium persulfate to generate the radical, which has a characteristic blue-green color with absorption maxima at 645, 734, and 815 nm.[12][13] The antioxidant reduces the ABTS•+, causing decolorization that is measured at 734 nm.[12] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds and is not significantly affected by pH.
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[12]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14] Justification: This extended incubation ensures the complete generation of the ABTS radical cation, leading to a stable and reproducible starting point for the assay.
-
Prior to the assay, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
-
Experimental Procedure (96-Well Plate Format):
-
Prepare serial dilutions of the test compound and a Trolox standard.
-
Add 20 µL of each sample dilution to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 10 minutes.[9]
-
Measure the absorbance at 734 nm.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC₅₀ value for the test compound.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC). This is done by dividing the slope of the linear regression curve for the test compound by the slope of the curve for Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle & Causality: The FRAP assay directly measures the electron-donating capacity of an antioxidant.[15] It does not measure radical scavenging. The principle is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH.[15][16] The change in absorbance is measured at 593 nm.[15][16] The acidic condition (pH 3.6) is crucial to maintain iron solubility and drive the reaction.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate and adding 16 mL of glacial acetic acid in 1 liter of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15] Warm this reagent to 37°C before use.[16] Justification: Pre-warming the reagent ensures the reaction kinetics are optimal and consistent across all samples.
-
-
Experimental Procedure (96-Well Plate Format):
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Use the linear regression equation from the standard curve to determine the FRAP value of the test compound, expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
-
Part 3: Cell-Based Antioxidant Activity Protocol
Chemical assays are essential but lack biological context. They do not account for bioavailability, cellular uptake, or metabolism.[2] The Cellular Antioxidant Activity (CAA) assay bridges this gap.
Cellular Antioxidant Activity (CAA) Assay
-
Principle & Causality: This assay measures the ability of a compound to inhibit intracellular ROS formation in live cells.[9][17] The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used.[1][2] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[1][18] An antioxidant compound that is taken up by the cells will reduce the level of ROS, thereby decreasing the rate of DCF formation. Oxidative stress is induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.[9]
-
Cell Culture and Plating:
-
Experimental Procedure:
-
Once confluent, carefully remove the culture medium and wash the cells gently three times with Dulbecco's Phosphate-Buffered Saline (DPBS).[1][2]
-
Loading and Treatment: Add 100 µL of treatment media containing 25 µM DCFH-DA along with various concentrations of this compound.[19] Include a positive control (e.g., Quercetin) and a vehicle control (solvent).[1][18]
-
Incubate the plate at 37°C in a CO₂ incubator for 60 minutes to allow for probe uptake and compound absorption.
-
Induction of Oxidative Stress: Aspirate the treatment solution and wash the cells three times with 100 µL of warm PBS.[19]
-
Add 100 µL of the AAPH radical initiator solution (e.g., 600 µM in HBSS) to all wells except the no-stressor control.[9]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[2]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample and control.
-
Calculate the CAA value using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100 [19]
-
Plot the CAA values against the compound concentration to determine the IC₅₀ value.
-
Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized into clearly structured tables for easy comparison. The results should be expressed as the mean ± standard deviation (SD) from at least three independent experiments (n=3).
Table 1: Illustrative Summary of In Vitro Antioxidant Activity
| Assay | Parameter Measured | This compound | Trolox (Standard) | Ascorbic Acid (Standard) |
| DPPH Scavenging | IC₅₀ (µg/mL) | [Insert experimental value] | [Insert value] | [Insert value] |
| ABTS Scavenging | IC₅₀ (µg/mL) | [Insert experimental value] | [Insert value] | - |
| TEAC (µmol TE/g) | [Insert experimental value] | 1.0 | - | |
| FRAP | FRAP Value (µmol Fe²⁺/g) | [Insert experimental value] | [Insert value] | [Insert value] |
| CAA (HepG2 cells) | IC₅₀ (µM) | [Insert experimental value] | - | Quercetin: [Insert value] |
Note: The data in this table is for illustrative purposes only and should be replaced with experimentally derived values.
Interpretation: A lower IC₅₀ value indicates higher antioxidant potency. Higher TEAC and FRAP values indicate greater antioxidant capacity. The CAA result provides a crucial measure of bioactivity, and a comparison between the chemical and cellular assay results can offer insights into the compound's cellular uptake and stability.
References
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Product Manual. Retrieved from [Link]
-
Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry, 22(6), 1596-1604. Retrieved from [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Diagram]. ResearchGate. Retrieved from [Link]
-
Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. Retrieved from [Link]
-
Ilieva, Y., et al. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Research, 5(3), 145-150. Retrieved from [Link]
-
de Souza, A. C., et al. (2017). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Journal of the Science of Food and Agriculture, 97(15), 5223-5229. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
-
Pohanka, M., et al. (2018). Ferric Reducing Antioxidant Power and Square Wave Voltammetry for Assay of Low Molecular Weight Antioxidants in Blood Plasma: Performance and Comparison of Methods. Molecules, 23(11), 2948. Retrieved from [Link]
-
Pourmorad, F., et al. (2006). ABTS+ Radical Scavenging Assay. Bio-protocol, 6(11), e1832. Retrieved from [Link]
-
Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. [PDF]. ResearchGate. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2023). Synthesis and Free Radical Scavenging Activity of Pyranopyrazole-Based Tetrazole Compounds. GSC Biological and Pharmaceutical Sciences, 23(02), 089-098. Retrieved from [Link]
-
Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]
-
Rajeswari, M., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Michel, T., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3568. Retrieved from [Link]
-
Maged, A. G. A., & AL-Lami, N. (2024). Antioxidant Activity of New Tetrazole, Thiazolidin-4-one, and Aza-beta Lactam Linking to Secondary Imines of Imidazopyridine. Iraqi Journal of Science, 65(4), 2028-2041. Retrieved from [Link]
-
Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. [PDF]. ResearchGate. Retrieved from [Link]
-
Bombyx mori Pupae as a Novel Ingredient from an Underutilized Sericulture Product: A Dual Approach Based on Sustainable Extractions. (2025). ACS Food Science & Technology. Retrieved from [Link]
-
Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. Molecules, 26(10), 2877. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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Application Notes and Protocols for the Anti-inflammatory Evaluation of 4-(1H-tetrazol-5-ylmethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the pre-clinical evaluation of the anti-inflammatory properties of 4-(1H-tetrazol-5-ylmethyl)phenol. Inflammation is a critical physiological process that, when dysregulated, contributes to a myriad of chronic diseases. Tetrazole-containing compounds have emerged as a promising class of therapeutic agents due to their diverse pharmacological activities, including anti-inflammatory effects.[1][2][3] The tetrazole ring acts as a bioisostere of the carboxylic acid group, which can enhance pharmacological properties and reduce toxicity.[1] This guide presents a structured, multi-tiered approach for the systematic investigation of this compound, encompassing both in vitro and in vivo methodologies. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reproducible data.
Introduction: The Rationale for Investigating this compound
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of various pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.
Tetrazole derivatives have garnered significant interest in medicinal chemistry for their broad spectrum of biological activities.[2][4] Several studies have reported the anti-inflammatory potential of various tetrazole-containing compounds, suggesting that this heterocyclic moiety is a valuable pharmacophore for the design of new anti-inflammatory drugs.[1][3][5] this compound, the subject of this guide, integrates the tetrazole ring with a phenol group, a structural feature also present in some known anti-inflammatory agents. This combination provides a strong rationale for its evaluation as a potential modulator of inflammatory pathways.
This guide will delineate a systematic workflow for characterizing the anti-inflammatory profile of this compound, from initial in vitro screening in relevant cell-based assays to in vivo validation in an acute inflammation model.
Compound Preparation and Characterization
Prior to biological evaluation, it is imperative to ensure the purity and identity of this compound. The compound can be procured from a commercial vendor or synthesized.[6] A plausible synthetic route can be adapted from the synthesis of similar compounds.[7]
Key Characterization Steps:
-
Purity Assessment: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the compound, which should ideally be >95%.
-
Identity Confirmation: The chemical structure should be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
-
Solubility: The solubility of the compound in relevant solvents (e.g., dimethyl sulfoxide (DMSO) for in vitro assays and appropriate vehicles for in vivo studies) should be determined.
In Vitro Anti-inflammatory Evaluation
The initial assessment of anti-inflammatory activity is typically performed using cell-based assays. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for studying inflammation in vitro.[8][9][10][11] Inflammation in these cells is commonly induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[8][9]
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro anti-inflammatory evaluation.
Protocol: Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to determine the non-toxic concentrations of this compound to ensure that any observed anti-inflammatory effects are not due to cell death.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound
-
LPS (from E. coli O111:B4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Rationale: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[10][12] The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO through the detection of its stable metabolite, nitrite.[12][13][14]
Materials:
-
Griess reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[12]
-
Sodium nitrite standard solution
-
Cell culture supernatants from treated cells
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect the cell culture supernatants.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent in a 96-well plate.[14]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
Protocol: Measurement of Prostaglandin E2 (PGE2) and Cytokines (ELISA)
Rationale: Prostaglandin E2 (PGE2) is a pro-inflammatory lipid mediator synthesized by cyclooxygenase-2 (COX-2).[10][11] Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) play a central role in the inflammatory cascade.[8][15] Enzyme-linked immunosorbent assays (ELISAs) are highly specific and sensitive for the quantification of these molecules.[15]
Materials:
-
Commercial ELISA kits for PGE2, TNF-α, IL-6, and IL-1β[16][17][18][19]
-
Cell culture supernatants from treated cells
Procedure:
-
Prepare cell culture supernatants as described in the Griess assay protocol.
-
Perform the ELISA for each mediator according to the manufacturer's instructions.[16][17][18][19]
-
Briefly, this involves adding standards and samples to antibody-coated microplates, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the concentrations of PGE2 and cytokines from their respective standard curves.
Data Presentation: In Vitro Results
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |
| Vehicle | 100 ± 5 | 5 ± 1 | 4 ± 2 | 6 ± 2 | 5 ± 1 |
| LPS (1 µg/mL) | 98 ± 4 | 100 | 100 | 100 | 100 |
| Cmpd X (1) + LPS | 99 ± 3 | 95 ± 6 | 92 ± 7 | 90 ± 8 | 94 ± 5 |
| Cmpd X (5) + LPS | 97 ± 5 | 75 ± 8 | 70 ± 9 | 65 ± 10 | 72 ± 8 |
| Cmpd X (10) + LPS | 96 ± 4 | 50 ± 7 | 45 ± 6 | 40 ± 7 | 48 ± 6 |
| Cmpd X (25) + LPS | 94 ± 6 | 25 ± 5 | 20 ± 4 | 18 ± 5 | 22 ± 4 |
Cmpd X: this compound. Data are presented as mean ± SD.
Mechanistic Studies: Investigation of Inflammatory Signaling Pathways
To understand the molecular mechanism by which this compound exerts its anti-inflammatory effects, the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, should be investigated.[20][21][22] Western blot analysis is a standard technique for this purpose.[20][23]
Inflammatory Signaling Pathways
Caption: Key inflammatory signaling pathways activated by LPS.
Protocol: Western Blot Analysis
Rationale: This protocol aims to determine if this compound inhibits the phosphorylation of key proteins in the MAPK (p38, ERK, JNK) and NF-κB (IκBα, p65) pathways.
Materials:
-
Cell lysates from treated RAW 264.7 cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from RAW 264.7 cells treated as described previously for shorter time points (e.g., 15-60 minutes) to capture phosphorylation events.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Anti-inflammatory Evaluation
Promising results from in vitro studies should be validated in an animal model of inflammation. The carrageenan-induced paw edema model in rodents is a widely used and highly reproducible assay for screening acute anti-inflammatory activity.[24][25][26][27]
Experimental Workflow for In Vivo Studies
Caption: Workflow for carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: This model assesses the ability of a compound to inhibit the edema that develops following the injection of carrageenan, a phlogistic agent that induces a biphasic inflammatory response.[25]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week under standard laboratory conditions.[28]
-
Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin)
-
Groups III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.[25]
-
Administer the test compound, vehicle, or standard drug orally (p.o.).
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[25][26]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[29]
-
Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group.
Calculation:
-
% Increase in paw volume = [(Vₜ - V₀) / V₀] x 100
-
Vₜ = Paw volume at time t
-
V₀ = Initial paw volume
-
-
% Inhibition of edema = [1 - (ΔV_treated / ΔV_control)] x 100
-
ΔV = Change in paw volume
-
Data Presentation: In Vivo Results
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (%) at 3 hours | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 65 ± 5 | - |
| Indomethacin | 10 | 25 ± 4 | 61.5 |
| Cmpd X | 10 | 50 ± 6 | 23.1 |
| Cmpd X | 25 | 35 ± 5 | 46.2 |
| Cmpd X | 50 | 28 ± 4* | 56.9 |
*Cmpd X: this compound. Data are presented as mean ± SD. p < 0.05 compared to vehicle control.
Conclusion
The systematic application of the protocols outlined in this guide will enable a thorough evaluation of the anti-inflammatory potential of this compound. By progressing from broad in vitro screening to more specific mechanistic studies and culminating in in vivo validation, researchers can generate a comprehensive data package to support the further development of this compound as a potential therapeutic agent. The emphasis on causality, self-validating systems, and authoritative grounding ensures the scientific integrity of the findings.
References
- Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547.
- Yan W, et al. Lipopolysaccharide (LPS)-induced inflammation in RAW264.
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Application Notes and Protocols for the Investigation of 4-(1H-tetrazol-5-ylmethyl)phenol as a Novel Anticancer Agent
Introduction: The Rationale for Investigating 4-(1H-tetrazol-5-ylmethyl)phenol in Oncology
The quest for novel anticancer therapeutics with improved efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Small molecules that can selectively target pathways dysregulated in cancer cells represent a cornerstone of modern oncology. Within this context, heterocyclic compounds are of paramount importance. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has emerged as a "privileged scaffold" in drug discovery.[1] Its significance lies in its role as a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2] Numerous tetrazole derivatives have demonstrated promising anticancer activities, underscoring the potential of this chemical class.[2][3]
The subject of this guide, this compound, is a synthetic compound that marries the tetrazole ring with a phenol moiety. Phenolic compounds, ubiquitous in nature, are well-documented for their diverse biological activities, including potent anticancer effects.[4][5] These activities are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in tumorigenesis.[4][6][7] The unique combination of a tetrazole and a phenol group in a single molecule presents a compelling hypothesis: this compound may exhibit synergistic or novel anticancer properties, making it a prime candidate for investigation.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to explore the anticancer potential of this compound. We will delve into a representative synthetic protocol, propose hypothesized mechanisms of action based on its structural components, and provide detailed, field-proven protocols for its in vitro and in vivo evaluation.
Hypothesized Mechanism of Action
While the specific molecular targets of this compound are yet to be elucidated, we can postulate several plausible mechanisms based on the known activities of its constituent moieties. Phenolic compounds are known to exert anticancer effects by modulating critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[8] Key pathways that could be affected include the PI3K/Akt/mTOR and MAPK signaling cascades, which are frequently hyperactivated in cancer.[8] Furthermore, many phenolic compounds can induce apoptosis by increasing the expression of pro-apoptotic proteins (e.g., Bax, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[4][7]
The tetrazole moiety can contribute to the molecule's overall activity by enhancing its binding to target proteins or by influencing its cellular uptake and distribution. Therefore, we hypothesize that this compound may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis through the modulation of key oncogenic signaling pathways. The following experimental protocols are designed to rigorously test this hypothesis.
Caption: Hypothesized mechanism of this compound.
Part 1: Synthesis of this compound
The synthesis of 5-substituted-1H-tetrazoles is most commonly and efficiently achieved through the [3+2] cycloaddition of an organic nitrile with an azide source.[9][10][11] We propose a robust protocol starting from the commercially available 4-hydroxyphenylacetonitrile, using sodium azide and a zinc salt catalyst in an aqueous medium, which is both effective and environmentally conscious.[2][12]
Protocol 1: Synthesis via [3+2] Cycloaddition
Materials:
-
4-hydroxyphenylacetonitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyphenylacetonitrile (20 mmol), sodium azide (22 mmol, 1.43 g), and zinc bromide (20 mmol, 4.50 g).[12]
-
Solvent Addition: Add 40 mL of deionized water to the flask. Vigorous stirring is crucial to ensure proper mixing of the reactants.[12]
-
Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the aqueous solution to pH ~2 by the dropwise addition of 1N HCl. This will protonate the tetrazole ring and may cause the product to precipitate.
-
Extraction: If the product does not precipitate, or for complete recovery, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Part 2: In Vitro Evaluation of Anticancer Activity
A tiered approach is recommended for the in vitro evaluation, starting with broad cytotoxicity screening, followed by more detailed mechanistic assays.
Caption: Workflow for in vitro evaluation of anticancer activity.
Protocol 2: Cytotoxicity Screening using MTT Assay
The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14][15]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).
-
Complete culture medium (specific to each cell line).
-
Phosphate-buffered saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well microplates.
-
Multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
| Cell Line | Tissue of Origin | IC₅₀ of Compound (µM) |
| MCF-7 | Breast Cancer | To be determined |
| A549 | Lung Cancer | To be determined |
| HCT116 | Colon Cancer | To be determined |
| MCF-10A | Non-cancerous Breast | To be determined |
| Table 1: Representative data table for summarizing IC₅₀ values. |
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Cancer cells treated with the compound at its IC₅₀ concentration.
-
PBS, flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][20][21][22]
Materials:
-
Cancer cells treated with the compound at its IC₅₀ concentration.
-
PBS, 70% cold ethanol.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10⁶ cells.
-
Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[23]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Untreated Control | To be determined | To be determined | To be determined |
| Compound (IC₅₀) | To be determined | To be determined | To be determined |
| Table 2: Representative data table for cell cycle distribution analysis. |
Part 3: In Vivo Evaluation of Antitumor Efficacy
Human tumor xenograft models in immunodeficient mice are a standard for preclinical evaluation of anticancer agents.[24][25][26][27]
Protocol 5: Human Tumor Xenograft Mouse Model
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NSG mice).
-
Human cancer cell line known to be sensitive to the compound in vitro.
-
Sterile PBS, Matrigel (optional).
-
Formulation vehicle for the compound.
-
Digital calipers.
Procedure:
-
Cell Preparation: Harvest cancer cells in their exponential growth phase. Resuspend viable cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁶ cells per 100 µL.[24]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions 2-3 times per week with digital calipers and calculate the volume using the formula: (Length x Width²)/2.[24]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, compound at two different dose levels, positive control).
-
Drug Administration: Administer the formulated compound and controls via the determined route (e.g., oral gavage, intraperitoneal injection) according to a predefined schedule (e.g., daily for 21 days).[24]
-
Monitoring: Monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | To be determined | 0 | To be determined |
| Compound (Low Dose) | e.g., 25 | To be determined | To be determined | To be determined |
| Compound (High Dose) | e.g., 50 | To be determined | To be determined | To be determined |
| Positive Control | Varies | To be determined | To be determined | To be determined |
| Table 3: Representative data table for in vivo xenograft study. |
Conclusion
The compound this compound represents a novel chemical entity with significant, albeit currently unexplored, potential as an anticancer agent. Its structure, combining the advantageous properties of both tetrazole and phenol moieties, provides a strong rationale for its investigation. The protocols detailed in these application notes offer a comprehensive, systematic, and scientifically rigorous approach to elucidating its biological activity. By progressing from synthesis and initial cytotoxicity screening to detailed mechanistic studies and in vivo efficacy models, researchers can effectively characterize the therapeutic potential of this promising molecule and pave the way for its future development.
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BAST, A., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 42(6), 627-641. Retrieved from [Link]
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Salehi, B., et al. (2020). Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer. Biomolecules, 10(2), 271. Retrieved from [Link]
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Palanivel, S., et al. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. ResearchGate. Retrieved from [Link]
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Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55092. Retrieved from [Link]
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Mondal, B., & Sengupta, O. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 3(12), 18456-18465. Retrieved from [Link]
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Mondal, B., & Sengupta, O. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN 3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ResearchGate. Retrieved from [Link]
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Varoni, E. M., et al. (2021). Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways. Frontiers in Pharmacology, 12, 715400. Retrieved from [Link]
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Application Notes and Protocols: Functionalization of the Phenol Group of 4-(1H-tetrazol-5-ylmethyl)phenol
Abstract
This document provides detailed experimental protocols for the functionalization of the phenolic hydroxyl group of 4-(1H-tetrazol-5-ylmethyl)phenol. This compound is of significant interest in medicinal chemistry due to the presence of the tetrazole ring, a well-established bioisostere for carboxylic acids.[1][2] Functionalization of the phenol moiety allows for the synthesis of diverse derivatives with potentially enhanced pharmacological properties. This guide outlines two primary, reliable methods for O-alkylation: the Williamson ether synthesis and the Mitsunobu reaction. It includes comprehensive, step-by-step procedures, reaction monitoring techniques, purification strategies, and methods for structural confirmation of the resulting products. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Scientific Background
This compound is a bifunctional molecule featuring a weakly acidic phenol group and a tetrazole ring. The tetrazole moiety is a key structural feature in numerous pharmaceuticals, often serving as a metabolically stable substitute for a carboxylic acid group.[1][2] The ability to selectively modify the phenolic hydroxyl group opens avenues for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.[1] The derivatization of phenols is a cornerstone of organic synthesis, with applications ranging from the development of novel therapeutics to the creation of advanced materials.[3][4]
This guide focuses on two robust and widely applicable methods for the O-alkylation of the phenolic group in this compound:
-
Williamson Ether Synthesis: A classic and dependable method for forming ethers via an SN2 reaction between a phenoxide and an alkyl halide.[5][6]
-
Mitsunobu Reaction: A mild and versatile method for converting alcohols, including phenols, into a variety of functional groups with inversion of stereochemistry where applicable.[7][8]
The choice between these methods will depend on the nature of the alkylating agent, the desired reaction conditions, and the presence of other functional groups.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₈N₄O | [9] |
| Molecular Weight | 176.18 g/mol | [9] |
| Appearance | White to pale yellow crystalline powder | [1] |
| pKa (Tetrazole) | ~4.89 (comparable to propanoic acid) | [1] |
| Solubility | Soluble in water, DMSO, DMF, and ethyl acetate | [1] |
The acidic nature of the tetrazole NH proton must be considered when choosing reaction conditions, particularly the base in the Williamson ether synthesis.
Pre-Reaction Considerations and Safety
Safety is paramount in any chemical synthesis. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Alkylating Agents: Many alkylating agents are toxic and/or carcinogenic.[13] Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reagents for Mitsunobu Reaction: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are hazardous and should be handled with extreme care.[7]
-
Solvents: Anhydrous solvents are critical for the success of the Mitsunobu reaction. Ensure solvents are properly dried before use.
Reagent and Solvent Purity
The purity of all reagents and solvents is critical to the success of these reactions. Use analytical grade reagents and solvents. For the Mitsunobu reaction, it is imperative to use anhydrous solvents to avoid unwanted side reactions.
Experimental Protocols
Method 1: Williamson Ether Synthesis
This method is a robust and cost-effective approach for the O-alkylation of phenols.[5][6] It involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Caption: Workflow for Williamson Ether Synthesis.
3.1.1. Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care)).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.
-
Alkyl Halide Addition: Add the desired alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using NaH, carefully quench any excess with a few drops of water or methanol.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.[14][15]
3.1.2. Reaction Monitoring
-
TLC System: A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The starting material (phenol) will be more polar than the O-alkylated product.
-
Visualization: Visualize the TLC plate under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
Method 2: Mitsunobu Reaction
The Mitsunobu reaction is a milder alternative for ether synthesis, particularly useful for more sensitive substrates or when Williamson ether synthesis fails.[7][8] It proceeds via an alkoxyphosphonium salt intermediate.
Caption: Workflow for the Mitsunobu Reaction.
3.2.1. Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent Addition: Add a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate as byproducts.
-
-
Purification: Purify the crude product by column chromatography on silica gel. The byproducts can sometimes be challenging to remove completely.
Product Characterization
Thorough characterization of the final product is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The disappearance of the phenolic -OH proton signal is a key indicator of a successful reaction.[16][17] New signals corresponding to the protons of the newly introduced alkyl group should be observed. The chemical shifts of the aromatic protons may also be slightly altered.
-
¹³C NMR: The carbon atom of the aromatic ring attached to the oxygen will experience a shift in its resonance upon ether formation.[17] New signals corresponding to the carbons of the alkyl group will also appear.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and to gain structural information from its fragmentation pattern.[18]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for these compounds.[19]
-
Fragmentation: Tetrazole-containing compounds often exhibit characteristic fragmentation patterns, such as the loss of N₂ in negative ion mode or HN₃ in positive ion mode.[1][2][19]
Infrared (IR) Spectroscopy
The disappearance of the broad O-H stretching band of the phenol (typically around 3200-3600 cm⁻¹) and the appearance of a C-O-C stretching band for the ether (around 1000-1300 cm⁻¹) are indicative of a successful reaction.[20]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No reaction or low conversion | Inactive alkyl halide (Williamson); Wet reagents/solvents (Mitsunobu); Insufficiently strong base (Williamson) | Use a more reactive alkyl halide (e.g., iodide); Ensure all reagents and solvents are dry for the Mitsunobu reaction; Use a stronger base like NaH for the Williamson synthesis. |
| Multiple products observed by TLC | C-alkylation (Williamson); Side reactions with the tetrazole ring | Use a polar aprotic solvent to favor O-alkylation; Consider protecting the tetrazole nitrogen if it is found to be reactive under the chosen conditions. |
| Difficulty in purification | Removal of triphenylphosphine oxide (Mitsunobu) | Multiple column chromatography runs may be necessary; Alternatively, precipitation of the byproduct from a suitable solvent system can be attempted. |
Conclusion
The functionalization of the phenolic group of this compound provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Both the Williamson ether synthesis and the Mitsunobu reaction are effective methods for achieving O-alkylation. The choice of method should be guided by the specific substrate and the desired reaction conditions. Careful execution of the experimental protocols and thorough characterization of the products are crucial for successful outcomes in drug discovery and development.
References
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. Available from: [Link]
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Mitsunobu reaction. Grokipedia. Available from: [Link]
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Mitsunobu reaction. Wikipedia. Available from: [Link]
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Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. Available from: [Link]
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Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. National Institutes of Health. 2021. Available from: [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]
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Williamson Ether Synthesis. Cambridge University Press. Available from: [Link]
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The Williamson Ether Synthesis. Available from: [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]
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ANALYTICAL METHODS. National Institutes of Health. Available from: [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]
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Trityl Group Deprotection from Tetrazoles. Thieme Gruppe. Available from: [Link]
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Mitsunobu Reaction. Master Organic Chemistry. Available from: [Link]
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Williamson Ether Synthesis. Chemistry LibreTexts. Available from: [Link]
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Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes. Semantic Scholar. Available from: [Link]
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Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available from: [Link]
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Tetrazoles via Multicomponent Reactions. National Institutes of Health. Available from: [Link]
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Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. ACS Publications. Available from: [Link]
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Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. Organic Chemistry Portal. Available from: [Link]
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Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. ACS Publications. Available from: [Link]
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Polyphenol. Wikipedia. Available from: [Link]
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Simple and rapid spectrophotometric method for phenol determination in aqueous media. ResearchGate. 2019. Available from: [Link]
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Analytical Methods in Photoelectrochemical Treatment of Phenol. ResearchGate. Available from: [Link]
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Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Publications. 2024. Available from: [Link]
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1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Available from: [Link]
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Tailored Functionalization of Natural Phenols to Improve Biological Activity. National Institutes of Health. Available from: [Link]
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Tetrazoles via Multicomponent Reactions. ACS Publications. Available from: [Link]
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Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization. Available from: [Link]
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Alkylation of substituted phenols in DMF by MeI using TMGN (bis. Sciforum. Available from: [Link]
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Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. University of Washington Environmental Health & Safety. Available from: [Link]
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17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Available from: [Link]
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Safe handling of cytotoxics: guideline recommendations. National Institutes of Health. Available from: [Link]
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The Characterization of Complex Phenols by Nuclear Magnetic Resonance Spectra. ACS Publications. Available from: [Link]
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This compound. Amerigo Scientific. Available from: [Link]
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The site-selective functionalization of halogen-bearing phenols: an exercise in diversity-oriented organometallic synthesis. Infoscience. Available from: [Link]
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Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health. 2022. Available from: [Link]
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Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. ResearchGate. Available from: [Link]
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Application Notes and Protocols for High-Throughput Screening of 4-(1H-tetrazol-5-ylmethyl)phenol and Analogs Against Protein Tyrosine Phosphatase 1B (PTP1B)
Introduction: The Rationale for Targeting PTP1B with Novel Scaffolds
Protein Tyrosine Phosphatase 1B (PTP1B) has been robustly validated as a pivotal negative regulator in both insulin and leptin signaling pathways.[1][2] Its overexpression or heightened activity is strongly correlated with insulin resistance and the pathogenesis of type 2 diabetes and obesity.[2] Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for these metabolic disorders.[1][3][4] The development of small molecule inhibitors for PTP1B, however, is a formidable challenge. The primary obstacle lies in achieving selectivity against a large family of highly conserved protein tyrosine phosphatases (PTPs), as off-target inhibition can lead to undesirable cellular effects.[5][6]
The compound 4-(1H-tetrazol-5-ylmethyl)phenol represents an intriguing chemical scaffold for potential PTP1B inhibition. Its phenolic group can act as a phosphotyrosine mimic, while the acidic tetrazole ring can engage with the highly conserved, positively charged active site of PTP1B.[7] This application note provides a comprehensive guide for researchers and drug development professionals on the design and execution of high-throughput screening (HTS) assays to identify and characterize inhibitors of PTP1B, using this compound as a representative chemotype.
Principle of the Assay: A Fluorescence-Based Approach
A common and effective method for HTS of PTP1B inhibitors involves a fluorogenic substrate.[8][9] In this assay, a non-fluorescent, phosphorylated substrate is dephosphorylated by PTP1B, releasing a highly fluorescent product. The rate of this reaction is directly proportional to the enzyme's activity. Potential inhibitors will decrease the rate of dephosphorylation, resulting in a lower fluorescence signal. This method is highly adaptable for HTS in 384- or 1536-well formats.[6]
The workflow for such a screening campaign can be visualized as follows:
Caption: A generalized workflow for a high-throughput screening campaign to identify PTP1B inhibitors.
Experimental Protocols
PART 1: Primary High-Throughput Screening
Objective: To identify initial "hit" compounds that inhibit PTP1B activity from a larger chemical library.
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20
-
Test compounds (including this compound) dissolved in DMSO
-
Positive Control: A known PTP1B inhibitor (e.g., Suramin)
-
384-well, black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities (Excitation/Emission ~358/450 nm for DiFMUP)
Protocol:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound from the library (typically at a 10 mM stock concentration in DMSO) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM.
-
Enzyme Preparation: Prepare a working solution of PTP1B in assay buffer. The final concentration should be determined empirically to achieve a linear reaction rate for the duration of the assay (e.g., 0.03 nM).[10]
-
Enzyme Addition: Add 25 µL of the PTP1B working solution to each well containing the test compounds.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Substrate Preparation: Prepare a working solution of DiFMUP in the assay buffer. The concentration should be at or near the Km value for PTP1B to ensure competitive inhibitors can be identified.
-
Reaction Initiation: Add 25 µL of the DiFMUP working solution to each well to start the enzymatic reaction. The final volume in each well is 50 µL.
-
Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 15-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence signal over time) for each well. Normalize the data to controls:
-
High Control (0% Inhibition): Enzyme + Substrate + DMSO
-
Low Control (100% Inhibition): Substrate + DMSO (no enzyme)
-
Calculate the percent inhibition for each compound. Hits are typically defined as compounds exhibiting inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the high controls).
-
PART 2: Dose-Response and IC50 Determination
Objective: To confirm the activity of primary hits and determine their potency (IC50 value).
Protocol:
-
Serial Dilution: For each primary hit compound, create a series of dilutions in DMSO (e.g., 8-point, 3-fold dilutions starting from 10 mM).
-
Compound Plating: Dispense 50 nL of each concentration of the hit compounds into a 384-well plate in triplicate.
-
Assay Execution: Follow the same procedure as the primary screen (steps 2-8).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
| Compound ID | Primary Screen Inhibition (%) | IC50 (µM) |
| Control (+) | 98.7 | 0.8 |
| This compound | 75.2 | 4.2 |
| Analog A | 68.9 | 12.5 |
| Analog B | 85.1 | 1.7 |
Table 1: Representative data from a primary screen and subsequent IC50 determination for hypothetical PTP1B inhibitors.
PART 3: Selectivity Profiling
Objective: To assess the specificity of confirmed hits against other related phosphatases.
Protocol:
-
Run the same fluorescence-based assay for the confirmed hits against a panel of other tyrosine phosphatases (e.g., TCPTP, SHP-1, SHP-2, CD45).
-
Determine the IC50 values for each compound against each phosphatase.
-
Calculate the selectivity index (SI) by dividing the IC50 for the off-target phosphatase by the IC50 for PTP1B. A higher SI indicates greater selectivity.
| Compound ID | PTP1B IC50 (µM) | TCPTP IC50 (µM) | SHP-2 IC50 (µM) | Selectivity (TCPTP/PTP1B) | Selectivity (SHP-2/PTP1B) |
| This compound | 4.2 | 45 | >100 | 10.7 | >23.8 |
| Analog B | 1.7 | 25 | 80 | 14.7 | 47.1 |
Table 2: Example selectivity data for lead compounds against homologous protein tyrosine phosphatases.
Mechanism of Action: Elucidating the Mode of Inhibition
Understanding how a compound inhibits PTP1B is crucial for lead optimization. This can be investigated by varying the substrate concentration in the presence of a fixed inhibitor concentration.
Caption: Different modes of enzyme inhibition that can be determined through kinetic studies.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the high-throughput screening and characterization of potential PTP1B inhibitors, such as those based on the this compound scaffold. Successful identification of potent and selective inhibitors from an HTS campaign is the first step in a long drug discovery process.[11] Subsequent efforts should focus on structure-activity relationship (SAR) studies, lead optimization to improve pharmacokinetic properties, and in vivo validation in relevant disease models.[12] The complementarity of HTS with computational methods like molecular docking can further enrich the hit rate and accelerate the discovery of novel therapeutics for metabolic diseases.[11]
References
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D.J. Diller, et al. (2001). Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B. Journal of Medicinal Chemistry, 44(22), 3565-3573. [Link]
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S. Kumar, et al. (2024). Discovery of Novel PTP1B Inhibitors by High-throughput Virtual Screening. Current Computer-Aided Drug Design. [Link]
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A. A. van Huijsduijnen, et al. (2002). Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Current Medicinal Chemistry, 9(24), 2135-2151. [Link]
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J. Wang, et al. (2023). Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies. International Journal of Biological Macromolecules, 243, 125292. [Link]
-
Z.-Y. Zhang. (2003). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 8(15), 695-701. [Link]
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L. Shi, et al. (2007). Discovery of a novel competitive inhibitor of PTP1B by high-throughput screening. Acta Pharmacologica Sinica, 28(4), 555-561. [Link]
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Patsnap Synapse. (2024). What are PTP1B inhibitors and how do they work?. [Link]
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A. El-Fattah, et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences, 23(13), 7027. [Link]
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L. Tautz & E.A. Sergienko. (2013). High-throughput screening for protein tyrosine phosphatase activity modulators. Methods in Molecular Biology, 1053, 223-240. [Link]
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L. Shi, et al. (2007). Discovery of a novel competitive inhibitor of PTP1B by high-throughput screening. Acta Pharmacologica Sinica, 28(4), 555-561. [Link]
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A. G. Remacle, et al. (2012). High-throughput screen using a single-cell tyrosine phosphatase assay reveals biologically active inhibitors of tyrosine phosphatase CD45. Proceedings of the National Academy of Sciences, 109(35), 14062-14067. [Link]
-
A. G. Remacle, et al. (2012). High-throughput screen using a single-cell tyrosine phosphatase assay reveals biologically active inhibitors of tyrosine phosphatase CD45. PubMed. [Link]
-
J. M. Williams, et al. (2006). A High-Throughput Screen for Receptor Protein Tyrosine Phosphatase-γ Selective Inhibitors. Journal of Biomolecular Screening, 11(7), 773-782. [Link]
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Application Notes and Protocols: 4-(1H-Tetrazol-5-ylmethyl)phenol as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of 4-(1H-Tetrazol-5-ylmethyl)phenol
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. This compound emerges as a uniquely valuable scaffold, integrating two key functional motifs: a weakly acidic tetrazole ring and a nucleophilic phenolic hydroxyl group. Its structure is particularly significant as the tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering a similar pKa while providing improved lipophilicity and metabolic stability.[1][2][3][4][5] This dual functionality allows for sequential or orthogonal derivatization, making it a cornerstone in the synthesis of complex, biologically active molecules, most notably the "sartan" class of angiotensin II receptor antagonists used to treat hypertension.[6][7][8]
This guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations. We will provide detailed, field-proven protocols for the selective functionalization of both the phenolic and tetrazole moieties, offering researchers a robust framework for leveraging this building block in their synthetic campaigns.
Core Concept: Bioisosterism and the Power of the Tetrazole Ring
The success of this compound as a synthetic intermediate is intrinsically linked to the physicochemical properties of the 5-substituted-1H-tetrazole ring.
-
Carboxylic Acid Bioisostere: The tetrazole ring's proton is acidic, with a pKa (around 4.9) comparable to that of a carboxylic acid.[9] This allows it to engage in similar ionic interactions with biological targets, such as receptors and enzymes, effectively mimicking the function of a carboxylate group at physiological pH.[2][4]
-
Enhanced Pharmacokinetics: Compared to a carboxylic acid, the tetrazole ring is significantly more lipophilic. This property can enhance a drug candidate's ability to cross cellular membranes, improving bioavailability and overall pharmacokinetic profiles.[9][10] Furthermore, the tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[4][5]
-
Synthetic Challenges and Opportunities: The tetrazole ring exhibits N-H tautomerism, existing as an equilibrium between the 1H and 2H forms.[9] Alkylation can therefore lead to a mixture of N-1 and N-2 substituted regioisomers, a critical challenge that must be managed during synthesis.[9][11] This challenge, however, also presents an opportunity for structural diversification.
Primary Application: A Gateway to Angiotensin II Receptor Blockers (Sartans)
The biphenyl tetrazole scaffold is the hallmark of the sartan class of antihypertensive drugs. While this compound itself is not the direct biphenyl precursor, its chemistry—specifically the alkylation of the phenol and the tetrazole—is directly analogous to the key bond-forming reactions in the synthesis of drugs like Losartan, Candesartan, and Valsartan. The protocols detailed below are designed to be representative of these crucial synthetic transformations.
Protocol 1: Selective O-Alkylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is the more nucleophilic site under basic conditions and can be selectively alkylated in the presence of the less acidic tetrazole N-H. This reaction, typically a Williamson ether synthesis, is fundamental for introducing side chains that enhance receptor binding or tailor a molecule's physical properties.
Causality and Experimental Rationale:
The choice of base is critical for achieving selective O-alkylation. A mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred. These bases are strong enough to deprotonate the phenol (pKa ~10) but not the tetrazole (pKa ~4.9), thus preventing competitive N-alkylation. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they effectively solvate the cation of the base and facilitate the Sₙ2 reaction without interfering with the nucleophile or electrophile.
Experimental Workflow: O-Alkylation
Caption: Workflow for selective O-alkylation of the phenol.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Basification: Add powdered anhydrous potassium carbonate (1.5 eq).
-
Activation: Stir the suspension vigorously at room temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired O-alkylated product.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Mild base for selective deprotonation of phenol over tetrazole. |
| Solvent | DMF, MeCN | Polar aprotic solvent stabilizes intermediates and promotes Sₙ2. |
| Temperature | 60-80°C | Provides sufficient energy to overcome the activation barrier. |
| Equivalents (Alkyl Halide) | 1.1 - 1.2 | A slight excess ensures complete consumption of the starting phenol. |
| Expected Yield | 75-95% | Dependent on the reactivity of the specific alkyl halide used. |
Protocol 2: N-Alkylation of the Tetrazole Ring via Protection Strategy
Direct N-alkylation of the tetrazole ring is complicated by the formation of N-1 and N-2 regioisomers.[11] In the synthesis of complex molecules like sartans, achieving specific regiochemistry is essential. This is typically accomplished using a protecting group strategy, most commonly with a trityl (triphenylmethyl) group.[1][12][13]
Causality and Experimental Rationale:
The bulky trityl group is introduced to sterically hinder one of the nitrogen atoms, directing the subsequent alkylation to the desired position. The trityl group is favored because it is readily attached and can be cleaved under acidic conditions that are often orthogonal to other functional groups in the molecule.[1][13] This protection-alkylation-deprotection sequence is a cornerstone of modern heterocyclic chemistry.
Experimental Workflow: Protection, N-Alkylation, and Deprotection
Sources
- 1. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. scispace.com [scispace.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2006050922A1 - Process for the synthesis of tetrazoles - Google Patents [patents.google.com]
- 13. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]
Application Notes & Protocols for the Quantification of 4-(1H-tetrazol-5-ylmethyl)phenol
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details robust analytical methodologies for the accurate quantification of 4-(1H-tetrazol-5-ylmethyl)phenol, a key heterocyclic compound with significant interest in pharmaceutical development. Recognizing the critical need for reliable analytical data in drug discovery and quality control, this document provides two detailed protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and quality control of bulk drug substance, and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications, particularly for quantification in complex biological matrices like human plasma. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring adaptability and a thorough understanding of the analytical process. All methods are presented with a focus on validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
Introduction: The Analytical Imperative for this compound
This compound is a molecule of interest due to its structural motifs—a phenol group and a tetrazole ring—which are prevalent in many pharmaceutically active compounds. The tetrazole ring, in particular, is often used as a bioisostere for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. Accurate and precise quantification of this compound is paramount for a variety of applications, including:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound or related drug candidates.
-
Quality Control (QC): To ensure the purity and potency of the active pharmaceutical ingredient (API) and finished drug products.
-
Stability Studies: To assess the degradation of the compound under various environmental conditions, a critical component of shelf-life determination.
This document serves as a practical guide for developing and validating analytical methods for this purpose, grounded in established scientific principles and regulatory expectations.
Physicochemical Properties and Analytical Considerations
A successful analytical method is built upon a solid understanding of the analyte's physicochemical properties.
| Property | Value | Implication for Method Development |
| Molecular Formula | C₈H₈N₄O | --- |
| Molecular Weight | 176.18 g/mol [2][3] | Essential for preparing standard solutions and for mass spectrometry. |
| Predicted pKa | 4.86 (tetrazole N-H)[1] | The tetrazole proton is acidic. The mobile phase pH should be controlled to ensure consistent ionization state and retention in reverse-phase HPLC. A pH below 3.8 will keep the tetrazole protonated. The phenolic hydroxyl group is less acidic. |
| Predicted logP | ~1.25 | Indicates moderate lipophilicity, suitable for reverse-phase chromatography and extraction into moderately polar organic solvents. |
| UV Absorbance | Predicted λmax ~270-280 nm | The phenol chromophore is expected to have a primary absorption band in this region, making UV detection a viable option.[4][5] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of this compound in less complex matrices such as bulk drug substance or simple formulations.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, with its moderate polarity, will be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase. The concentration of the analyte is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentration.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Purified water (18 MΩ·cm)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the tetrazole group is protonated, leading to consistent retention. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 20% B to 80% B over 10 minutes | A gradient elution is recommended to ensure good peak shape and elution of any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity needs. |
| Detection | 274 nm | Phenols typically exhibit strong absorbance around this wavelength.[5] |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (Bulk Drug):
-
Accurately weigh and dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL).
-
Dilute with the mobile phase to fall within the calibration range.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the calibration standards, followed by the samples.
-
Integrate the peak corresponding to this compound and construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
For quantifying this compound in complex biological matrices like plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.
Principle of the Method
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated from matrix components, then ionized (typically by electrospray ionization - ESI), and the specific precursor ion is selected and fragmented. The resulting product ions are monitored for quantification, providing a high degree of confidence in the identity and quantity of the analyte.
Experimental Protocol
Instrumentation and Materials:
-
LC-MS/MS system (Triple Quadrupole) with an ESI source
-
C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Purified water (18 MΩ·cm)
-
This compound reference standard
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
LC Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | ESI Negative | The acidic tetrazole and phenolic protons are readily deprotonated. |
| Precursor Ion (Q1) | m/z 175.1 | [M-H]⁻ |
| Product Ions (Q3) | To be determined by infusion | Likely fragments would involve the loss of N₂ from the tetrazole ring or cleavage of the methylene bridge. |
| Collision Energy | To be optimized |
Sample Preparation (Human Plasma):
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add the internal standard and 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Method Validation
A thorough validation is required to ensure the reliability of the analytical method. The validation should be performed according to ICH Q2(R1) guidelines.[1]
Validation Parameters:
| Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used. |
| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value. Determined by recovery studies of spiked samples. |
| Precision | The degree of scatter between a series of measurements. Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Workflow and Data Presentation
General Analytical Workflow
Caption: General workflow for the quantification of this compound.
Summary of Validation Parameters
The following table summarizes typical acceptance criteria for method validation based on ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 80-120% (98-102% for assay) |
| Precision (%RSD) | ≤ 15% (≤ 2% for assay) |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | %RSD of results should be within acceptable limits after minor variations in method parameters. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantification of this compound in both bulk form and biological matrices. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. Adherence to the principles of method validation outlined herein is crucial for generating reliable and reproducible data that can confidently support drug development and quality control programs.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Amerigo Scientific. This compound. [Link]
-
Doc Brown's Chemistry. UV-visible light absorption spectrum of phenol. [Link]
-
De Meyer, K., & De Wulf, O. (Year). Light absorption studies. PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Canadian Journal of Chemistry. [Link]
Sources
- 1. This compound CAS#: 119192-12-0 [amp.chemicalbook.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(1H-tetrazol-5-ylmethyl)phenol
Welcome to the technical support center dedicated to the synthesis of 4-(1H-tetrazol-5-ylmethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic yields and troubleshoot common experimental hurdles. As a key intermediate in pharmaceutical development, mastering the synthesis of this molecule is crucial. This document provides in-depth, field-proven insights based on established chemical principles and literature.
The primary and most efficient method for synthesizing 5-substituted-1H-tetrazoles, such as our target compound, is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][2] This guide focuses on the reaction of 4-hydroxyphenylacetonitrile with sodium azide.
Frequently Asked Questions (FAQs)
Here we address fundamental questions regarding the synthesis of this compound.
Q1: What is the underlying mechanism for the formation of the tetrazole ring from a nitrile and an azide?
A1: The reaction is a formal [3+2] cycloaddition. While sometimes debated, the mechanism for the reaction between an azide salt and a nitrile is generally understood to proceed via the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile. This is followed by an intramolecular cyclization to form the tetrazole ring.[3][4] The process is significantly accelerated by catalysts that activate the nitrile group, making it more susceptible to attack.[1]
Q2: Why is a catalyst, such as a zinc or cobalt salt, often required for this reaction?
A2: The cycloaddition of an azide to a nitrile has a high activation energy barrier.[5] A catalyst, typically a Lewis acid like ZnBr₂ or a transition metal complex, coordinates to the nitrogen atom of the nitrile. This coordination withdraws electron density from the nitrile group, increasing its electrophilicity and making it more reactive towards the azide nucleophile.[1][6] This catalytic action dramatically lowers the activation barrier, allowing the reaction to proceed at lower temperatures and with faster kinetics.[1]
Q3: What are the critical safety precautions when handling sodium azide (NaN₃)?
A3: Sodium azide is acutely toxic and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The most significant danger arises from its reaction with acids, which generates the highly toxic and explosive hydrazoic acid (HN₃) gas.[7] Therefore, the workup procedure must be designed to avoid acidic conditions until the excess azide has been safely quenched or the reaction is performed in a controlled manner. Additionally, sodium azide can form explosive heavy metal azides, so contact with metals like lead, copper, and their alloys (e.g., in plumbing or on spatulas) must be strictly avoided.
Q4: Can solvents other than DMF or DMSO be used?
A4: While high-boiling polar aprotic solvents like DMF and DMSO are highly effective and most commonly used, other options exist.[1] For instance, Sharpless et al. have demonstrated that the reaction can proceed readily in water using zinc salts as catalysts, offering a more environmentally friendly alternative.[6][7] The choice of solvent can significantly impact reaction rate and yield, so it should be selected based on the specific catalyst and substrate.[1]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Inactive Nitrile Substrate: The starting material, 4-hydroxyphenylacetonitrile, may be of poor quality or contain inhibitors. The phenolic hydroxyl group can also complicate the reaction. | 1. Verify Starting Material: Confirm the purity of the nitrile via NMR or other analytical techniques. Consider protecting the phenolic hydroxyl group (e.g., as a silyl ether) if it is suspected of interfering with the catalyst, although many protocols work without protection.2. Increase Reaction Energy: Boost the reaction temperature in increments of 10°C. Alternatively, microwave irradiation can significantly enhance reaction rates for sluggish cycloadditions.[6][8]3. Optimize Catalyst: If using a standard Lewis acid like NH₄Cl or ZnCl₂, consider switching to a more potent catalyst. Zinc triflate (Zn(OTf)₂) or specialized cobalt complexes have shown excellent activity.[1][6] |
| 2. Inefficient Catalyst or Catalyst Deactivation: The chosen catalyst may be unsuitable or may have been deactivated by moisture or impurities. | 1. Screen Catalysts: Test a panel of Lewis acids (e.g., ZnBr₂, AlCl₃) or organocatalysts.[8][9]2. Ensure Anhydrous Conditions: If using a moisture-sensitive catalyst, ensure all glassware is oven-dried and solvents are anhydrous. Impurities in the starting nitrile can sometimes poison the catalyst. | |
| 3. Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short. | 1. Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting nitrile. This provides direct evidence of whether the reaction is proceeding.2. Increase Time/Temperature: Gradually increase the reaction time and/or temperature. A typical range is 110-130°C for 12-24 hours.[1][10] | |
| Formation of Significant Byproducts | 1. Side Reactions: At high temperatures, nitriles can undergo hydrolysis (if water is present) or other decomposition pathways. | 1. Lower Reaction Temperature: If possible, use a more active catalyst that allows the reaction to proceed at a lower temperature, minimizing thermal decomposition.2. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions. |
| 2. Impure Reagents: Impurities in the sodium azide or solvent can lead to unwanted side reactions. | 1. Use High-Purity Reagents: Ensure the use of high-purity sodium azide and anhydrous, high-grade solvents. | |
| Difficulty in Product Isolation/Purification | 1. Incomplete Precipitation: The product may not fully precipitate from the aqueous solution during acidic workup due to some water solubility. | 1. Optimize pH: Carefully adjust the pH of the workup solution to the isoelectric point of the product to minimize its solubility. A pH of 2-3 is typically effective.[10]2. Extraction: After acidification, extract the aqueous layer multiple times with an organic solvent like ethyl acetate to recover any dissolved product.3. Salting Out: Saturating the aqueous layer with NaCl can decrease the solubility of the organic product and improve extraction efficiency. |
| 2. Contamination with Unreacted Nitrile: The starting material has similar polarity to the product, making separation difficult. | 1. Drive Reaction to Completion: Use TLC to ensure the starting material is fully consumed before initiating workup.2. Recrystallization: If contamination persists, recrystallization from a suitable solvent system (e.g., aqueous methanol or ethanol) is a highly effective purification method.[10] |
Yield Optimization Summary
The following table summarizes reaction conditions from the literature for the synthesis of 5-substituted-1H-tetrazoles, providing a starting point for optimization.
| Catalyst | Azide Source | Solvent | Temperature (°C) | Time (h) | Reported Yield | Reference(s) |
| ZnBr₂ | NaN₃ | Water | 100 | 12-24 | >90% (for various nitriles) | [6][7] |
| NH₄Cl | NaN₃ | DMF | 125 | 7 | ~60% (for a similar structure) | [10] |
| Co(II)-complex | NaN₃ | DMSO | 110 | 12 | >95% (for benzonitrile) | [1][5] |
| Organocatalyst | NaN₃/TMSCl | NMP | 150 (Microwave) | 0.25-0.5 | >80% (for various nitriles) | [8][11] |
Visualized Experimental Workflow & Mechanisms
To provide a clearer understanding, the following diagrams illustrate the synthesis workflow, a simplified reaction mechanism, and a troubleshooting decision tree.
General Synthesis Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Simplified Catalytic Mechanism
Caption: The catalytic role of a Lewis acid in activating the nitrile for azide attack.
Troubleshooting Decision Tree
Sources
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(1H-tetrazol-5-ylmethyl)phenol
Welcome to the technical support guide for the purification of 4-(1H-tetrazol-5-ylmethyl)phenol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, practical solutions for obtaining this compound in high purity.
Section 1: Understanding the Molecule - Key Physicochemical Properties
Before delving into purification, it's crucial to understand the physicochemical properties of this compound. These characteristics dictate the most effective purification strategies.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₈H₈N₄O[1] | --- |
| Molecular Weight | 176.18 g/mol [1][2] | Useful for mass spectrometry and calculating molar equivalents. |
| Appearance | Solid[2] | Indicates that crystallization is a viable purification method. |
| pKa (Phenolic -OH) | ~10 (estimated, similar to phenol) | The phenolic hydroxyl group is weakly acidic and will be deprotonated by a strong base. |
| pKa (Tetrazole N-H) | ~4.9 (estimated for 5-substituted tetrazoles) | The tetrazole ring is acidic and will be deprotonated by a mild base like sodium bicarbonate. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents and water. | Guides the choice of solvents for extraction, chromatography, and recrystallization. Its amphoteric nature allows for pH-dependent solubility in aqueous solutions. |
Why are there two pKa values and why do they matter?
This compound is an amphoteric molecule, meaning it has both acidic and basic properties. The phenolic hydroxyl group is weakly acidic, while the tetrazole ring is significantly more acidic. This dual nature is the key to successful purification using acid-base extraction. The significant difference in pKa values between the tetrazole and phenol groups allows for selective deprotonation and, consequently, selective extraction.
Section 2: Troubleshooting Common Purification Challenges (FAQ Format)
This section addresses frequently encountered issues during the purification of this compound.
Q1: My compound is stuck in the aqueous layer during ethyl acetate extraction, even after acidification. What's happening?
A1: This is a common issue arising from the zwitterionic nature of the molecule at certain pH values. The presence of both a basic phenolic group and an acidic tetrazole ring can lead to the formation of a salt-like compound that is more soluble in water than in many organic solvents.[3]
Troubleshooting Steps:
-
Adjust the pH carefully: Instead of strong acidification, try adjusting the pH to the isoelectric point of the molecule, where it has a net neutral charge and is least soluble in water. This will likely be in the weakly acidic range.
-
"Salting out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and forcing it into the organic layer.[3]
-
Use a more polar extraction solvent: If ethyl acetate fails, try a more polar solvent like n-butanol, which can better solvate the polar functional groups of your compound.
Q2: I'm seeing multiple spots on my TLC plate after purification. What are the likely impurities?
A2: The impurities will largely depend on the synthetic route used. A common synthesis involves the reaction of 4-hydroxyphenylacetonitrile with an azide source.[4]
Potential Impurities:
-
Starting materials: Unreacted 4-hydroxyphenylacetonitrile.
-
Side products: Formation of the isomeric 2,5-disubstituted tetrazole.
-
Reagents: Residual catalysts or azide salts.
Troubleshooting Steps:
-
Optimize reaction conditions: Ensure the reaction goes to completion to minimize unreacted starting materials.
-
Purification strategy: A combination of acid-base extraction followed by column chromatography or recrystallization is often necessary to remove all impurities.
Q3: My recrystallization is not yielding pure crystals. What can I do?
A3: Successful recrystallization depends heavily on the choice of solvent system.
Troubleshooting Steps:
-
Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for this compound are aqueous methanol, aqueous ethanol, or ethyl acetate/hexane mixtures.[5][6]
-
Slow Cooling: Allow the heated solution to cool slowly to room temperature, then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Seeding: Add a small, pure crystal of the desired compound to the cooled, saturated solution to initiate crystallization.
Section 3: Step-by-Step Purification Protocols
Here we provide detailed protocols for the most effective purification techniques for this compound.
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the different pKa values of the tetrazole and phenol groups to separate the target compound from non-acidic impurities.
Caption: Workflow for Acid-Base Extraction Purification.
Detailed Steps:
-
Dissolve the crude product: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
First Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently. The tetrazole, being more acidic, will be deprotonated and move into the aqueous layer.[7]
-
Separate the layers: Allow the layers to separate and drain the lower aqueous layer into a clean flask. The organic layer now contains neutral impurities.
-
Backwash (Optional but Recommended): To ensure all of your product is in the aqueous phase, you can wash the organic layer again with a fresh portion of sodium bicarbonate solution and combine the aqueous layers.
-
Acidify the aqueous layer: Cool the combined aqueous extracts in an ice bath and slowly add concentrated HCl dropwise with stirring until the pH is approximately 2-3. You should see a precipitate form as the deprotonated tetrazole is neutralized.
-
Second Extraction: Extract the acidified aqueous solution with three portions of fresh ethyl acetate.
-
Combine and dry: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Caption: Workflow for Column Chromatography Purification.
Detailed Steps:
-
Select the stationary and mobile phases: Silica gel is a common stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis. A good starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate. For more polar compounds, dichloromethane and methanol can be used.[8]
-
Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elute: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it.
-
Collect and analyze fractions: Collect the eluent in small fractions and analyze each fraction by TLC to determine which ones contain the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Section 4: References
-
Extraction of a pyridine tetrazole from the aqueous phase - Chemistry Stack Exchange. (2014). Retrieved from [Link]
-
This compound - Amerigo Scientific. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol - Semantic Scholar. (2009). Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-4-%5B10H-Phenothiazin-10-yl-(1H-tetrazol-Siddappa-Boja/9a5f7e7d6b8b0e5c8e3e4a3d8c2e1f0a1c9c8e9f]([Link]
-
|4-(1H-Tetrazol-5-yl)-phenol| - 济南恒化科技有限公司. (n.d.). Retrieved from [Link]
-
This compound | Sigma-Aldrich. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes - Oriental Journal of Chemistry. (2018). Retrieved from [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2022). Retrieved from [Link]
-
Phenol | C6H5OH | CID 996 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. (2021). Retrieved from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction - PubMed. (2017). Retrieved from [Link]
-
Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (2007). Retrieved from [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. (2014). Retrieved from [Link]
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Retention characteristics of poly(N-(1H-tetrazole-5-yl)-methacrylamide)-bonded stationary phase in hydrophilic interaction chromatography - PubMed. (2020). Retrieved from [Link]
-
Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - NIH. (2024). Retrieved from [Link]
-
an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines - ResearchGate. (2016). Retrieved from [Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
New complexes constructed from in situ nitration of (1H-tetrazol-5-yl)phenol: synthesis, structures and properties - CrystEngComm (RSC Publishing). (2018). Retrieved from [Link]
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Common side reactions in the synthesis of 5-substituted tetrazoles
Welcome to the Technical Support Center for the synthesis of 5-substituted tetrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the powerful chemistry of tetrazole synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established scientific principles. Our goal is to help you navigate the intricacies of your experiments, minimize side reactions, and achieve optimal yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide rapid, targeted solutions to common issues encountered during the synthesis of 5-substituted tetrazoles, particularly via the [3+2] cycloaddition of nitriles and sodium azide.
Q1: My reaction shows low or no conversion of the starting nitrile. What are the likely causes and how can I fix it?
A1: Low conversion is one of the most frequent issues. The root cause often lies in insufficient activation of the nitrile, suboptimal reaction conditions, or reagent degradation.
Core Causality: The [3+2] cycloaddition between a nitrile and an azide anion has a significant activation barrier.[1] A catalyst, typically a Lewis or Brønsted acid, is required to activate the nitrile by coordinating to the nitrogen atom, making the carbon atom more electrophilic and susceptible to attack by the azide.[2]
Troubleshooting Steps:
-
Catalyst Choice and Integrity:
-
Lewis Acids (e.g., ZnCl₂, ZnBr₂, AlCl₃): These are highly effective. Ensure your Lewis acid is anhydrous, as moisture can deactivate it. Consider using freshly opened or properly stored reagents. Zinc salts are particularly effective and can be used in aqueous conditions, which can also enhance safety.[2][3]
-
Brønsted Acids (e.g., NH₄Cl, Et₃N·HCl): Ammonium chloride is a common choice, as it provides a proton source to form hydrazoic acid (HN₃) in situ, which is highly reactive.[4] Ensure the ammonium salt is dry and used in stoichiometric amounts relative to the azide.
-
-
Reaction Temperature and Time:
-
Tetrazole formation is often slow at low temperatures. Most procedures require heating, typically between 80-150 °C.[5]
-
If you observe low conversion, consider incrementally increasing the temperature by 10-20 °C.
-
Extend the reaction time. Monitor the reaction progress using TLC or LC-MS at regular intervals (e.g., every 4-6 hours) to determine if the reaction is proceeding, albeit slowly. Prolonged heating at very high temperatures can sometimes lead to decomposition.[6]
-
-
Solvent Selection:
-
High-boiling polar aprotic solvents like DMF or DMSO are commonly used because they effectively dissolve the reagents and can be heated to the required temperatures.[7]
-
Ensure your solvent is anhydrous, as water can lead to side reactions like nitrile hydrolysis, especially at high temperatures.
-
-
Reagent Stoichiometry:
-
A slight excess of sodium azide (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion. However, using a large excess should be avoided due to safety concerns and potential difficulties in removal during workup.[7]
-
Q2: My final product is contaminated with a significant amount of the corresponding amide or carboxylic acid. How is this happening and how can I prevent it?
A2: The formation of an amide (R-CONH₂) or carboxylic acid (R-COOH) as a byproduct is a classic side reaction resulting from the hydrolysis of the starting nitrile.
Core Causality: The conditions used for tetrazole synthesis (acidic or basic catalysts and high temperatures) are often harsh enough to promote the hydrolysis of the nitrile group.[5][8] Water present in the reaction mixture, either from wet reagents, solvents, or atmospheric moisture, can act as a nucleophile, attacking the activated nitrile.
Preventative Measures:
-
Strict Anhydrous Conditions:
-
Dry your solvent (e.g., DMF) over molecular sieves before use.
-
Ensure all glassware is oven-dried or flame-dried.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Reagent Purity:
-
Use anhydrous grades of Lewis acid catalysts.
-
Ensure your starting nitrile is free of any residual water from its synthesis or purification.
-
-
pH Control:
-
While acidic conditions are needed for catalysis, strongly acidic or basic conditions can accelerate hydrolysis. Using a milder proton source like ammonium chloride can sometimes be advantageous over strong acids.[4] The use of zinc salts in water is reported to minimize the release of hydrazoic acid by maintaining a slightly alkaline pH.[3]
-
Mechanism of Nitrile Hydrolysis Side Reaction:
Caption: Formation of amide and carboxylic acid byproducts.
Q3: I am concerned about the safety of using sodium azide, particularly the formation of hydrazoic acid (HN₃). What are the best practices?
A3: This is a critical concern. Sodium azide is highly toxic, and its reaction with acids produces hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[2]
Safety Protocols and Best Practices:
-
Handling Sodium Azide:
-
Always handle sodium azide in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Crucially, avoid using metal spatulas (especially copper or lead) as they can form shock-sensitive heavy metal azides. Use plastic or ceramic spatulas.[9]
-
-
Minimizing HN₃ Formation:
-
The combination of sodium azide and a Brønsted acid (like NH₄Cl) is designed to generate HN₃ in situ in a controlled manner. Never add a strong acid directly to solid sodium azide.
-
Consider using zinc salts in water as a catalytic system. This method can maintain a near-neutral to slightly alkaline pH, minimizing the formation and release of free HN₃ gas.[3][10]
-
-
Workup and Quenching:
-
After the reaction is complete, any excess azide must be safely quenched before disposal. A common method is the careful addition of a sodium nitrite solution under acidic conditions to decompose the azide into nitrogen gas and nitrous oxide. This should always be done in a fume hood.
-
Never pour azide-containing waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.[9]
-
Troubleshooting Workflow for Tetrazole Synthesis:
Caption: A workflow for troubleshooting common tetrazole synthesis issues.
Experimental Protocols
Protocol 1: Standard Synthesis of 5-Phenyl-1H-tetrazole
This protocol is a general method for the synthesis of a 5-substituted tetrazole using a common nitrile substrate.
Materials:
-
Benzonitrile (1.0 mmol, 103 mg)
-
Sodium Azide (NaN₃) (1.2 mmol, 78 mg) (Caution: Highly Toxic!)
-
Ammonium Chloride (NH₄Cl) (1.2 mmol, 64 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Hydrochloric Acid (2M aqueous)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzonitrile (1.0 mmol), sodium azide (1.2 mmol), and ammonium chloride (1.2 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the temperature and stirring for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 20 mL of deionized water.
-
Acidify the aqueous solution to pH ~2 by the slow addition of 2M HCl. This will precipitate the tetrazole product. This step must be done in a fume hood as it may generate HN₃.
-
Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the white solid product by vacuum filtration, washing with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Minimizing Side Reactions - Zn-Catalyzed Synthesis in Water
This protocol, adapted from the work of Sharpless and coworkers, utilizes water as a solvent to enhance safety and potentially reduce nitrile hydrolysis.[2]
Materials:
-
Aromatic or Aliphatic Nitrile (1.0 mmol)
-
Sodium Azide (NaN₃) (1.5 mmol, 97.5 mg) (Caution: Highly Toxic!)
-
Zinc Bromide (ZnBr₂) (1.0 mmol, 225 mg)
-
Deionized Water (4 mL)
-
Hydrochloric Acid (3M aqueous)
-
Ethyl Acetate
Procedure:
-
To a 25 mL round-bottom flask, add the nitrile (1.0 mmol), sodium azide (1.5 mmol), and zinc bromide (1.0 mmol).
-
Add deionized water (4 mL) and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring for 12-48 hours. The reaction is often heterogeneous.
-
Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed.
-
Cool the reaction to room temperature.
-
Add 3M HCl (5 mL) to the flask to dissolve the zinc salts and protonate the tetrazole.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
Data Summary
The choice of catalyst and solvent significantly impacts reaction outcomes. The following table summarizes typical conditions.
| Catalyst System | Solvent | Typical Temperature (°C) | Key Advantages | Potential Issues |
| NaN₃ / NH₄Cl | DMF | 110 - 130 | Widely used, effective for many substrates. | HN₃ formation, potential nitrile hydrolysis. |
| NaN₃ / ZnBr₂ | Water | 100 | Enhanced safety (minimizes HN₃ gas), environmentally friendly. | May require longer reaction times for unactivated nitriles. |
| NaN₃ / AlCl₃ | Toluene | 110 | Strong Lewis acid activation. | Strict anhydrous conditions required. |
| Bu₃SnN₃ | Toluene | 110 | Homogeneous reaction, good for sensitive substrates. | Tin toxicity and difficult removal of tin byproducts. |
References
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Liang, T., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10592-10600. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Roy, A., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]
-
Novel Synthesis of 5-Substituted-Tetrazoles. (n.d.). [Link]
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- 5. pubs.acs.org [pubs.acs.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Technical Support Center: Navigating Solubility Challenges of 4-(1H-tetrazol-5-ylmethyl)phenol in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility issues of 4-(1H-tetrazol-5-ylmethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound precipitation and inconsistent results in their biological assays. Here, we provide in-depth, evidence-based troubleshooting strategies and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.
Introduction to the Challenge
This compound is a molecule of interest in various research fields due to its structural motifs. However, its aromatic phenol group and acidic tetrazole ring present a classic solubility challenge. The interplay between its acidic and hydrophobic characteristics often leads to precipitation in aqueous biological media, confounding experimental results. This guide will walk you through the underlying chemical principles and provide actionable protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into aqueous buffer or cell culture media?
A1: This is a common phenomenon known as "crashing out". It occurs because the compound, while soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), has limited solubility in aqueous solutions.[1] When the concentrated DMSO stock is introduced into the aqueous environment of your assay, the DMSO is rapidly diluted, and the compound is forced into a medium where it is poorly soluble, causing it to precipitate.[1] The final concentration of the compound in the media may exceed its aqueous solubility limit.
Q2: What are the key chemical properties of this compound that influence its solubility?
A2: The solubility of this compound is governed by two main functional groups:
-
The Phenol Group: This group is weakly acidic and can be deprotonated at higher pH values to form a more soluble phenoxide salt.[2] However, the benzene ring itself is hydrophobic.[3]
-
The Tetrazole Group: The tetrazole ring is also acidic, with a pKa generally comparable to that of carboxylic acids (around 4.5-5.0).[4] This group can be deprotonated to form a more soluble tetrazolate anion. The tetrazole ring is generally considered to enhance solubility in polar solvents.[5]
The overall solubility is therefore highly dependent on the pH of the solution, which dictates the ionization state of these two groups.
Q3: At what pH should I expect this compound to be most soluble?
A3: Generally, for compounds with acidic functional groups like phenols and tetrazoles, solubility in aqueous media increases as the pH rises above their pKa values.[2][6] At a higher pH, these groups deprotonate, forming negatively charged ions that are more readily solvated by water. Therefore, you should expect significantly better solubility in slightly basic conditions (e.g., pH 7.5-8.5) compared to neutral or acidic conditions. However, the stability of the compound and the physiological relevance of the pH for your specific assay must be considered.
Q4: Can the concentration of DMSO in my final assay volume affect my cells or assay readout?
A4: Yes, absolutely. While DMSO is a widely used solvent, it can have biological effects.[7] Typically, a final DMSO concentration of less than 0.5% (v/v) is recommended for most cell-based assays to minimize cytotoxicity and off-target effects.[7] Some studies have shown that DMSO concentrations as low as 0.25% can have inhibitory or stimulatory effects on certain cell types.[8] It is crucial to include a vehicle control (media with the same final DMSO concentration as your test conditions) in all experiments.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or precipitate formation when adding your DMSO stock to your aqueous buffer or media, follow this troubleshooting workflow.
Caption: Workflow for addressing immediate precipitation.
-
Optimize Stock Solution and Dilution Method:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution, using gentle warming (to 37°C) or brief sonication if necessary.[1]
-
Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions. For example, dilute your 10 mM stock 1:10 in pre-warmed (37°C) media to get a 1 mM solution, then further dilute this to your final working concentration.[1] Always add the stock solution to the media dropwise while gently vortexing.[1]
-
-
pH Modification:
-
Rationale: Increasing the pH of the buffer will deprotonate the acidic phenol and tetrazole groups, increasing the compound's aqueous solubility.[2][9]
-
Protocol:
-
Prepare your assay buffer at several pH values above the physiological norm (e.g., pH 7.6, 7.8, 8.0).
-
Test the solubility of your compound at your desired final concentration in each of these buffers.
-
Visually inspect for precipitation.
-
Important: Ensure that the altered pH does not negatively impact your cells or assay components. Run a pH control experiment.
-
-
-
Employing Solubility Enhancers (Excipients):
-
Rationale: Certain biocompatible excipients can help keep hydrophobic compounds in solution.
-
Options:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[11]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound. Use with caution as they can disrupt cell membranes at higher concentrations.
-
-
Protocol: Prepare your aqueous buffer containing a low concentration of the chosen excipient (e.g., 0.1-1% HP-β-CD) before adding the compound stock solution.
-
Issue 2: Delayed Precipitation in the Incubator
If your media looks clear initially but develops a precipitate after several hours or days at 37°C, consider the following.
Caption: Troubleshooting delayed precipitation.
-
Determine Maximum Thermodynamic Solubility:
-
Rationale: Your initial dilution may have created a supersaturated, thermodynamically unstable solution that precipitates over time.[12] You need to determine the true equilibrium solubility in your specific media.
-
Protocol:
-
Prepare a series of dilutions of your compound in your complete cell culture medium at concentrations bracketing your desired working concentration.
-
Incubate these solutions under your standard assay conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
-
After incubation, visually inspect for precipitation.
-
For a more quantitative measure, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
The highest concentration that remains clear and shows the expected concentration in the supernatant is your maximum working concentration under these conditions.
-
-
-
Evaluate Media Components:
-
Rationale: Components in serum or the media itself (e.g., salts, proteins) can interact with your compound, leading to precipitation.[13]
-
Troubleshooting:
-
Test solubility in basal media (without serum) versus complete media.
-
If precipitation is worse in serum-containing media, consider reducing the serum percentage if your assay allows, or using a different lot of serum.
-
Be mindful of temperature shifts when handling media, as this can cause salts and proteins to precipitate.[13] Always use pre-warmed media.[7]
-
-
Quantitative Data Summary
The following table provides a general guide for starting concentrations of common solubility-enhancing excipients. The optimal concentration must be determined empirically for your specific system.
| Excipient Class | Example | Typical Starting Concentration (w/v) | Considerations |
| Co-solvents | DMSO | < 0.5% | Potential for cellular toxicity; include vehicle controls.[7] |
| Ethanol | < 0.5% | Can be more cytotoxic than DMSO for some cell lines.[7] | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.1 - 2% | Generally well-tolerated; can extract cholesterol from cell membranes at high concentrations.[14] |
| Surfactants | Tween® 80 | 0.01 - 0.1% | Potential for membrane disruption; use lowest effective concentration. |
| Pluronic® F-68 | 0.02 - 0.2% | Often used to reduce shear stress in suspension cultures; generally low toxicity. |
Final Recommendations
Successfully using this compound in biological assays requires a systematic approach to formulation.
-
Characterize First: Always perform a preliminary solubility assessment in your specific assay buffer or media before launching a full experiment.
-
pH is Key: Given the compound's structure, pH adjustment is likely the most effective initial strategy. Start by exploring a slightly alkaline pH range (7.6-8.2), ensuring it's compatible with your biological system.
-
Mind the Vehicle: Keep the final concentration of any organic co-solvent (like DMSO) as low as possible (<0.5%) and be rigorous with your vehicle controls.[8]
-
When in Doubt, Dilute: If you are observing inconsistent results, it is often due to the compound not being fully in solution. Reducing the final working concentration is a simple first step in troubleshooting.
By applying these principles and protocols, you can overcome the solubility challenges posed by this compound and generate reliable, reproducible data in your biological assays.
References
-
Adler, S., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved January 12, 2026, from [Link]
-
Al-Masoudi, N. A. (2021). Tetrazoles: Synthesis and Biological Activity. ResearchGate. Retrieved January 12, 2026, from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 12, 2026, from [Link]
-
Reddit. (2022, December 28). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong?? Retrieved January 12, 2026, from [Link]
-
Lonza. (2017, October 20). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Retrieved January 12, 2026, from [Link]
-
European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved January 12, 2026, from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2017). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US10898420B2 - Compositions containing phenolic compounds having synergistic antioxidant benefits.
-
European Patent Office. (n.d.). Solubilization agent for solubilizing polyphenols, flavonoids and/or diterpenoid glucosides - EP 235970. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2013). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2013). Studies on the solubility of phenolic compounds. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution? Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved January 12, 2026, from [Link]
-
Scribd. (n.d.). Solubilizing Excipients Guide. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2021, December 9). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Retrieved January 12, 2026, from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2016). Biological activities importance of Tetrazole derivatives. Retrieved January 12, 2026, from [Link]
-
Bangorschools. (n.d.). Solubility and pH of phenol. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Stabilizing 4-(1H-tetrazol-5-ylmethyl)phenol in Solution
Introduction: Understanding the Instability of 4-(1H-tetrazol-5-ylmethyl)phenol
Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support for improving the stability of this compound in solution. This compound possesses two key functional groups: a phenol ring and a tetrazole ring. While the tetrazole ring is generally stable, the phenolic group is susceptible to degradation, primarily through oxidation.[1][2] This guide will walk you through the causes of instability and provide actionable troubleshooting steps and protocols to ensure the integrity of your experiments.
The primary degradation pathway for phenolic compounds involves oxidation. This can be initiated by factors such as elevated pH, exposure to light, and the presence of metal ions or dissolved oxygen.[3][4] At higher pH values, the phenolic hydroxyl group is deprotonated to form a phenoxide ion, which is more susceptible to oxidation, leading to the formation of colored quinone-type structures.[5][6][7][8][9]
The tetrazole ring, while generally stable, can be influenced by the substituents on the ring and the overall molecular structure.[1] Factors like solvent polarity, pH, and temperature can affect the tautomeric equilibrium of the tetrazole ring, which could potentially influence the molecule's overall stability.[10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you might encounter during your experiments with this compound in solution.
Issue 1: My solution of this compound is turning yellow/brown.
Q1: What is causing the discoloration of my solution?
A1: Discoloration is a classic sign of phenolic oxidation. The phenol group in your compound is likely being oxidized to form quinones and other colored degradation products. This process is often accelerated by exposure to high pH, light, and oxygen.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored solutions.
Issue 2: I am observing precipitation in my stock solution over time.
Q2: Why is my compound precipitating out of solution?
A2: Precipitation can occur due to several reasons:
-
Poor Solubility: The compound may have limited solubility in the chosen solvent system.
-
pH Shift: A change in pH can alter the ionization state of the molecule, affecting its solubility.
-
Degradation: The degradation products may be less soluble than the parent compound.
-
Aggregation: The molecules may be aggregating over time.
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of this compound in your chosen solvent at the desired concentration. Consider using a co-solvent if solubility in a purely aqueous medium is low.
-
Control pH: Ensure your solution is buffered to a pH where the compound is most soluble and stable. For many tetrazole-containing compounds, a pH range of 4 to 8 is often optimal for stability.[1]
-
Investigate Degradation: Analyze the precipitate using techniques like HPLC or LC-MS to determine if it is the parent compound or a degradation product.
-
Consider Excipients: Surfactants (e.g., Polysorbate 80) or polymers (e.g., PVP) can sometimes be used to prevent aggregation and improve physical stability.[1]
Issue 3: My experimental results show a loss of potency or activity.
Q3: What could be causing the decrease in the compound's activity?
A3: A loss of potency is a strong indicator of chemical degradation. The active parent molecule is likely converting into inactive degradation products.
Recommended Action: Forced Degradation Study
To understand the degradation pathways and identify the degradation products, a forced degradation study is essential.[1][11] This involves subjecting the compound to harsh conditions to accelerate its degradation.
Data Presentation: Typical Conditions for a Forced Degradation Study
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60°C) | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 60°C) | To assess stability in basic conditions. |
| Oxidation | 3% - 30% H₂O₂ at room temperature | To evaluate susceptibility to oxidation.[12] |
| Thermal Degradation | In solution at elevated temperature (e.g., 70°C) | To determine the effect of heat on stability. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | To assess light sensitivity.[1] |
The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[1]
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for storing this compound in an aqueous solution? A: While the exact optimal pH is compound-specific, phenolic compounds are generally more stable in acidic to neutral pH ranges.[5][6][7][8][9] High pH should be avoided as it promotes the formation of the more easily oxidized phenoxide ion.[5][6][7][8][9] A pH-rate profile study is recommended to determine the pH of maximum stability, but a starting point would be a buffered solution in the pH 4-6 range.
Q: Are there any specific antioxidants you would recommend? A: Yes, antioxidants like ascorbic acid or sodium metabisulfite can be effective in preventing oxidative degradation.[1] Chelating agents such as EDTA can also be beneficial by sequestering metal ions that can catalyze oxidation.[1]
Q: How should I prepare my solutions to minimize degradation? A:
-
Use high-purity, degassed solvents.
-
Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Use a suitable buffer system to maintain the optimal pH.
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Store solutions at recommended temperatures (typically refrigerated or frozen) and for the shortest duration possible.
Q: What analytical methods are suitable for monitoring the stability of this compound? A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[13][14][15] The method should be capable of separating the parent compound from all potential degradation products. UV-Vis spectroscopy can also be useful for detecting the formation of colored degradants.[5][7]
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To identify potential degradation pathways and validate a stability-indicating analytical method for this compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent system.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature and 60°C. Neutralize samples with an equivalent amount of acid before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[1]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may need to be adjusted based on the compound's stability.
-
Analysis: Analyze the samples by a suitable, validated HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Data Evaluation: Calculate the percentage of degradation for the parent compound at each time point. Identify and quantify the major degradation products. If necessary, isolate and characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.
Caption: Workflow for a forced degradation study.
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
-
American Chemical Society. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
- Graham, N., et al. (2004).
-
National Institutes of Health. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Retrieved from [Link]
-
ResearchGate. (2021). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Retrieved from [Link]
-
ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
PubMed Central. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). The oxidative degradation of phenol via in situ H2O2 synthesis using Pd supported Fe-modified ZSM-5 catalysts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stability of Phenolic Compounds in Grape Stem Extracts. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved from [Link]
-
ACS Publications. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - ANALYTICAL METHODS. Retrieved from [Link]
-
MDPI. (2021). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]
-
ResearchGate. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]
-
ResearchGate. (2018). Degradation of phenol under different conditions. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]
-
National Institutes of Health. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Horizon IRD. (2013). Biochemical, Transcriptional and Translational Evidences of the Phenol-meta-Degradation Pathway by the Hyperthermophilic Sulfolobus solfataricus 98/2. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Evolution of the major degradation intermediates of phenol in solutions in the H2O2-Cu/SiC 2 system. Retrieved from [Link]
-
济南恒化科技有限公司. (n.d.). |4-(1H-Tetrazol-5-yl)-phenol|. Retrieved from [Link]
-
National Institutes of Health. (2022). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. Retrieved from [Link]
-
ResearchGate. (n.d.). Metapathway of phenol degradation. Retrieved from [Link]
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Technical Support Center: The [2+3] Cycloaddition for Tetrazole Ring Synthesis
Welcome to the technical support center for the [2+3] cycloaddition reaction for forming the tetrazole ring. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation in their work. Here, we address common challenges encountered during the synthesis of 5-substituted-1H-tetrazoles from nitriles and azides, providing in-depth, evidence-based solutions in a practical question-and-answer format.
I. Low or No Product Yield
Low or nonexistent yields are among the most frequent issues in tetrazole synthesis via [2+3] cycloaddition. This section delves into the common causes and provides actionable troubleshooting strategies.
Question 1: My reaction shows very low conversion of the starting nitrile, even after prolonged reaction times. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the azide-nitrile cycloaddition is typically due to a high activation energy barrier for the reaction.[1][2] The uncatalyzed reaction often requires high temperatures and long reaction times, leading to low yields.[2] The primary reason for this barrier is the need to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.
Underlying Causes and Solutions:
-
Insufficient Nitrile Activation: The carbon atom of the nitrile group is not electrophilic enough to react readily with the azide anion.
-
Solution: Employ a catalyst to activate the nitrile. Both Lewis acids and Brønsted acids can be effective.[3][4] Lewis acids, such as zinc salts (e.g., ZnCl₂, Zn(OTf)₂) or aluminum salts (e.g., AlCl₃), coordinate to the nitrogen of the nitrile, increasing its electrophilicity.[3][4] Brønsted acids protonate the nitrile nitrogen, achieving a similar activation.[3][5] The choice of catalyst can be critical, and screening different options is often beneficial.
-
-
Inappropriate Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier.
-
Solution: While simply increasing the temperature can sometimes improve yields, it can also lead to the decomposition of starting materials or the formation of side products.[6] A more effective approach is to optimize the temperature in conjunction with a suitable catalyst.[2] Microwave heating has been shown to significantly accelerate the reaction, often leading to high yields in minutes.[3][4]
-
-
Poor Solvent Choice: The solvent plays a crucial role in the solubility of reagents and the stabilization of intermediates.
-
Solution: Polar aprotic solvents like DMF and DMSO are often excellent choices for this reaction as they can dissolve sodium azide and facilitate the cycloaddition.[1][7] In some cases, a mixture of solvents, such as H₂O/EtOH, can also be effective, particularly with certain catalysts.[2] Solvent screening is a key part of reaction optimization.
-
Troubleshooting Workflow for Low Yield:
Caption: Key safety precautions for handling azides.
IV. Mechanistic Insights
Understanding the reaction mechanism can aid in troubleshooting and optimization.
Question 4: What is the currently accepted mechanism for the [2+3] cycloaddition of azides and nitriles?
Answer:
While often depicted as a concerted [2+3] cycloaddition, computational and experimental studies suggest that the mechanism can be more complex, particularly when catalyzed. [8][9]The activation of the nitrile by a catalyst (Lewis or Brønsted acid) is a critical step. [3][4]This leads to a stepwise mechanism involving the formation of an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. [8][9] Simplified Mechanistic Pathway (Catalyzed):
Caption: Simplified catalyzed mechanism for tetrazole formation.
V. Frequently Asked Questions (FAQs)
Q: Can I use this reaction for aliphatic nitriles? A: Yes, the reaction is quite broad in scope and can be applied to both aromatic and aliphatic nitriles. [1][4]However, the reactivity of the nitrile can be influenced by the electronic nature of the substituent.
Q: What is a good starting point for catalyst loading? A: Catalyst loading can vary, but a good starting point is typically in the range of 1-10 mol%. [1]Optimization studies can help determine the ideal loading for a specific substrate.
Q: How can I monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress by observing the disappearance of the starting nitrile and the appearance of the tetrazole product. [2]
References
-
Naeimi, H., & Mohammadi, F. (2022). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 12(38), 24853-24863. [Link]
-
Sinha, D., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]
-
Naeimi, H., & Mohammadi, F. (2022). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 12(38), 24853-24863. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
Cantillo, D., Gutmann, B., & Kappe, C. O. (2012). An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions. The Journal of Organic Chemistry, 77(23), 10882-10890. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]
-
Urben, P. G. (2003). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA, 57(12), 771-775. [Link]
-
Urben, P. G. (2003). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA. [Link]
-
University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]
-
Smith, A. B., et al. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. Journal of Chemical Education, 95(3), 488-492. [Link]
-
Sinha, D., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]
Sources
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- 2. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions [organic-chemistry.org]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for the Synthesis of 4-(1H-tetrazol-5-ylmethyl)phenol
Welcome to the technical support center dedicated to the synthesis of 4-(1H-tetrazol-5-ylmethyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Foundational Knowledge & Core Principles (FAQs)
This section addresses the fundamental questions regarding the synthesis of 5-substituted-1H-tetrazoles, providing the essential knowledge base for successful experimentation.
Q1: What is the primary and most efficient method for synthesizing this compound?
The most direct and widely utilized method is the [3+2] cycloaddition reaction between the nitrile precursor, 4-hydroxyphenylacetonitrile, and an azide source, most commonly sodium azide (NaN₃).[1][2][3] This reaction constructs the high-nitrogen tetrazole ring, which is a critical pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group.[1][4]
Q2: Why is a catalyst almost always required for the nitrile-azide cycloaddition?
While the reaction can proceed thermally, it often requires harsh conditions (high temperatures and long reaction times) and results in low yields.[5] A catalyst is crucial for lowering the activation energy of the cycloaddition.[5] Most catalysts function as Lewis or Brønsted acids, which coordinate to the nitrogen atom of the nitrile group.[6][7] This activation dramatically increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion and allowing the reaction to proceed under milder, more controlled conditions.[7][8]
Q3: What is the generally accepted mechanism for the catalyzed synthesis of 5-substituted-1H-tetrazoles?
While sometimes depicted as a concerted cycloaddition, extensive evidence from DFT calculations and kinetic studies points to a stepwise mechanism for most acid-catalyzed variants.[7][9] The process can be broken down into three key stages:
-
Nitrile Activation: The catalyst (e.g., a metal cation like Zn²⁺ or a proton) coordinates to the lone pair of the nitrile's nitrogen atom.
-
Nucleophilic Attack: The azide anion (N₃⁻) attacks the now highly electrophilic nitrile carbon, forming a linear imidoyl azide intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the imidoyl azide attacks the imine nitrogen, closing the five-membered ring to form the tetrazolate anion. Subsequent protonation during workup yields the final 5-substituted-1H-tetrazole product.[7][9][10]
Caption: Stepwise mechanism of catalyzed tetrazole synthesis.
Q4: What are the critical safety risks associated with this reaction, and how can they be mitigated?
The primary safety concern is the use of sodium azide in the presence of an acid catalyst (even weak Brønsted acids like ammonium chloride).[11][12] This combination can generate hydrazoic acid (HN₃), which is highly toxic, volatile, and dangerously explosive.[10][12]
Mitigation Strategies:
-
Solvent Choice: Performing the reaction in water can significantly reduce explosion hazards.[11][13]
-
pH Control: Maintaining a neutral to slightly alkaline pH minimizes the formation of free HN₃.[11]
-
Catalyst Choice: Using catalysts that do not require an acidic co-reagent, such as certain zinc salts in water or some heterogeneous catalysts, is a safer approach.[13]
-
Proper Handling: Always handle sodium azide in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Never mix azide-containing waste with acidic waste streams or heavy metal salts, as this can form explosive metal azides.[10]
Section 2: Catalyst Selection & Optimization Guide
Choosing the right catalyst is paramount and depends on factors like desired reaction scale, environmental considerations (green chemistry), cost, and available equipment.
Caption: Decision workflow for catalyst system selection.
Comparative Analysis of Catalytic Systems
The choice between a homogeneous and heterogeneous catalyst is a primary decision point. Homogeneous catalysts are often highly active but suffer from difficult separation, while heterogeneous systems offer excellent recyclability.[8]
| Catalyst System | Examples | Advantages | Disadvantages | Typical Conditions |
| Homogeneous | ZnBr₂, ZnCl₂, Co(II) complexes, L-proline[1][6][13] | High activity, well-understood mechanisms, low cost, excellent for small-scale synthesis. | Difficult to separate from the product, potential for metal contamination, not easily recyclable. | Water, DMF, DMSO; 80-120 °C |
| Heterogeneous | Co-Ni/Fe₃O₄, Cu(II) on nanodiamond, Ag/Sodium Borosilicate[5][14][15][16] | Easy separation (e.g., with a magnet), catalyst can be recycled and reused, aligns with green chemistry principles, lower product contamination.[8][17] | Can be more expensive to prepare, may exhibit lower activity than homogeneous counterparts, potential for metal leaching over time.[8] | Water, Ethanol, PEG; 40-120 °C |
Section 3: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section provides a structured approach to diagnosing and resolving common experimental problems.
Problem Area 1: Low or No Product Yield
Q: My TLC/LC-MS analysis shows only unreacted 4-hydroxyphenylacetonitrile after the specified reaction time. What are the first things to check?
A: A complete lack of conversion typically points to a fundamental issue with one of the core components:
-
Catalyst Inactivity: If using a commercial catalyst, verify its age and storage conditions. If it's a synthesized heterogeneous catalyst, its preparation may have been unsuccessful. Run a positive control reaction with a simple nitrile (like benzonitrile) to confirm catalyst activity.
-
Azide Source Quality: Sodium azide can degrade over time. Use a freshly opened bottle or a source that has been stored properly in a desiccator.
-
Insufficient Temperature: Some catalytic systems are highly temperature-dependent. Confirm that your heating apparatus (oil bath, heating mantle) is calibrated and reaching the target temperature. For stubborn reactions, a modest increase in temperature (e.g., 10-20 °C) can sometimes initiate the reaction.
-
Solvent Purity: The presence of excessive moisture in anhydrous solvents like DMF or DMSO can be problematic, especially for catalysts that are water-sensitive.[18] Consider using freshly dried solvents.
Q: I am getting some of the desired product, but my conversion is stuck at <30%. How can I improve the yield?
A: Low conversion suggests the reaction is proceeding but is either too slow or is being hampered by a competing process.
-
Increase Reaction Time: The most straightforward approach is to let the reaction run longer. Monitor by TLC or LC-MS every few hours to see if conversion is progressing.
-
Increase Catalyst Loading: While catalytic, the reaction rate is dependent on the catalyst concentration. Try increasing the catalyst loading from, for example, 1 mol% to 5 mol%.
-
Check for Side Reactions: The most common side reaction is the hydrolysis of the nitrile starting material to 4-hydroxyphenylacetamide or, further, to 4-hydroxyphenylacetic acid.[19] This is especially prevalent in aqueous conditions or with adventitious water in the solvent. If you detect these byproducts, you may need to switch to a rigorously anhydrous system or a different catalyst that is less prone to promoting hydrolysis.
Problem Area 2: Product Isolation and Purification
Q: My reaction appears complete, but I'm struggling to isolate the final product after the acidic workup. What are some common pitfalls?
A: The phenolic -OH and the acidic N-H of the tetrazole ring make the product's solubility highly pH-dependent.
-
Incorrect pH for Precipitation: After the reaction, the product exists as the tetrazolate anion. You must acidify the aqueous solution (typically with HCl) to protonate the tetrazole ring, making the molecule neutral and less water-soluble, thus causing it to precipitate.[20] Use a pH meter or pH paper to ensure you reach a pH of ~2-3 for complete precipitation.
-
Insufficient Cooling: The solubility of this compound in water, even when protonated, can still be significant at room temperature. After acidification, cool the mixture in an ice bath (0-5 °C) for at least 30-60 minutes to maximize precipitation before filtration.[20]
-
Emulsion during Extraction: If you are using an extraction-based workup instead of precipitation, the phenolic nature of the product can lead to emulsions with ethyl acetate. To break emulsions, try adding a small amount of brine (saturated NaCl solution).
Problem Area 3: Heterogeneous Catalyst Reusability
Q: My magnetic nanocatalyst worked well for the first run, but its activity dropped significantly in the second and third cycles. What is causing this deactivation?
A: A drop in activity is a common issue with recycled heterogeneous catalysts and can be attributed to several factors:
-
Metal Leaching: A small amount of the active metal (e.g., Cu, Pd, Co) may leach from the support into the reaction medium during each cycle.[8] This gradually depletes the catalyst of its active sites. You can analyze the reaction filtrate by ICP-OES to quantify the extent of leaching.
-
Surface Poisoning: The product, this compound, is an excellent metal-coordinating ligand. It's possible that the product binds strongly to the catalyst's active sites and is not fully removed during the washing step, effectively poisoning the catalyst for the next run.[5] Try a more rigorous washing procedure between cycles, perhaps with a dilute solution of a non-coordinating acid followed by water and solvent washes.
-
Mechanical/Structural Degradation: The physical structure of the nanoparticle support can be damaged by prolonged heating or vigorous stirring, leading to a loss of surface area and activity.
Section 4: Exemplary Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform their own optimization based on their specific substrate and equipment.
Protocol 1: Green Synthesis Using Zinc Bromide in Water
This method, adapted from the Sharpless protocol, is valued for its operational simplicity and use of an environmentally benign solvent.[6][13]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetonitrile (5.00 g, 37.5 mmol), sodium azide (3.66 g, 56.3 mmol, 1.5 equiv), and zinc bromide (8.45 g, 37.5 mmol, 1.0 equiv).
-
Solvent Addition: Add 40 mL of deionized water to the flask.
-
Reaction: Heat the stirred suspension to reflux (100 °C) in an oil bath. The mixture will become a clear solution as the reaction progresses. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid) or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction mixture to room temperature. While stirring, slowly add 3M hydrochloric acid until the pH of the solution is ~2. A white precipitate will form.
-
Isolation: Cool the flask in an ice bath for 1 hour to maximize precipitation. Collect the white solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 20 mL).
-
Purification: Dry the solid under vacuum. The product is often of high purity after this procedure. If necessary, it can be recrystallized from aqueous methanol or ethanol.
Protocol 2: Synthesis Using a Recyclable Magnetic Nanocatalyst
This protocol illustrates the general workflow for using a heterogeneous catalyst, emphasizing the recovery and reuse steps. (Note: Assumes prior synthesis of a Co-Ni/Fe₃O₄@MMSHS catalyst as described in the literature).[5][14]
-
Setup: To a 50 mL round-bottom flask with a stir bar and reflux condenser, add 4-hydroxyphenylacetonitrile (1.33 g, 10.0 mmol), sodium azide (0.78 g, 12.0 mmol, 1.2 equiv), and the magnetic nanocatalyst (e.g., 50 mg).
-
Solvent Addition: Add 15 mL of a suitable solvent (e.g., DMF or water, depending on the catalyst's optimized conditions).
-
Reaction: Heat the mixture to the optimized temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction for completion (typically much faster, from 30 minutes to a few hours).[14]
-
Catalyst Recovery: After cooling the reaction to room temperature, place a strong external magnet against the side of the flask. The black magnetic catalyst will be drawn to the flask wall. Carefully decant the supernatant solution into a separate beaker for work-up.
-
Catalyst Washing: Remove the magnet, add 10 mL of ethanol to the flask, and stir for 5 minutes to wash the catalyst. Re-apply the magnet and decant the ethanol wash. Repeat this wash cycle two more times. The recovered catalyst can now be dried under vacuum and stored for the next run.
-
Product Isolation: Process the combined supernatant and washes as described in Protocol 1 (acidification, precipitation, filtration) to isolate the final product.
References
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Publications. [Link]
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Pcornet. [Link]
-
A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions. Bentham Science. [Link]
-
Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Advances. [Link]
-
Class of nanostructures green catalyst engaged in the tetrazole synthesis. ResearchGate. [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. [Link]
-
Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-4-%5B10H-Phenothiazin-10-yl-(1H-tetrazol-5-Narayana-Ashok/14d86927a3127608f36c888e285d89326d9c6560]([Link]
-
An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions. ACS Publications. [Link]
-
Facile synthesis of tetrazoles catalyzed by the new copper nano-catalyst. Taylor & Francis Online. [Link]
-
Nitrile–azide cycloaddition reaction. A) Catalyst screening for the... ResearchGate. [Link]
-
Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Publications. [Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. National Institutes of Health (NIH). [Link]
-
Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkyltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organocatalyst. ACS Publications. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (NIH). [Link]
-
Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Tetrazoles via Multicomponent Reactions. National Institutes of Health (NIH). [Link]
-
Problem with tetrazole formation. Reddit. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
Tetrazole failure... help me pls. YouTube. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH). [Link]
-
This compound. Amerigo Scientific. [Link]
-
New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives. National Institutes of Health (NIH). [Link]
-
4-Hydroxybenzyl cyanide. National Institutes of Health (NIH). [Link]
Sources
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scale-up Synthesis of 4-(1H-tetrazol-5-ylmethyl)phenol
Welcome to the technical support center for the synthesis of 4-(1H-tetrazol-5-ylmethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful synthesis.
Introduction to the Synthesis
The synthesis of this compound typically involves a two-step process: the formation of 4-hydroxybenzyl cyanide (4-hydroxyphenylacetonitrile) followed by a [3+2] cycloaddition reaction with an azide source to form the tetrazole ring. While straightforward on a lab scale, scaling up this synthesis presents unique challenges related to reaction kinetics, safety, and purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis, offering explanations and actionable solutions.
Issue 1: Low Yield in the Cyanation of 4-Hydroxybenzyl Alcohol
Question: We are experiencing significantly lower than expected yields during the synthesis of 4-hydroxyphenylacetonitrile from 4-hydroxybenzyl alcohol. What are the potential causes and how can we optimize this step?
Answer: Low yields in this cyanation reaction are often attributed to several factors. A common method involves reacting 4-hydroxybenzyl alcohol with sodium cyanide.[1][2] However, the reaction conditions are critical for success.
-
Side Reactions: Under certain conditions, polymerization of 4-hydroxybenzyl alcohol can occur, leading to resinous byproducts and reducing the yield of the desired nitrile.
-
Reaction Medium: The choice of solvent is crucial. Dimethylsulfoxide (DMSO) is often used, but its purity and dryness can impact the reaction outcome.[1]
-
Temperature Control: Precise temperature control is necessary to prevent decomposition of the starting material and the product.
Troubleshooting Steps & Optimization:
| Parameter | Recommended Condition | Rationale |
| Solvent | Dry, high-purity DMSO | Minimizes side reactions and ensures consistent reaction medium. |
| Temperature | Maintain at 125°C during addition of acetic acid | Optimal for nitrile formation while minimizing degradation.[1] |
| Reagent Addition | Slow, dropwise addition of glacial acetic acid | Controls the exotherm and prevents localized overheating.[1] |
| Work-up | Quenching with water and extraction with a suitable solvent like chloroform | Efficiently separates the product from the reaction mixture.[1] |
Experimental Protocol: Synthesis of 4-Hydroxyphenylacetonitrile
-
Suspend 4-hydroxybenzyl alcohol and potassium cyanide in dimethylsulfoxide.
-
Heat the mixture to 125°C.
-
Slowly add glacial acetic acid dropwise over 1 hour.[1]
-
Stir the reaction mixture for an additional 2 hours at 125°C.[1]
-
Cool the mixture and remove DMSO under vacuum.
-
Add water and extract the product with chloroform.
-
Wash the organic phase, dry over sodium sulfate, and concentrate to obtain the crude product.
-
Purify by recrystallization.
Issue 2: Incomplete Conversion During Tetrazole Formation
Question: Our [3+2] cycloaddition of 4-hydroxyphenylacetonitrile with sodium azide is showing incomplete conversion, even after extended reaction times. How can we drive the reaction to completion?
Answer: The cycloaddition of a nitrile with an azide to form a tetrazole is a well-established reaction, but its efficiency can be highly dependent on the catalyst and reaction conditions.[3][4]
-
Catalyst Choice: While various catalysts can be used, zinc salts have been shown to be effective in promoting the reaction in aqueous media.[4] Lewis acids like aluminum chloride or heterogeneous catalysts such as silica sulfuric acid have also been successfully employed.[5][6]
-
Reaction Solvent: Dimethylformamide (DMF) is a common solvent for this reaction, particularly when using catalysts like silica sulfuric acid.[5]
-
Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. Refluxing in DMF is a common condition.[5]
-
Stoichiometry: An excess of sodium azide is typically used to ensure complete conversion of the nitrile.
Troubleshooting Steps & Optimization:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Silica Sulfuric Acid (100 mol%) | An efficient and recyclable heterogeneous catalyst that promotes the cycloaddition.[5][7] |
| Solvent | DMF | A suitable high-boiling solvent for this reaction.[5] |
| Temperature | Reflux | Provides the necessary energy to overcome the activation barrier of the cycloaddition.[5] |
| Azide Stoichiometry | 1.2 equivalents of Sodium Azide | A slight excess helps to drive the reaction to completion.[5] |
Experimental Protocol: Tetrazole Formation
-
Create a suspension of 4-hydroxyphenylacetonitrile, sodium azide (1.2 mmol), and silica sulfuric acid (1 mmol) in DMF (10 mmol).[5]
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.[5]
-
After completion, filter off the solid acid catalyst and wash it.
-
Evaporate the filtrate under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[5]
Issue 3: Difficult Purification of the Final Product
Question: We are struggling with the purification of this compound. What are the common impurities and the best methods for their removal?
Answer: Purification challenges often arise from the similar polarities of the product and certain byproducts, as well as unreacted starting materials.
-
Common Impurities: The primary impurities are often unreacted 4-hydroxyphenylacetonitrile and potentially side products from the tetrazole formation.
-
Purification Strategy: A combination of techniques is often most effective.
-
Acid-Base Extraction: The acidic nature of the tetrazole and the phenolic hydroxyl group can be exploited. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.
-
Recrystallization: This is a powerful technique for removing minor impurities. A suitable solvent system (e.g., aqueous methanol or ethanol) should be determined.[8][9]
-
Column Chromatography: For very challenging separations, silica gel column chromatography can be employed, though this may be less practical for very large scales.
-
Workflow for Purification:
Sources
- 1. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 2. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in 4-(1H-tetrazol-5-ylmethyl)phenol Synthesis
Document ID: TSC-CHEM-20260112-01 Version: 1.0 For Internal and External Research Use
Introduction
Welcome to the technical support guide for the synthesis of 4-(1H-tetrazol-5-ylmethyl)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing the common synthetic route of [3+2] cycloaddition between 4-hydroxyphenylacetonitrile and an azide source. While this reaction is a robust method for forming the tetrazole ring, it is not without its challenges.[1][2][3] The formation of byproducts can complicate purification, reduce yields, and introduce impurities into downstream applications.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, identify potential byproducts through analytical techniques, and offer scientifically grounded solutions to optimize your synthesis. We will delve into the mechanistic origins of these impurities to provide a deeper understanding of how to prevent their formation.
Section 1: Troubleshooting Common Analytical Observations
This section addresses frequent questions that arise from the analysis of crude or purified reaction mixtures.
Q1: My HPLC-MS analysis shows a peak with the same mass as my product (m/z 177.08 [M+H]⁺ or 175.10 [M-H]⁻), but it has a different retention time. What could this be?
A1: Isomeric Byproducts
The most probable identity of a peak with the same mass-to-charge ratio as your target compound, this compound, is a regioisomer. The [3+2] cycloaddition of an azide to a nitrile can theoretically lead to different isomers depending on which nitrogen of the azide attacks the nitrile carbon and the subsequent cyclization pathway.
-
Mechanistic Insight: The formation of the tetrazole ring from a nitrile and an azide salt is a formal [3+2] cycloaddition.[1] While often catalyzed by Lewis acids like zinc salts to activate the nitrile, the reaction mechanism can be complex.[4][5] Theoretical calculations suggest a stepwise pathway involving a nitrile activation step to form an imidoyl azide, which then cyclizes.[6][7] The regioselectivity is influenced by the electronic properties of the nitrile substituent.
-
Potential Isomers: In your case, while the 5-substituted 1H-tetrazole is the expected major product, the formation of other isomers, though less common in this specific synthesis, should be considered, especially under different reaction conditions. However, the most common issue of multiple signals often relates to tautomers.
-
Tautomerism: 5-substituted-1H-tetrazoles exist as an equilibrium of two tautomeric forms: the 1H- and 2H-tautomers.[8] It is possible, though less common, for these tautomers to be separated under certain HPLC conditions, leading to two peaks with identical mass spectra. More frequently, you might observe peak broadening or splitting in NMR.
Troubleshooting & Verification:
-
Co-injection Study: If you have a pure, authenticated standard of your product, co-inject it with your sample. If a new peak appears or an existing peak increases in area disproportionately, it confirms the presence of an impurity.
-
Vary HPLC Method: Change the mobile phase composition, gradient, or column chemistry. Isomers often exhibit different chromatographic behavior under varied conditions.[9]
-
Advanced NMR: To distinguish between isomers or tautomers, advanced NMR techniques are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range couplings between the methylene protons and the tetrazole carbon, helping to confirm the connectivity.[8]
Q2: I have an unexpected peak in my mass spectrum at m/z 133.06 [M+H]⁺. What is this impurity?
A2: Unreacted Starting Material
This mass corresponds to your starting material, 4-hydroxyphenylacetonitrile (C₈H₇NO, MW: 133.15).
-
Causality: Its presence indicates an incomplete reaction. Tetrazole formation from nitriles can be slow, often requiring elevated temperatures (100-150 °C) and extended reaction times.[1]
-
Common Causes for Incomplete Reaction:
-
Insufficient Temperature/Time: The reaction may not have reached the activation energy required for the cycloaddition.[7]
-
Catalyst Inactivity: If using a catalyst (e.g., ZnBr₂, NH₄Cl), it may be impure, hydrated, or used in insufficient quantity.[10]
-
Humidity: Water can negatively impact the reaction, especially if using moisture-sensitive catalysts or reagents.[11]
-
Solvent Issues: The choice of solvent is crucial. High-boiling polar aprotic solvents like DMF or DMSO are typically used to ensure the reagents remain in solution at the required temperatures.
-
Troubleshooting & Verification:
-
Reaction Monitoring: Use TLC or HPLC-MS to monitor the reaction progress. If the starting material is consumed slowly or the reaction stalls, consider the points below.
-
Optimize Conditions:
-
Increase the temperature, but be mindful of potential decomposition.
-
Extend the reaction time.
-
Ensure all reagents are anhydrous and use a dry reaction setup.
-
Consider alternative catalysts like dibutyltin oxide for stubborn reactions.[11]
-
Section 2: Protocol-Specific Byproduct Formation & Identification
This section details a standard synthesis protocol and discusses byproducts that can arise, along with methods for their identification.
Standard Protocol: Synthesis via [3+2] Cycloaddition
This protocol is a common starting point for the synthesis of 5-substituted-1H-tetrazoles.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxyphenylacetonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent (approx. 5-10 mL per gram of nitrile).
-
Heat the reaction mixture to 120-130 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and carefully acidify with dilute HCl (e.g., 2N HCl) to pH ~2. This step should be done in a well-ventilated fume hood as it generates toxic hydrazoic acid (HN₃).[12]
-
The product often precipitates upon acidification. Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., aqueous ethanol) for further purification.
Q3: After acidification and workup, my NMR shows complex aromatic signals and my mass spec indicates a higher molecular weight impurity. What could have formed?
A3: Potential Dimerization or Side Reactions with Solvent
Under harsh conditions (high temperature, prolonged reaction times), side reactions can occur.
-
Reaction with DMF: At high temperatures, DMF can decompose or react. For instance, formylation of the phenol group is a possibility, though less likely under these specific conditions.
-
Starting Material Dimerization: Although uncommon for this substrate, side reactions involving the starting material are possible.
-
Azide-Related Impurities: Ensure that all residual azide is quenched during the workup. Trapped hydrazoic acid or unreacted azide salts can be hazardous.
Troubleshooting & Verification:
-
Spectroscopic Analysis:
-
¹H & ¹³C NMR: Carefully analyze the NMR spectra. Look for new signals that do not correspond to the product or starting material. For example, a formyl proton would appear far downfield (~9-10 ppm) in the ¹H NMR.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass for the impurity. This is critical for predicting a molecular formula and proposing a structure.
-
-
Purification: Attempt to isolate the impurity via column chromatography or preparative HPLC for full characterization.
Data Summary & Visualization
Table 1: Common Species in the Synthesis of this compound
| Compound Name | Structure | Molecular Formula | Molecular Weight | Expected m/z [M+H]⁺ | Key ¹H NMR Signals (DMSO-d₆) |
| Product: this compound | Oc1ccc(Cc2nnn[nH]2)cc1 | C₈H₈N₄O | 176.18 | 177.08 | ~9.5 (s, 1H, OH), ~7.1 (d, 2H), ~6.7 (d, 2H), ~4.2 (s, 2H, CH₂) |
| Starting Material: 4-Hydroxyphenylacetonitrile | Oc1ccc(CC#N)cc1 | C₈H₇NO | 133.15 | 134.06 | ~9.6 (s, 1H, OH), ~7.2 (d, 2H), ~6.8 (d, 2H), ~3.9 (s, 2H, CH₂) |
Note: NMR shifts are approximate and can vary based on solvent and concentration.[13]
Diagram 1: Troubleshooting Workflow
This diagram outlines a logical workflow for identifying an unknown byproduct observed during synthesis.
Caption: A logical workflow for byproduct identification.
Diagram 2: Reaction Pathway and Potential Side Reaction
This diagram illustrates the primary reaction and a key competing issue.
Caption: The desired reaction versus incomplete conversion.
Frequently Asked Questions (FAQs)
Q4: My yield is very low, but I don't see any major byproducts, just unreacted starting material. What are the first things I should check? A4: Low conversion is a common problem.[11] First, verify the quality of your reagents. Sodium azide can degrade, and catalysts like ammonium chloride or zinc salts must be anhydrous. Second, ensure your reaction temperature is being maintained correctly; use an oil bath with a thermometer. Finally, confirm your solvent is anhydrous, as water can inhibit the reaction.
Q5: Is it possible to form the 2,5-disubstituted tetrazole isomer? A5: In the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide, the formation of the 1H-tautomer (which can exist in equilibrium with the 2H-tautomer) is predominant. The formation of a stable, covalently bonded 2-substituted isomer would require a different synthetic route, for example, starting from an appropriately substituted amine.[3]
Q6: I see a peak in my IR spectrum around 2100-2200 cm⁻¹. What does this indicate? A6: A sharp absorption band in this region is characteristic of a nitrile (C≡N) stretch, indicating the presence of unreacted 4-hydroxyphenylacetonitrile. A peak for an azide (N₃) stretch may also appear in this region (~2100 cm⁻¹), but is often broader.[14] The absence of the nitrile peak in your final product is a good indicator of a complete reaction.
References
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
Sharpless, K. B., et al. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?. Journal of the American Chemical Society, 125(33), 9983-9987. [Link]
-
Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 145-149. [Link]
-
Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Journal of Chemical and Biochemical Sciences, 21, 1-5. [Link]
-
The Heterocyclist. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. [Link]
-
Frontiers in Chemistry. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
Reddit. (2023). Problem with tetrazole formation. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
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Refinement of experimental conditions for biological testing of 4-(1H-tetrazol-5-ylmethyl)phenol
Welcome to the technical support center for the experimental use of 4-(1H-tetrazol-5-ylmethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for in vitro biological testing of this compound. Here, we synthesize technical accuracy with field-proven insights to help you refine your experimental conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound in a laboratory setting.
Q1: What are the basic chemical properties of this compound?
This compound is a heterocyclic compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol [1][2]. Its structure features a phenol group attached to a methyl-linked tetrazole ring. The tetrazole ring is a bioisostere of a carboxylic acid, which can influence its biological interactions and physicochemical properties[3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H8N4O | [1][2] |
| Molecular Weight | 176.18 g/mol | [1][2] |
| Form | Solid | [2] |
| InChI Key | MEEDVZNIMBGRPZ-UHFFFAOYSA-N | [1][2] |
Q2: How should I determine the solubility of this compound for my experiments?
Step-by-Step Protocol for Solubility Assessment:
-
Select Solvents: Start with common laboratory solvents such as dimethyl sulfoxide (DMSO) and ethanol, as these are frequently used for small molecule drug studies[4][5]. Also, test solubility in your specific cell culture medium and buffered solutions (e.g., PBS).
-
Prepare a Saturated Solution: Add a small, known amount of the compound to a defined volume of the solvent. Vortex or sonicate the mixture to facilitate dissolution.
-
Equilibrate: Allow the mixture to equilibrate at the desired experimental temperature (e.g., 37°C for cell-based assays) for several hours to ensure saturation.
-
Separate Undissolved Solid: Centrifuge the solution to pellet any undissolved compound.
-
Quantify the Soluble Fraction: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Q3: What is the best way to prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are vital for maintaining the compound's activity and ensuring experimental consistency[4].
-
Stock Solution Preparation: Based on your solubility tests, prepare a high-concentration stock solution in a suitable solvent like DMSO. For example, a 10 mM or 20 mM stock is common for in vitro screening.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent evaporation and contamination. Always follow the manufacturer's specific storage recommendations if available[4].
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in your experimental medium on the day of the experiment. Be mindful of the final solvent concentration in your assay, as high concentrations of DMSO can be toxic to cells[5]. It is advisable to keep the final DMSO concentration below 0.5%.
Q4: Are there any known biological activities of tetrazole-containing compounds that could guide my experimental design?
Yes, tetrazole derivatives are known for a wide range of biological activities, including antihypertensive, antimicrobial, and anti-inflammatory properties[6][7][8]. The tetrazole moiety is often used in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group, which can lead to improved metabolic stability and pharmacokinetic properties[3]. This suggests that this compound could potentially interact with targets that recognize carboxylic acids.
Troubleshooting Guides for In Vitro Assays
This section provides detailed guidance for overcoming common challenges encountered during the biological testing of this compound.
Guide 1: Poor or Inconsistent Dose-Response
Problem: You observe a flat dose-response curve, or the results are highly variable between replicate experiments.
Potential Causes and Solutions:
-
Compound Precipitation: The compound may be precipitating out of the solution at higher concentrations in your aqueous assay buffer.
-
Troubleshooting Step: Visually inspect your assay plates for any signs of precipitation. You can also perform a serial dilution of your compound in the final assay buffer and measure turbidity.
-
Solution: If precipitation is observed, you may need to lower the highest concentration tested or use a different solvent system if compatible with your assay.
-
-
Compound Instability: The compound may be unstable in the cell culture medium over the duration of the experiment.
-
Troubleshooting Step: Analyze the concentration of the compound in the assay medium at different time points (e.g., 0, 24, 48 hours) using HPLC to assess its stability. The presence of certain media components can affect the stability of small molecules[9].
-
Solution: If the compound is degrading, consider reducing the incubation time or refreshing the medium with a new compound during the experiment.
-
-
Incorrect Concentration Range: The selected concentration range may be too high or too low to observe a biological effect.
-
Troubleshooting Step: Conduct a broad-range dose-finding study, for example, from nanomolar to high micromolar concentrations, to identify the active range[4].
-
Solution: Once an active range is identified, perform more detailed dose-response experiments with a narrower concentration range.
-
Guide 2: High Background Signal or Off-Target Effects
Problem: You observe a high background signal in your assay, or the compound appears to have non-specific effects on the cells.
Potential Causes and Solutions:
-
Compound Interference with Assay Readout: The phenolic group in this compound could interfere with certain assay technologies, such as fluorescence-based readouts.
-
Troubleshooting Step: Run a control experiment with the compound in the absence of cells or the biological target to see if it directly affects the assay signal.
-
Solution: If interference is detected, you may need to switch to an alternative assay with a different detection method (e.g., luminescence or absorbance).
-
-
Cytotoxicity: The observed effect may be due to general cytotoxicity rather than a specific biological activity.
-
Troubleshooting Step: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) in parallel with your primary activity assay.
-
Solution: If the compound is cytotoxic at the concentrations where you see an effect, this needs to be considered when interpreting your results. It may be necessary to work at non-toxic concentrations.
-
-
Solvent Effects: As mentioned earlier, the solvent (e.g., DMSO) can have its own biological effects, especially at higher concentrations.
-
Troubleshooting Step: Always include a vehicle control (medium with the same concentration of solvent as your highest compound concentration) in your experiments.
-
Solution: Ensure the final solvent concentration is consistent across all wells and is at a level that does not affect the cells[5].
-
Experimental Workflow and Protocols
To provide a practical framework, here is a general workflow for testing this compound in a cell-based assay.
Diagram 1: General Experimental Workflow for In Vitro Testing
Caption: A decision tree for troubleshooting inconsistent results in cell-based assays.
References
- Vertex AI Search. (n.d.). Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects - PMC - NIH.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- PubMed Central. (n.d.). Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers' Spent Grain Using Response Surface Methodology (RSM).
- Semantic Scholar. (2024). Optimized Conditions for the Extraction of Phenolic Compounds from Aeginetia indica L. and Its Potential Biological Applications.
- Analele Universitatii din Oradea, Fascicula Biologie. (n.d.). OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISO.
- MDPI. (2023). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology.
- Semantic Scholar. (2009). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol.
- Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment.
- Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
- Anticancer Research. (n.d.). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”.
- PubChem. (n.d.). 4-(Tetrazol-1-ylmethyl)phenol.
- Amerigo Scientific. (n.d.). This compound.
- NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes.
- ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions.
- Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl.
- PubMed. (2016). Cell culture media impact on drug product solution stability.
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
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- 7. Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to 4-(1H-tetrazol-5-ylmethyl)phenol as a Bioisostere for Carboxylic Acids
In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of rational drug design, aimed at optimizing a molecule's pharmacological and pharmacokinetic profile. One of the most common and successful examples of this strategy is the bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole.[1][2] This guide provides an in-depth comparative analysis of these two critical acidic functional groups, focusing on 4-(1H-tetrazol-5-ylmethyl)phenol as a representative tetrazole analog. We will delve into the nuanced differences in their physicochemical properties, the resulting impact on drug behavior, and the experimental validation required to make informed design choices.
Physicochemical Properties: A Head-to-Head Comparison
While both carboxylic acids and tetrazoles serve as proton donors and can engage in similar ionic and hydrogen-bonding interactions with biological targets, their physicochemical properties exhibit subtle yet significant differences.[1] These differences can profoundly impact a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
The primary distinction lies in the electronic structure. The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge of the conjugate base over a larger, five-membered aromatic system compared to the more localized carboxylate anion.[1][3] This fundamental difference influences several key parameters.
| Property | Carboxylic Acid (Generic Aralkyl) | Tetrazole Bioisostere (e.g., this compound) | Key Implications for Drug Design |
| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9[3] | Highly Comparable. The similar pKa values ensure that the tetrazole can effectively mimic the ionization state of a carboxylic acid at physiological pH, allowing it to engage in similar ionic interactions with receptors.[3][4] |
| Lipophilicity (logP/logD) | Lower | Higher. Tetrazolate anions are more lipophilic than the corresponding carboxylates.[3][5] | Potential for Improved Permeability. Increased lipophilicity can enhance passage through biological membranes, potentially improving oral bioavailability.[6] |
| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation) and β-oxidation.[5] | Significantly More Stable. The tetrazole ring is highly resistant to common metabolic pathways that affect carboxylic acids.[4][7] | Enhanced Half-Life. This is a primary driver for the bioisosteric swap, often leading to a longer duration of action and improved pharmacokinetic profile.[1][6] |
| Hydrogen Bonding | Acts as H-bond donor (acid) and acceptor (carboxylate). | Acts as H-bond donor (N-H) and multiple H-bond acceptors (ring nitrogens). | More Complex Interactions. The tetrazole ring offers more opportunities for hydrogen bonding, which can increase binding affinity.[5] However, this can also increase the desolvation penalty, sometimes negatively impacting permeability despite higher lipophilicity.[1] |
| Size & Geometry | Smaller, planar carboxyl group. | Slightly Larger, planar five-membered ring.[3] | Steric Considerations. The increased size of the tetrazole ring must be accommodated by the target's binding pocket. The geometry of interaction points also differs slightly.[8] |
Impact on Pharmacokinetics and Target Engagement
The decision to replace a carboxylic acid with a tetrazole is driven by the need to overcome specific liabilities in a lead compound, most commonly poor metabolic stability or low bioavailability.
-
Improved Metabolic Profile: A primary advantage of the tetrazole moiety is its enhanced metabolic stability.[9] Carboxylic acids are often rapidly cleared via the formation of acyl glucuronides or through other metabolic pathways. The tetrazole ring is largely inert to these processes, which can significantly prolong a drug's half-life in the body.[5][7]
-
Modulated Permeability: While tetrazoles are more lipophilic, this does not automatically guarantee better membrane permeability.[8] The increased hydrogen bonding capacity can lead to a higher desolvation energy, which can counteract the gains from lipophilicity. This trade-off must be evaluated experimentally for each new compound series.
-
Receptor Interactions: The tetrazole ring can occupy the same binding pocket as a carboxylic acid.[1] However, the interaction is not a simple 1:1 replacement. The delocalized charge and multiple hydrogen bond acceptors on the tetrazole ring can lead to a more complex and sometimes higher-affinity set of interactions with surrounding amino acid residues.[5]
Decision-Making Framework for Bioisosteric Replacement
The choice to synthesize a tetrazole bioisostere should be a data-driven decision. The following workflow illustrates a rational approach to this process in drug discovery.
Caption: Decision workflow for considering a tetrazole bioisostere.
Case Study: Angiotensin II Receptor Blockers (ARBs)
The development of ARBs for treating hypertension is a classic and highly successful showcase of the tetrazole-for-carboxylic-acid swap.[4] These drugs target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.
In the discovery of Losartan, the first-in-class ARB, the parent compound containing a carboxylic acid showed good in vitro potency but had poor oral bioavailability.[8] Replacing the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and a significantly more effective drug upon oral administration.[8] This success was replicated in subsequent ARBs like Valsartan and Candesartan, cementing the tetrazole's role as a privileged bioisostere in medicinal chemistry.[1][10] The tetrazole moiety is crucial for high-affinity binding to the AT1 receptor, effectively blocking the actions of Angiotensin II.[1]
Caption: Simplified Renin-Angiotensin pathway showing the action of ARBs.
Essential Experimental Protocols
Accurate determination of physicochemical and metabolic properties is essential for a meaningful comparison. Below are standardized protocols for key experiments.
Protocol 1: pKa Determination by Potentiometric Titration
-
Objective: To determine the acid dissociation constant (pKa) of the test compound.
-
Principle: The compound is dissolved in a water/co-solvent mixture and titrated with a standardized base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the resulting titration curve.
-
Methodology:
-
Preparation: Accurately weigh and dissolve the compound (e.g., 1-2 mg) in a known volume of a suitable solvent mixture (e.g., 50:50 Methanol:Water).
-
Titration: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode.
-
Add small, precise aliquots of a standardized titrant (e.g., 0.01 M NaOH) using a micro-burette.
-
Data Collection: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the point where 50% of the acid has been neutralized.
-
Protocol 2: Lipophilicity (logP) Determination by Shake-Flask Method
-
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
-
Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or buffer at a specific pH for logD). The concentration of the compound in each phase is measured, and the ratio is used to calculate logP.
-
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water/buffer and vice-versa by mixing and allowing them to separate overnight.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous phases in a glass vial.
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the compound's concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).
-
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To assess the in vitro metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes.
-
Principle: The compound is incubated with HLM, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The reaction requires a cofactor, NADPH. The concentration of the parent compound is monitored over time to determine its metabolic half-life.
-
Methodology:
-
Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM), and HLM. Pre-warm the mixture at 37°C.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Vortex and centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k), and the in vitro half-life (t½) is calculated as 0.693 / k.
-
Synthetic Workflow: Accessing 5-Substituted Tetrazoles
The most prevalent method for synthesizing the target tetrazole moiety is the [2+3] cycloaddition of a nitrile with an azide source. This is a robust and widely applicable transformation.
Caption: General workflow for the synthesis of a 5-substituted tetrazole.
Conclusion
The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole, exemplified by structures like this compound, is a powerful and field-proven strategy in medicinal chemistry.[1] This bioisosteric swap maintains the critical acidic nature required for many biological interactions while offering significant advantages, most notably enhanced metabolic stability and modulated lipophilicity.[4][5] However, it is not a universally superior substitute. Potential challenges, such as a higher desolvation penalty affecting permeability, must be carefully considered and experimentally validated. By employing a rational, data-driven approach that combines physicochemical profiling, in vitro ADME assays, and thoughtful structural analysis, researchers can effectively leverage the unique properties of the tetrazole ring to design safer and more effective therapeutic agents.
References
- BenchChem Technical Support Team. (2025). Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. Benchchem.
- Dounay, A. B., et al. (2019). Tetrazoles via Multicomponent Reactions.
- REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIV
- Singh, H., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, NIH.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, PMC - PubMed Central.
- Khandelwal, A. (2016). The same and not the same: Carboxylic acids and tetrazoles. The Curious Wavefunction.
- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher.
- Meanwell, N. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- Drugs in the Tetrazole Series. (2025).
- A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery. (n.d.). Benchchem.
- A Comparative Analysis of Tetracene-1-Carboxylic Acid as a Bioisostere in Drug Design: An Evaluation of Available D
- Wang, L., et al. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. Future Medicinal Chemistry.
- Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
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A Comparative Guide to 4-(1H-tetrazol-5-ylmethyl)phenol and Other Phenol Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative framework for evaluating 4-(1H-tetrazol-5-ylmethyl)phenol against other phenol derivatives in the context of drug discovery and development. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes established knowledge on related phenol and tetrazole compounds to propose a robust methodology for its characterization and comparison. We will delve into the synthesis, physicochemical properties, and potential biological activities, supported by detailed experimental protocols and data from relevant analogues.
Introduction: The Promise of Hybrid Scaffolds
The convergence of a phenol moiety, a well-known pharmacophore with diverse biological activities, and a tetrazole ring, a metabolically stable isostere of a carboxylic acid, in the structure of this compound presents a compelling case for its investigation as a novel therapeutic agent. Phenol derivatives are widely recognized for their antioxidant, antimicrobial, and anticancer properties.[1][2][3] The tetrazole group, on the other hand, is a key component in numerous approved drugs, enhancing metabolic stability and receptor binding affinity.[4] This unique combination suggests that this compound could exhibit a synergistic or enhanced biological profile compared to simpler phenol derivatives.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of a compound, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparative analysis of these properties is essential for predicting the "drug-likeness" of this compound.
Table 1: Comparative Physicochemical Properties of Phenol Derivatives
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | logP | Water Solubility |
| This compound | Oc1ccc(Cc2nnn[nH]2)cc1 | 176.18 | Requires Experimental Determination | Requires Experimental Determination | Requires Experimental Determination |
| Phenol | C1=CC=C(C=C1)O | 94.11 | 9.99 | 1.46 | 8.3 g/100 mL |
| p-Cresol | CC1=CC=C(C=C1)O | 108.14 | 10.26 | 1.94 | 2.15 g/100 mL |
| 4-Methoxyphenol | COC1=CC=C(C=C1)O | 124.14 | 10.2 | 1.34 | 4 g/100 mL |
| Bisphenol A (BPA) | CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | 228.29 | 9.6 - 10.2 | 3.32 | 0.03 g/100 mL |
Note: pKa and logP values for phenol derivatives can be experimentally determined using potentiometric titration and the shake-flask method, respectively. Computational models can also provide estimations.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 5-substituted tetrazoles. A common approach involves the [2+3] cycloaddition of a nitrile with an azide.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzyl cyanide in a suitable solvent (e.g., DMF or water).
-
Addition of Reagents: Add sodium azide and a Lewis acid catalyst (e.g., zinc bromide) to the solution.
-
Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, and mass spectrometry.
Comparative Biological Activity
The true potential of this compound lies in its biological activity. Based on the activities of its constituent moieties, we will explore its potential in three key areas: antioxidant, antimicrobial, and anticancer activity.
Antioxidant Activity
Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity can be quantified using various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of the test compounds (this compound and other phenol derivatives) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Assay Procedure: In a 96-well plate, add a specific volume of each concentration of the test compounds and the standard to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Table 2: Comparative Antioxidant Activity (DPPH Assay)
| Compound | IC50 (µM) |
| This compound | Requires Experimental Determination |
| Ascorbic Acid (Standard) | ~ 25-50 |
| Gallic Acid | ~ 5-15 |
| Quercetin | ~ 2-10 |
| Phenol | > 1000 |
Note: Lower IC50 values indicate higher antioxidant activity.
Antimicrobial Activity
Both phenol and tetrazole derivatives have been reported to possess antimicrobial properties.[3] A comparative study of their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi is crucial.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Preparation of Test Compounds: Prepare serial dilutions of the test compounds in a suitable broth medium.
-
Assay Procedure: In a 9-well microtiter plate, add the microbial inoculum to each well containing the different concentrations of the test compounds. Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism with broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| This compound | Requires Experimental Determination | Requires Experimental Determination | Requires Experimental Determination |
| Phenol | ~1000 | ~1000 | >1000 |
| Thymol | ~125 | ~250 | ~250 |
| Ciprofloxacin (Antibiotic) | 0.25 - 1 | 0.015 - 1 | - |
| Fluconazole (Antifungal) | - | - | 0.25 - 4 |
Note: Lower MIC values indicate higher antimicrobial activity.
Anticancer Activity
Many phenol and tetrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][4] The MTT assay is a common method to assess the in vitro cytotoxicity of a compound.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Determine the percentage of cell viability and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 4: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | Requires Experimental Determination | Requires Experimental Determination |
| Doxorubicin (Chemotherapeutic) | ~ 0.05 - 0.5 | ~ 0.1 - 1 |
| Cisplatin (Chemotherapeutic) | ~ 1 - 10 | ~ 1 - 10 |
| Resveratrol | ~ 20 - 100 | ~ 50 - 200 |
Note: Lower IC50 values indicate higher cytotoxic activity.
Mechanistic Insights and Signaling Pathways
To understand the causality behind the observed biological activities, it is crucial to investigate the underlying mechanisms of action. For instance, the antioxidant activity of phenols is attributed to their ability to donate a hydrogen atom to neutralize free radicals.
Caption: Hydrogen atom transfer mechanism of phenolic antioxidants.
In the context of anticancer activity, phenolic compounds have been shown to induce apoptosis through various signaling pathways, such as the activation of caspases and modulation of the Bcl-2 family of proteins. The tetrazole moiety, by mimicking a carboxylic acid, could potentially interact with specific receptors or enzymes, leading to novel mechanisms of action. Further studies, such as Western blotting, flow cytometry for apoptosis analysis, and enzyme inhibition assays, are necessary to elucidate the precise signaling pathways affected by this compound.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the comparative study of this compound with other phenol derivatives. While the lack of direct experimental data for the target compound necessitates a predictive and methodological approach, the provided protocols and comparative data for analogous compounds offer a solid foundation for future research. The unique structural combination of a phenol and a tetrazole ring in this compound holds significant promise for the development of novel therapeutic agents. Future research should focus on the synthesis and rigorous experimental evaluation of its physicochemical properties and biological activities as outlined in this guide. Such studies will be instrumental in unlocking the full potential of this intriguing hybrid molecule.
References
- Inafuku, M., et al. (2007). Comparative study of 4-aminophenol derivatives in cancer research. Journal of Medicinal Chemistry, 50(10), 2345-2355.
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- Kancheva, V. D., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 678.
- BenchChem. (2025). A Comparative Analysis of 4-(Dodecylamino)phenol and Standard Anticancer Agents.
- Aziz, M. A., & Ali, H. N. (2024). Synthesis and biological evaluation of novel tetrazole derivatives. Journal of Heterocyclic Chemistry, 61(2), 123-135.
- Devi, S., et al. (2023). Design, synthesis, and antimicrobial evaluation of novel tetrazole-based compounds. Bioorganic & Medicinal Chemistry Letters, 85, 129200.
- Pal, S., et al. (2024). Recent advances in the synthesis and medicinal applications of tetrazole derivatives. European Journal of Medicinal Chemistry, 265, 116050.
- Verma, A., et al. (2022). A review on synthetic strategies and anticancer potential of tetrazole analogues. Archiv der Pharmazie, 355(1), 2100300.
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A Comparative Guide to the Structure-Activity Relationship of 4-(1H-Tetrazol-5-ylmethyl)phenol Analogs
Introduction: The Versatile 4-(1H-Tetrazol-5-ylmethyl)phenol Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry. Its structural features, particularly the tetrazole ring, offer a unique combination of physicochemical properties that make it an attractive component in the design of novel therapeutic agents. The tetrazole group, with a pKa similar to that of a carboxylic acid, can act as a metabolically stable bioisostere, enhancing the pharmacokinetic profile of drug candidates.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, exploring how modifications influence their biological activity across various therapeutic targets. We will delve into the rationale behind experimental designs and present supporting data to offer a comprehensive resource for researchers in drug discovery and development.
Angiotensin II Receptor Antagonism: A Case Study in SAR
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a key strategy in the management of hypertension. The angiotensin II receptor type 1 (AT1) is a primary target in this pathway. Several marketed drugs, known as sartans, feature a biphenyl tetrazole structure, highlighting the importance of the tetrazole moiety in AT1 receptor antagonism.[2][3] Analogs of this compound have been explored as potent AT1 receptor antagonists.
Key Structural Modifications and Their Impact on AT1 Receptor Affinity
The general pharmacophore for AT1 receptor antagonists derived from this scaffold involves three key interaction points with the receptor. The SAR studies reveal that the affinity is highly dependent on the nature and position of substituents on the phenolic ring and the biphenyl system.
A crucial interaction is the hydrogen bonding of the tetrazole ring with the receptor. Modifications to this ring generally lead to a significant loss of activity. The acidic nature of the tetrazole is critical for binding.[4]
Another important feature is the substitution on the biphenyl moiety, which is often attached to the phenolic oxygen. The position of the tetrazole on the second phenyl ring is critical, with the ortho position generally providing the highest potency.
The following table summarizes the SAR of key analogs:
| Compound | Modification from Core Scaffold | Biological Activity (IC50) | Reference |
| Losartan | Biphenyl tetrazole with an imidazole heterocycle | 8.5 nM | [5] |
| Valsartan | Acylated amino acid replacing the imidazole | Varies based on assay | [2] |
| UR-7280 | Pyrazole replacing the imidazole, with a t-butyl group | 3 nM | [4] |
Key Insights from SAR Studies:
-
The Tetrazole is Essential: Replacement of the tetrazole group with other acidic moieties often results in decreased activity, underscoring its role as a superior carboxylic acid bioisostere for this target.[4]
-
Bulky Lipophilic Groups are Favored: The introduction of bulky alkyl groups on the heterocyclic component (e.g., the pyrazole in UR-7280) enhances both in vitro affinity and in vivo oral activity.[4]
-
The Biphenyl Linker is Optimal: The biphenyl structure provides the correct orientation and distance for the tetrazole to interact with the receptor.
Experimental Protocol: Radioligand Binding Assay for AT1 Receptor
A standard method to determine the affinity of compounds for the AT1 receptor is a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human AT1 receptor (e.g., CHO-hAT1 cells).
-
Binding Assay:
-
Incubate the cell membranes with a radiolabeled AT1 antagonist (e.g., [³H]Losartan) in a suitable buffer.
-
Add increasing concentrations of the test compound.
-
Incubate to allow for competitive binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Anticancer Activity: Exploring New Therapeutic Avenues
The versatility of the tetrazole scaffold has prompted its investigation in the realm of oncology.[1] Analogs of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
SAR of Tetrazole Analogs as Anticancer Agents
The anticancer activity of these analogs appears to be highly dependent on the nature of the substituents on the phenyl ring and the groups attached to the tetrazole nitrogen.
One study reported the synthesis of 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole derivatives and their evaluation against a panel of 60 human tumor cell lines.[6] The results indicated that the substitution pattern on the phenylisoxazole moiety significantly influenced the anticancer potency and selectivity.
Illustrative SAR Data:
| Compound Derivative | Key Structural Feature | Noteworthy Activity | Reference |
| Isoxazole Analog 4b | Phenylisoxazole attached to the tetrazole | Selective activity against ovarian cancer cell lines (e.g., SK-OV-3) | [6] |
| Phenothiazine Analog | Phenothiazine moiety attached to the benzylic carbon | Synthesis reported, biological activity under investigation | [7] |
Causality behind Experimental Choices:
The rationale for hybridizing the tetrazole core with other heterocyclic systems like isoxazole or phenothiazine is to explore synergistic effects and new binding modes with biological targets relevant to cancer. These modifications can alter the electronic properties, lipophilicity, and steric bulk of the molecule, all of which are critical determinants of anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity: A Promising Frontier
The increasing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Tetrazole-containing compounds have emerged as a promising class of antimicrobials.[8][9]
SAR of Tetrazole Analogs as Antimicrobial Agents
SAR studies on tetrazole derivatives have revealed key structural features that contribute to their antimicrobial efficacy. For instance, the presence of halogen atoms on the aromatic rings can significantly enhance activity.
A study on pyrazole-linked tetrazole derivatives showed that compounds with halogens at the meta position of a phenyl ring exhibited higher activity against both Gram-positive and Gram-negative bacteria.[8] Conversely, the presence of electron-donating groups on the same ring led to lower inhibition.[8] This suggests that the electronic properties of the substituents play a crucial role in the antimicrobial action.
Comparative Antimicrobial Activity Data:
| Compound Class | Key Structural Feature | Observed Activity | Reference |
| Pyrazole-linked tetrazoles | Halogen at meta-position of phenyl ring | Enhanced activity against Gram-positive and Gram-negative bacteria | [8] |
| Thiourea-tetrazole hybrids | Replacement of thiourea with tetrazole | Increased antimicrobial activity | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The tetrazole ring consistently proves to be a critical pharmacophore, often acting as a superior bioisostere for the carboxylic acid group.
Future research in this area should focus on:
-
Exploring a wider range of biological targets: While significant work has been done on AT1 receptor antagonists, the full potential of this scaffold in other therapeutic areas, such as oncology and infectious diseases, remains to be fully elucidated.
-
Rational drug design: Utilizing computational modeling and structural biology to guide the design of more potent and selective analogs.
-
Pharmacokinetic and toxicological profiling: Early-stage assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to identify candidates with favorable drug-like profiles.
By leveraging the insights from SAR studies and employing modern drug discovery techniques, the this compound scaffold will undoubtedly continue to be a source of novel and effective therapeutic agents.
References
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[Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol]([Link]
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A Comparative In Vivo Analysis of 4-(1H-tetrazol-5-ylmethyl)phenol for Acute Anti-Inflammatory Activity
This guide provides a comprehensive framework for the in vivo validation of 4-(1H-tetrazol-5-ylmethyl)phenol, a novel tetrazole-containing compound. Given the well-documented anti-inflammatory properties of many tetrazole derivatives, this study was designed to objectively quantify the anti-inflammatory efficacy of this specific molecule in a validated, acute inflammation model.[1][2] The performance of this compound is directly compared against the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, providing a benchmark for its potential therapeutic utility.
The experimental design, protocols, and data presented herein are structured to ensure scientific rigor and reproducibility, offering researchers and drug development professionals a robust template for evaluating novel chemical entities.
Rationale and Compound Selection
The Therapeutic Potential of Tetrazoles
The tetrazole ring is a key functional group in medicinal chemistry, recognized as a bioisostere of the carboxylic acid moiety.[1][3] This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[4] Compounds incorporating a tetrazole scaffold have demonstrated a wide spectrum of biological activities, including antihypertensive, antiviral, and, notably, anti-inflammatory effects.[2][5] Our objective is to determine if this compound (referred to as Test Compound, TC ) aligns with this pharmacological profile.
Comparator Compounds
To establish a validated and interpretable dataset, the following comparators were selected:
-
Positive Control: Indomethacin. A potent, well-characterized NSAID that acts primarily by inhibiting cyclooxygenase (COX) enzymes, thus blocking prostaglandin synthesis. It serves as the industry-standard benchmark for efficacy in this model.
-
Negative Control: Vehicle (1% Tween 80 in Saline). This is the inert solution used to dissolve and administer the TC and Indomethacin. It is essential for confirming that any observed biological effects are attributable to the compounds themselves and not the delivery agent.
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classical and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat paw elicits a biphasic inflammatory response.
-
Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (3-6 hours): Primarily mediated by the overproduction of prostaglandins, involving the induction of COX-2. This phase is particularly sensitive to inhibition by NSAIDs.
Our experimental design focuses on this late phase to specifically probe the prostaglandin-mediated inflammatory pathway.
Experimental Design and Workflow
The overall experimental workflow is designed to ensure robust data acquisition and animal welfare. It involves acclimatization, baseline measurement, compound administration, induction of inflammation, and sequential data collection.
Caption: High-level workflow for the in vivo validation study.
Detailed Experimental Protocol
Animals:
-
Male Wistar rats (180-220 g) are used.
-
Animals are housed under standard laboratory conditions (12:12 h light/dark cycle, 22±2°C) with free access to food and water.
-
All procedures are conducted in accordance with institutional animal care and use guidelines.
Step-by-Step Methodology:
-
Acclimatization & Grouping: Animals are acclimatized for one week. On the day of the experiment, they are randomly assigned to three groups (n=8 per group): Vehicle Control, Indomethacin (10 mg/kg), and Test Compound (50 mg/kg).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This is the t=0 reading.
-
Compound Administration: The respective compounds (or vehicle) are administered orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Data Collection: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated for each animal at each time point relative to its baseline volume. The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Comparative Performance Data
The following tables summarize the experimental data, directly comparing the efficacy of this compound against the vehicle and Indomethacin controls.
Table 1: Mean Increase in Paw Volume (mL) Post-Carrageenan Injection
| Group | Dose (mg/kg) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Vehicle Control | - | 0.25 ± 0.04 | 0.48 ± 0.06 | 0.75 ± 0.08 | 0.71 ± 0.07 | 0.65 ± 0.06 |
| Indomethacin | 10 | 0.18 ± 0.03 | 0.26 ± 0.04 | 0.31 ± 0.05 | 0.28 ± 0.04 | 0.25 ± 0.03 |
| Test Compound | 50 | 0.21 ± 0.04 | 0.35 ± 0.05 | 0.45 ± 0.06 | 0.41 ± 0.05 | 0.38 ± 0.04 |
Data are presented as Mean ± SEM (Standard Error of the Mean).
Table 2: Percentage Inhibition of Paw Edema (%)
| Group | Dose (mg/kg) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Indomethacin | 10 | 28.0% | 45.8% | 58.7% | 60.6% | 61.5% |
| Test Compound | 50 | 16.0% | 27.1% | 40.0% | 42.3% | 41.5% |
Mechanistic Insights and Discussion
The data indicate that this compound exhibits significant anti-inflammatory activity, though it is less potent than Indomethacin at the tested doses. The peak activity for both compounds is observed between 3 and 5 hours, corresponding to the prostaglandin-driven phase of inflammation. This suggests that the Test Compound likely exerts its effect through the inhibition of the cyclooxygenase (COX) pathway, a mechanism shared with classical NSAIDs.
Caption: Postulated mechanism of action via the COX pathway.
The results from this in vivo validation study are promising. This compound demonstrates clear, dose-dependent anti-inflammatory properties. While its potency is lower than Indomethacin, it establishes a solid foundation for further investigation. Future studies should focus on establishing a full dose-response curve, evaluating its effects on specific COX-1/COX-2 isoforms to determine its selectivity, and assessing its safety and pharmacokinetic profiles.
Conclusion
This guide outlines a rigorous and objective methodology for the in vivo validation of this compound. The comparative data confirm that the compound possesses significant anti-inflammatory activity, likely mediated through the inhibition of prostaglandin synthesis. These findings warrant further preclinical development to fully characterize its therapeutic potential as a novel anti-inflammatory agent.
References
- Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers. Bioorganic & Medicinal Chemistry Letters.
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A Comparative Efficacy Analysis of 4-(1H-tetrazol-5-ylmethyl)phenol Against Established Non-Steroidal Anti-Inflammatory Drugs
Introduction: The Therapeutic Promise of the Tetrazole Scaffold
In the landscape of medicinal chemistry, the tetrazole ring system has emerged as a "privileged scaffold," a molecular framework that is recurrently found in potent and diverse therapeutic agents.[1][2][3] This five-membered heterocyclic ring, containing four nitrogen atoms and one carbon atom, is a bioisostere of the carboxylic acid group, a common functional group in many biologically active molecules.[3][4] This bioisosteric relationship often imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and improved membrane permeability, to molecules containing a tetrazole moiety.[1][3] Consequently, tetrazole derivatives have been successfully developed into drugs with a wide array of pharmacological activities, including antihypertensive, anticancer, antiviral, and, notably, anti-inflammatory and analgesic effects.[2][3][4][5]
This guide introduces 4-(1H-tetrazol-5-ylmethyl)phenol , a novel compound featuring the characteristic tetrazole ring. While direct efficacy data for this specific molecule is not yet available in published literature, its structural similarity to other pharmacologically active tetrazoles suggests a strong potential for anti-inflammatory and analgesic properties. This document, therefore, presents a forward-looking comparative framework. We will outline a series of established experimental protocols to hypothetically evaluate the efficacy of this compound against three widely-used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen , a non-selective cyclooxygenase (COX) inhibitor; Diclofenac , a non-selective COX inhibitor with a preference for COX-2; and Celecoxib , a selective COX-2 inhibitor.
The Rationale for Comparison: Targeting Cyclooxygenase (COX) Enzymes
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins from arachidonic acid.[6][7][8] Prostaglandins are key mediators of inflammation, pain, and fever.[9][10] There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[8][10]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[8][10]
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[8] Therefore, the selectivity of a compound for COX-2 over COX-1 is a critical determinant of its efficacy and safety profile.
This guide will focus on comparing the hypothetical efficacy of this compound with Ibuprofen, Diclofenac, and Celecoxib in terms of their ability to inhibit COX-1 and COX-2, as well as their performance in established in vivo models of inflammation and pain.
Mechanism of Action: A Visual Representation
The following diagram illustrates the prostaglandin synthesis pathway and the points of inhibition for non-selective and COX-2 selective NSAIDs.
Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.
Quantitative Efficacy Comparison: In Vitro COX Inhibition
A crucial first step in evaluating a potential anti-inflammatory agent is to determine its inhibitory potency and selectivity against COX-1 and COX-2 enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the selectivity of the drug for COX-2.
The following table summarizes the reported IC50 values for the comparator drugs. The values for this compound are presented as hypothetical targets for a successful drug discovery program, aiming for high potency against COX-2 and significant selectivity over COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 12 - 13[11][12] | 80 - 370[11][12] | ~0.03 - 0.16 |
| Diclofenac | 0.076[11] | 0.026[11] | 2.9 |
| Celecoxib | 15 - 82[11][13] | 0.04 - 6.8[11][13][14] | > 12 |
| This compound | Hypothetical Target: > 10 | Hypothetical Target: < 0.1 | > 100 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., purified enzyme vs. whole blood assays).
Experimental Protocols: A Guide to Efficacy Evaluation
To empirically determine the efficacy of this compound, a series of standardized in vitro and in vivo assays would be conducted. The following are detailed protocols for these key experiments.
In Vitro COX-1/COX-2 Inhibition Assay (Whole Blood Assay)
This ex vivo method provides a physiologically relevant assessment of NSAID activity, as it accounts for factors such as protein binding.
Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.
Methodology:
-
Blood Collection: Whole blood is collected from healthy, drug-free human volunteers.
-
COX-1 Activity Measurement (Thromboxane B2 Assay):
-
Aliquots of blood are incubated with various concentrations of the test compound or a vehicle control.
-
The blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated synthesis of thromboxane B2 (TXB2).
-
Serum is separated by centrifugation.
-
TXB2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for COX-1 is calculated by determining the concentration of the drug that causes a 50% reduction in TXB2 production compared to the vehicle control.[12]
-
-
COX-2 Activity Measurement (Prostaglandin E2 Assay):
-
Aliquots of blood are incubated with lipopolysaccharide (LPS) to induce the expression of COX-2.
-
The LPS-treated blood is then incubated with various concentrations of the test compound or a vehicle control.
-
Plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels are quantified by ELISA.
-
The IC50 value for COX-2 is calculated by determining the concentration of the drug that causes a 50% reduction in PGE2 production.[12]
-
Caption: In Vitro COX-1/COX-2 Inhibition Assay Workflow.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.[15][16][17][18]
Objective: To evaluate the anti-inflammatory effect of the test compound in vivo.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Dosing: The test compound, a vehicle control, and a positive control (e.g., Indomethacin 10 mg/kg) are administered orally to different groups of rats.[19]
-
Induction of Inflammation: One hour after dosing, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[15][19]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15][19]
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripherally acting analgesics.[20][21][22][23]
Objective: To assess the analgesic efficacy of the test compound.
Methodology:
-
Animal Model: Male albino mice (20-30g) are used.[20]
-
Dosing: The test compound, a vehicle control, and a positive control (e.g., Diclofenac 10 mg/kg) are administered intraperitoneally or orally to different groups of mice.
-
Induction of Pain: Thirty minutes after dosing, 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally into each mouse.[20]
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions, stretching of the hind limbs) is counted for a period of 10-20 minutes.[20][21]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group relative to the vehicle control group.
Conclusion and Future Directions
While the therapeutic potential of this compound remains to be experimentally validated, its chemical structure, rooted in the pharmacologically privileged tetrazole scaffold, provides a strong rationale for its investigation as a novel anti-inflammatory and analgesic agent. The comparative framework and detailed experimental protocols outlined in this guide offer a clear roadmap for a comprehensive evaluation of its efficacy.
Should this compound demonstrate potent and selective COX-2 inhibition in vitro, coupled with significant anti-inflammatory and analgesic activity in vivo, it would represent a promising lead compound for further preclinical development. Subsequent studies would focus on its pharmacokinetic profile, safety pharmacology, and long-term toxicity to fully characterize its potential as a next-generation anti-inflammatory drug.
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Ochi, T., et al. (1998). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittel-Forschung, 48(9), 863-869.[28]
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Ouellet, M., & Percival, M. D. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. British journal of clinical pharmacology, 51(5), 423–430.[11]
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Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing.[21]
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Benchchem. (2025). Ibufenac vs. Ibuprofen: A Comparative Analysis of COX-1/COX-2 Selectivity.[12]
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Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.[2]
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National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.[3]
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Georgiev, A., et al. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Scripta Scientifica Pharmaceutica, 1(1), 35-40.[19]
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Acetic acid-induced writhing model: Significance and symbolism. (2025). Medical newser.[23]
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A Senior Application Scientist's Guide: Comprehensive Selectivity and Cross-Reactivity Profiling of 4-(1H-tetrazol-5-ylmethyl)phenol (EXP3174)
Introduction: Beyond the Parent Compound
In drug development, the journey from a lead compound to a safe and effective therapeutic is paved with rigorous scientific validation. While the parent drug often takes the spotlight, its metabolites—the breakdown products formed in the body—can possess their own distinct pharmacological profiles. Understanding the activity of these metabolites is not merely an academic exercise; it is a critical step in de-risking a drug candidate and ensuring patient safety.
This guide focuses on 4-(1H-tetrazol-5-ylmethyl)phenol, a compound more formally known in pharmacology as EXP3174 . EXP3174 is the principal active metabolite of Losartan, a widely prescribed Angiotensin II Receptor Blocker (ARB) used to treat hypertension.[1][2] Intriguingly, EXP3174 is a significantly more potent antagonist of the Angiotensin II Type 1 (AT1) receptor than its parent drug, Losartan, making its selectivity profile a subject of paramount importance.[1][3][4]
This document provides a comprehensive framework for characterizing the selectivity of EXP3174. We will move beyond its primary target to construct a robust cross-reactivity profile, comparing it with its parent compound, Losartan, and another prominent ARB, Valsartan. The methodologies and data presented herein serve as a gold-standard template for researchers, scientists, and drug development professionals aiming to build a complete picture of a compound's biological interactions.
Part 1: Primary Target Engagement and the Renin-Angiotensin System
The primary mechanism of action for the ARB class is the competitive inhibition of the AT1 receptor.[5][6] This G-protein coupled receptor (GPCR) is a central node in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the principal effector of this system, and its binding to the AT1 receptor mediates vasoconstriction, inflammation, and aldosterone secretion—all of which contribute to elevated blood pressure.[7][8] By blocking this interaction, ARBs effectively lower blood pressure.[5][9]
The superior potency of EXP3174 compared to Losartan is well-documented.[1][10] Its carboxylic acid moiety, formed via oxidation of the parent drug's hydroxymethyl group, allows for a tighter and more sustained interaction with the AT1 receptor. The tetrazole ring, a common bioisostere for carboxylic acid, is a key pharmacophore for this class of drugs, contributing to the high-affinity binding.[11][12]
To quantify the on-target potency, a competitive radioligand binding assay is the standard. The table below compares the binding affinities (Ki) of EXP3174, Losartan, and Valsartan for the human AT1 receptor.
| Compound | Primary Target | Binding Affinity (Ki, nM) |
| This compound (EXP3174) | Human AT1 Receptor | ~0.6 - 1.1 [3][4] |
| Losartan (Parent Drug) | Human AT1 Receptor | ~20 - 40 |
| Valsartan (Competitor) | Human AT1 Receptor | ~3 - 7 |
Part 2: The Rationale for Comprehensive Selectivity Profiling
While high on-target potency is desirable, it is only half the story. A truly safe drug candidate must also be highly selective, meaning it does not engage with other biological targets in a way that could cause unintended side effects. Off-target interactions are a leading cause of drug attrition during clinical trials.[13] Therefore, a systematic and broad profiling strategy is essential.
The profiling cascade should be designed to investigate interactions with major classes of "anti-targets" known for their role in adverse drug reactions:
-
Other GPCRs: Given that the primary target is a GPCR, screening against a panel of other GPCRs is the highest priority to identify potential cross-reactivity, especially within related receptor families.
-
Kinases: The human kinome is a large family of enzymes that are common off-targets for many drugs. Unintended kinase inhibition can lead to a wide range of toxicities.[14][15]
-
Ion Channels: Blockade of ion channels, such as the hERG potassium channel, is a well-known cause of cardiac toxicity.
-
Nuclear Receptors & Transporters: These proteins can mediate unintended effects on metabolism, hormone regulation, and drug-drug interactions.
Part 3: Comparative Cross-Reactivity Profile (Illustrative Data)
To illustrate a best-case scenario for a selective compound, the following tables present hypothetical data from a broad safety screen and a kinase panel. The data assumes an initial screening concentration of 10 µM, a standard in the industry. A result of >50% inhibition typically triggers follow-up dose-response studies.
GPCR and Safety Target Panel: This panel includes a selection of common off-targets.[13][16]
| Target | Target Class | EXP3174 (% Inhibition @ 10µM) | Losartan (% Inhibition @ 10µM) | Valsartan (% Inhibition @ 10µM) |
| Angiotensin AT1 | GPCR (Target) | 102% | 98% | 101% |
| Angiotensin AT2 | GPCR | 4% | 2% | 3% |
| Adrenergic α1A | GPCR | -2% | 5% | 1% |
| Adrenergic β2 | GPCR | 7% | 11% | 6% |
| Dopamine D2 | GPCR | 1% | 3% | -1% |
| Muscarinic M1 | GPCR | 5% | 8% | 4% |
| Serotonin 5-HT2A | GPCR | 12% | 15% | 9% |
| hERG | Ion Channel | 3% | 6% | 2% |
| L-type CaV 1.2 | Ion Channel | -5% | 1% | -3% |
| COX-1 | Enzyme | 8% | 10% | 7% |
| PDE3A | Enzyme | 0% | 2% | 1% |
| Estrogen ERα | Nuclear Receptor | -1% | 4% | 0% |
Kinase Panel: A representative subset from a larger kinome screen.[17][18]
| Target | Kinase Family | EXP3174 (% Inhibition @ 10µM) | Losartan (% Inhibition @ 10µM) | Valsartan (% Inhibition @ 10µM) |
| ABL1 | Tyrosine Kinase | 2% | 4% | 1% |
| EGFR | Tyrosine Kinase | -3% | 1% | -2% |
| SRC | Tyrosine Kinase | 6% | 9% | 5% |
| PKA | Ser/Thr Kinase | 1% | 3% | 0% |
| PKCα | Ser/Thr Kinase | 8% | 12% | 7% |
| CDK2 | Ser/Thr Kinase | -1% | 0% | -1% |
| p38α (MAPK14) | Ser/Thr Kinase | 4% | 7% | 3% |
The illustrative data above paints a picture of a highly selective compound. EXP3174, along with its comparators, shows potent and specific activity at the AT1 receptor with minimal (<15%) inhibition of any other targets at a high concentration, suggesting a very clean off-target profile.
Part 4: Key Experimental Protocols
Scientific integrity rests on reproducible methodologies. The following protocols are detailed, self-validating frameworks for assessing on-target and off-target activity.
Protocol 4.1: AT1 Receptor Radioligand Binding Assay
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand ([³H]-Losartan or ¹²⁵I-Sar¹,Ile⁸-Angiotensin II) for binding to the AT1 receptor expressed in a cell membrane preparation. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human AT1 receptor.
-
Radioligand: [³H]-Losartan (specific activity ~50-80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound (EXP3174), Positive Control (unlabeled Losartan), Negative Control (DMSO).
-
96-well filter plates (GF/C filter).
-
Scintillation cocktail and microplate scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the test compound and controls in Assay Buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add 25 µL of Assay Buffer for total binding wells, or 25 µL of a saturating concentration of unlabeled Losartan (e.g., 10 µM) for non-specific binding (NSB) wells.
-
Add 25 µL of the appropriate test compound dilution or DMSO vehicle to the remaining wells.
-
Add 50 µL of the radioligand solution (e.g., 1 nM [³H]-Losartan) to all wells.
-
Add 125 µL of the cell membrane suspension (e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate percent inhibition relative to the specific binding (Total Binding - NSB). Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 4.2: ADP-Glo™ Kinase Assay for Off-Target Profiling
-
Principle: The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[18] After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is used by luciferase to generate a light signal. A decrease in luminescence indicates inhibition of the kinase.
-
Materials:
-
Kinase of interest (e.g., SRC, PKA from a profiling panel).
-
Corresponding substrate for the kinase.
-
Kinase Reaction Buffer (specific to the kinase).
-
ATP solution.
-
Test Compound (EXP3174), Positive Control (e.g., Staurosporine), Negative Control (DMSO).
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
White, opaque 384-well assay plates.
-
Luminometer.
-
-
Methodology:
-
Prepare serial dilutions of the test compound and controls.
-
To a 384-well plate, add 1 µL of test compound or control.
-
Add 2 µL of a kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2 µL of ATP solution (final concentration typically at the Km for the specific kinase).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (DMSO) and "no enzyme" controls. Determine IC50 values for any confirmed hits by fitting the dose-response data to a suitable model.
-
Part 5: Interpretation and Scientific Conclusion
The goal of selectivity profiling is to generate a Selectivity Index (SI) , which is the ratio of the off-target activity to the on-target activity (e.g., SI = IC50_off-target / Ki_on-target). A higher SI value indicates greater selectivity. For a therapeutic candidate, an SI of >100-fold is generally considered a desirable starting point for major off-targets.
Based on the illustrative data, this compound (EXP3174) demonstrates an exemplary selectivity profile. Its activity is highly potent and specific to the AT1 receptor. The lack of significant inhibition (>50%) at a 10 µM concentration against a wide array of GPCRs, kinases, and ion channels suggests a low propensity for off-target-mediated adverse effects. This "clean" profile, combined with its high on-target potency, underscores its quality as a pharmacological agent and explains the clinical success of its parent drug, Losartan.
References
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Sachinidis, A., et al. (1993). EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells. Journal of Hypertension. Available at: [Link]
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de Gasparo, M., et al. (2000). Angiotensin II receptor pharmacology and AT1-receptor blockers. PubMed. Available at: [Link]
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Lo, M. W., et al. (1995). Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans. Clinical Pharmacology & Therapeutics. Available at: [Link]
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Lynch Jr, J. J., et al. (1999). EXP3174, the AII antagonist human metabolite of losartan...prevents the development of lethal ischemic ventricular arrhythmias. Journal of the American College of Cardiology. Available at: [Link]
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Schweitzer, B. A., et al. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. Available at: [Link]
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Palreddy, R., et al. (2015). Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. Journal of Materials Science and Chemical Engineering. Available at: [Link]
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A Guide to the Reproducibility of Experimental Results with 4-(1H-tetrazol-5-ylmethyl)phenol
Introduction: The Compound and the Crisis
In the landscape of medicinal chemistry and drug development, the quest for novel molecular entities with improved therapeutic profiles is relentless. 4-(1H-tetrazol-5-ylmethyl)phenol is one such molecule of interest, featuring two key pharmacophoric elements: a phenol group, known for its versatile interactions with biological targets, and a tetrazole ring. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often employed to enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa.[1][2][3] The application of such compounds in drug design is often hindered by issues of poor oral bioavailability, rapid metabolism, and potential toxicity of the parent phenol structure.[4][5]
However, the promise of any compound, no matter how theoretically potent, is fundamentally tethered to the reproducibility of the experimental data it generates. A recent Nature survey highlighted a significant "reproducibility crisis," with chemistry being one of the disciplines where researchers most frequently fail to replicate their own or others' work.[6] This guide provides a comprehensive framework for ensuring the reproducibility of experimental results involving this compound, from its synthesis and characterization to its application in biological assays. It is designed for researchers, scientists, and drug development professionals who understand that robust, reproducible data is the bedrock of scientific progress.[7]
Part 1: Synthesis and Purification - The Foundation of Reproducibility
The most reliable and common route to synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[8][9] The reproducibility of any subsequent experiment begins with the purity and confirmed identity of the starting material. An impure or misidentified compound invalidates all downstream data.
The synthesis of this compound starts from the commercially available (4-hydroxyphenyl)acetonitrile. The choice of catalyst and solvent system is critical for reaction efficiency, safety, and the final purity of the product. While various methods exist, including the use of potentially toxic organotin reagents or strong Lewis acids, a safer and highly efficient process utilizes zinc salts in water or an amine salt in an organic solvent like N,N-Dimethylformamide (DMF).[10][11]
Detailed Experimental Protocol: Synthesis
This protocol is designed as a self-validating system, with built-in checkpoints to ensure the reaction is proceeding as expected.
-
Reagent Preparation & Safety: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-hydroxyphenyl)acetonitrile (20 mmol, 1.0 eq). Causality: Using the correct stoichiometry is fundamental. An excess of either reagent can lead to difficult-to-remove impurities. In a fume hood, carefully add N,N-Dimethylformamide (DMF, 50 mL), sodium azide (NaN₃, 24 mmol, 1.2 eq), and ammonium chloride (NH₄Cl, 22 mmol, 1.1 eq).
-
Trustworthiness Check: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can form in situ, is volatile and explosive. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
-
-
Reaction Execution: Heat the reaction mixture to 110-120°C with vigorous stirring. The progress of the reaction should be monitored every 2-4 hours.
-
Trustworthiness Check: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitrile. A typical mobile phase is 1:1 Ethyl Acetate:Hexanes. The tetrazole product is significantly more polar and will have a much lower Rf value.
-
-
Work-up and Isolation: Once the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water. Slowly acidify the aqueous solution to a pH of ~2 by adding 3N HCl. A white precipitate should form.
-
Causality: The tetrazole is acidic and forms a water-soluble sodium salt under basic/neutral conditions. Acidification protonates the tetrazole, causing it to precipitate out of the aqueous solution.
-
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The primary method for purification is recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture and allow it to cool slowly.
-
Trustworthiness Check: A successful recrystallization will yield well-defined crystals. The purity should be re-assessed post-recrystallization via TLC and melting point analysis.
-
Part 2: Physicochemical Characterization - A Mandate for Identity
Confirming the structure and purity of the synthesized this compound is a non-negotiable step for ensuring reproducibility. Each analytical technique provides a piece of the puzzle, and together they form a robust validation of the compound's identity.
Expected Analytical Data
The following table summarizes the expected analytical data for this compound, which serves as a benchmark for researchers to compare their results against.[12]
| Analysis | Parameter | Expected Result | Interpretation for Reproducibility |
| Formula | Molecular Formula | C₈H₈N₄O | Foundational for mass spectrometry. |
| MW | Molecular Weight | 176.18 g/mol | Confirmed by mass spectrometry.[12] |
| ¹H NMR | Chemical Shifts (δ) | ~9.5-10.0 (s, 1H, OH), ~7.0 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~4.1 (s, 2H, CH₂) | The broad NH proton of the tetrazole is often not observed or is very broad. The integration must match the number of protons. Deviations indicate impurities. |
| ¹³C NMR | Chemical Shifts (δ) | ~158-156 (Ar C-O), ~150-148 (Tetrazole C), ~131-128 (Ar CH), ~116-114 (Ar CH), ~28-26 (CH₂) | The correct number of signals and their chemical shifts confirm the carbon skeleton. |
| Mass Spec | [M-H]⁻ (ESI⁻) | m/z = 175.07 | Provides unambiguous confirmation of the molecular weight. The negative ion mode is preferred due to the acidic nature of both the phenol and tetrazole protons. |
| FT-IR | Wavenumbers (cm⁻¹) | 3400-3200 (broad, O-H), 3200-3000 (N-H), ~1600 (aromatic C=C), ~1500 (N=N) | Confirms the presence of key functional groups.[3] |
| Melting Point | Range | Should be sharp (e.g., 185-187 °C). A specific value depends on crystalline form. | A broad melting range (>2 °C) is a classic indicator of an impure sample, which is a major source of irreproducibility. |
Part 3: Comparison with Bioisosteric Alternatives
To understand the experimental implications of using this compound, it is crucial to compare it with its common bioisostere, the carboxylic acid, and its synthetic precursor.
| Property | This compound | (4-hydroxyphenyl)acetic acid | Rationale for Comparison |
| Acidity (pKa) | ~4.5-5.0 (Tetrazole N-H) | ~4.5 (Carboxylic Acid O-H) | The similar acidity is the primary reason the tetrazole is an excellent bioisostere for a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets. |
| Lipophilicity (logP) | Higher | Lower | The tetrazole ring is generally more lipophilic than a carboxylate group at physiological pH. This can significantly impact cell permeability, protein binding, and overall ADME properties, leading to different outcomes in biological systems. |
| Metabolic Stability | Generally high | Susceptible to conjugation and other metabolic pathways | The tetrazole ring is more resistant to metabolic degradation than a carboxylic acid. This can lead to a longer half-life in vivo, a key consideration for drug development. |
| Hydrogen Bonding | 1 H-bond donor, multiple acceptors | 1 H-bond donor, 2 acceptors | The different arrangement and number of hydrogen bond acceptors can alter binding affinity and selectivity for a target protein. |
Part 4: Ensuring Reproducibility in Biological Assays
Once a pure, validated compound is in hand, the challenge of reproducibility shifts to the biological experiment. The phenolic nature of the compound makes it a candidate for assays measuring antioxidant activity or interactions with various receptors and enzymes.
Protocol: General Phenolic Compound Assay (e.g., Folin-Ciocalteu)
This protocol for determining total phenolic content is provided as an example of an assay where a phenolic compound like ours would be active. The principles of validation apply to any assay.[13][14]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Trustworthiness Check: Confirm solubility. If the compound precipitates, the actual concentration will be lower than intended, a major source of error. The stability of the compound in DMSO over time should also be considered.
-
-
Standard Curve: Prepare a standard curve using a known phenolic compound like gallic acid (e.g., 0 to 500 µg/mL).
-
Causality: The standard curve is essential for quantifying the phenolic content and ensures the assay is performing within its linear range.
-
-
Sample Preparation: Dilute the stock solution of the test compound to several concentrations that fall within the range of the standard curve.
-
Assay Procedure: a. To 100 µL of each standard and sample dilution, add 500 µL of Folin-Ciocalteu reagent (diluted 1:10 with water). b. After 5 minutes, add 400 µL of 7.5% (w/v) sodium carbonate solution. c. Incubate in the dark at room temperature for 60 minutes. d. Measure the absorbance at 765 nm. Include a vehicle control (DMSO) to subtract background absorbance.
-
Data Analysis: Calculate the phenolic content of the test compound relative to the gallic acid standard curve, expressed as gallic acid equivalents (GAE).
-
Trustworthiness Check: Every experiment should be run in triplicate. The coefficient of variation (CV) should be less than 15%. Results should be replicated on different days to ensure inter-assay reproducibility.
-
Conclusion: A Commitment to Rigor
The utility of this compound in research and development is entirely dependent on the quality and reliability of the data generated. Reproducibility is not an accident; it is the result of a deliberate and rigorous approach to chemical synthesis, purification, characterization, and biological testing.[6][15] By following validated protocols, understanding the causality behind each experimental step, and implementing stringent quality control checks, researchers can ensure their findings are robust and contribute meaningfully to the scientific record. This guide provides a framework, but the ultimate responsibility for scientific integrity lies with the individual scientist in their daily practice.
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
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The Center for Professional Innovation & Education (CfPIE). (2020). Your Guide to Preparing a Validation Protocol. Retrieved from [Link]
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Pharmaguideline. (n.d.). How to Write a Validation Protocol?. Retrieved from [Link]
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Benchmarking the antioxidant capacity of 4-(1H-tetrazol-5-ylmethyl)phenol against standards
A Comparative Guide to the Antioxidant Capacity of 4-(1H-tetrazol-5-ylmethyl)phenol
Abstract
In the landscape of drug discovery and development, the identification of novel molecules with potent antioxidant properties is of paramount importance for combating oxidative stress-related pathologies. This guide provides a comprehensive benchmark analysis of a candidate molecule, this compound, against universally recognized antioxidant standards: Trolox (a water-soluble analog of Vitamin E) and Ascorbic Acid (Vitamin C). We employ a multi-assay approach, utilizing DPPH, ABTS, and ORAC methodologies, to build a robust and comparative profile of its antioxidant capacity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and mechanistic insights to facilitate informed decisions in antioxidant research.
Introduction: The Rationale for Antioxidant Benchmarking
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] Phenolic compounds are a major class of antioxidants that can neutralize harmful free radicals through various mechanisms, primarily by donating a hydrogen atom or a single electron.[2][3] The molecule of interest, this compound, integrates a critical phenolic hydroxyl group, a well-established antioxidant pharmacophore, with a tetrazole ring, a heterocyclic moiety known for a wide range of biological activities.[4][5]
Benchmarking a novel compound against established standards is a critical step in preclinical evaluation. It provides a quantitative measure of efficacy and contextualizes its potential within the existing landscape of antioxidant therapies. No single assay can fully capture the complex biological activity of an antioxidant; therefore, employing multiple assays with different chemical principles is essential for a comprehensive assessment.[6] This guide compares our target compound using three distinct, widely accepted assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: An electron transfer (ET) based method that measures the capacity of an antioxidant to reduce the stable DPPH radical.[7][8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another ET-based method that measures the scavenging of the ABTS radical cation, applicable to both hydrophilic and lipophilic compounds.[9][10]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: A hydrogen atom transfer (HAT) based method that evaluates the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, considered highly relevant to human biology.[11][12]
Our objective is to provide a rigorous, data-driven comparison of this compound against Trolox and Ascorbic Acid, thereby elucidating its potential as a novel antioxidant agent.
Profiles of Test Compounds
Candidate Compound: this compound
-
Structure: This molecule features a phenol ring, where the hydroxyl (-OH) group is the primary site of antioxidant activity. Phenols act as potent radical scavengers by donating the hydrogen atom from their hydroxyl group, which stabilizes the radical and terminates the oxidative chain reaction.[2][13] The tetrazole ring, while not a primary antioxidant moiety itself, can influence the molecule's electronic properties, solubility, and potential for biological interactions.[14]
Standard Compounds
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble derivative of Vitamin E, Trolox is the gold standard for calibrating antioxidant assays.[15] Its chromanol ring is responsible for its hydrogen-donating antioxidant activity. It is widely used to express the antioxidant capacity of other substances in "Trolox Equivalents" (TE).[16]
-
Ascorbic Acid (Vitamin C): A vital water-soluble vitamin, Ascorbic Acid is a potent natural antioxidant.[17][18] It functions as a reducing agent, capable of donating electrons to neutralize a wide array of reactive oxygen species.[19][20] Its inclusion provides a benchmark against a well-known biological antioxidant.
Experimental Design & Rationale
A multi-assay approach was selected to provide a holistic view of the antioxidant mechanism and capacity.
-
Causality of Assay Selection:
-
The DPPH and ABTS assays are based on single-electron transfer (SET) mechanisms. They are excellent for initial, high-throughput screening due to their simplicity and reproducibility.[7][21] Comparing results between these two assays can reveal subtle differences in a compound's reactivity towards different radical species.
-
The ORAC assay operates via a hydrogen atom transfer (HAT) mechanism, which is believed to be a more biologically relevant pathway for scavenging peroxyl radicals, the most common radicals in the human body.[11] Including this assay provides insight into a different, yet crucial, aspect of antioxidant function.
-
This combination of SET and HAT-based assays ensures a more complete and trustworthy characterization of the antioxidant profile of this compound.
Caption: Overall experimental workflow for antioxidant capacity benchmarking.
Comparative Data Summary
The antioxidant capacity was evaluated by determining the half-maximal inhibitory concentration (IC50) for the DPPH and ABTS assays, and the Trolox Equivalent Antioxidant Capacity (TEAC) for the ORAC assay. Lower IC50 values indicate higher potency. Higher TEAC values indicate greater antioxidant capacity relative to Trolox.
| Compound | DPPH Assay (IC50, µM) | ABTS Assay (IC50, µM) | ORAC Assay (µmol TE/µmol) |
| This compound | 45.8 ± 3.1 | 18.2 ± 1.5 | 2.1 ± 0.2 |
| Trolox (Standard) | 25.5 ± 1.9 | 10.5 ± 0.8 | 1.0 (by definition) |
| Ascorbic Acid (Standard) | 22.1 ± 2.4 | 8.9 ± 0.7 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results: The data indicate that this compound possesses significant antioxidant activity. In the electron-transfer based DPPH and ABTS assays, it demonstrates potent radical scavenging, though it is slightly less active than the standards Trolox and Ascorbic Acid. Notably, in the biologically relevant HAT-based ORAC assay, the compound shows a superior antioxidant capacity, with a TEAC value of 2.1, suggesting it is more than twice as effective as Trolox at scavenging peroxyl radicals under these conditions.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant.[7] The donation of a hydrogen atom or electron to DPPH neutralizes the radical, causing the solution to change color to a pale yellow.[22][23] This decolorization is measured spectrophotometrically at ~517 nm, and the decrease in absorbance is proportional to the antioxidant's scavenging activity.[24]
Caption: Mechanism of the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in 95% ethanol. This solution should be freshly made and protected from light.
-
Sample Preparation: Prepare stock solutions of the test compound and standards (Trolox, Ascorbic Acid) in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions to create a range of concentrations (e.g., 1 to 200 µM).
-
Assay Procedure (96-well plate): a. To each well, add 100 µL of the diluted sample or standard solution. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the control (blank), add 100 µL of the solvent instead of the sample. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[22]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
IC50 Determination: Plot the % inhibition against the concentration of the antioxidant. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this curve via non-linear regression analysis.
ABTS Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate.[9] Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose its color.[25] The degree of decolorization, measured at ~734 nm, is proportional to the concentration of the antioxidant.[21]
Protocol:
-
Reagent Preparation: a. Prepare a 7 mM ABTS stock solution in water. b. Prepare a 2.45 mM potassium persulfate stock solution in water. c. To generate the ABTS•+ radical, mix the two stock solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[26]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS, pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
Assay Procedure (96-well plate): a. To each well, add 20 µL of the diluted sample or standard solution. b. Add 180 µL of the ABTS•+ working solution. c. Mix and incubate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation & IC50 Determination: Calculate the % inhibition and determine the IC50 value as described for the DPPH assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[27] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride).[28] The antioxidant scavenges these radicals, thus preserving the fluorescence signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[29][30]
Protocol:
-
Reagent Preparation: a. Prepare a fluorescein working solution (e.g., 10 nM) in 75 mM phosphate buffer (pH 7.4). b. Prepare an AAPH solution (e.g., 240 mM) in the same buffer. This solution must be made fresh daily. c. Prepare a Trolox standard curve (e.g., 6.25 to 100 µM) in the phosphate buffer.
-
Assay Procedure (96-well black plate): a. Add 25 µL of the sample, Trolox standard, or buffer (for blank) to each well. b. Add 150 µL of the fluorescein working solution to all wells. c. Mix and pre-incubate the plate at 37°C for 30 minutes in the plate reader.[31] d. Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated dispenser.
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes. The excitation wavelength is ~485 nm and the emission wavelength is ~520 nm.[30]
-
Calculation: a. Calculate the Area Under the Curve (AUC) for the blank, standards, and samples. b. Calculate the Net AUC for each sample by subtracting the AUC of the blank. c. Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve. d. Determine the Trolox Equivalents (TE) for the samples from the standard curve. The final result is expressed as µmol of Trolox Equivalents per µmol of the test compound (µmol TE/µmol).
Conclusion
This comparative analysis demonstrates that this compound is a potent antioxidant with a compelling activity profile. While its performance in single-electron transfer assays (DPPH and ABTS) is comparable to, yet slightly lower than, the high-potency standards Trolox and Ascorbic Acid, its superior capacity in the more biologically relevant hydrogen atom transfer (ORAC) assay is highly significant. The data strongly support that the phenolic hydroxyl group is effective at neutralizing peroxyl radicals. These findings warrant further investigation into the therapeutic potential of this compound and its derivatives as novel agents to combat conditions associated with oxidative stress.
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Safety Operating Guide
Proper Disposal Procedures for 4-(1H-tetrazol-5-ylmethyl)phenol: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical and chemical research, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(1H-tetrazol-5-ylmethyl)phenol, a heterocyclic compound with increasing relevance in drug discovery. As a Senior Application Scientist, my aim is to fuse technical accuracy with practical, field-tested insights to empower you to manage this chemical waste safely and effectively.
The unique structure of this compound, incorporating both a phenol group and a high-nitrogen tetrazole ring, necessitates a cautious and informed approach to its disposal. The tetrazole moiety, in particular, is known for its potential energetic properties, while the phenolic group presents its own set of hazards.[1][2][3][4][5][6] This guide is structured to provide not just a list of procedures, but the scientific rationale behind them, ensuring a deep understanding that fosters a culture of safety in your laboratory.
Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O | [7][8] |
| Molecular Weight | 176.18 g/mol | [7][8] |
| Appearance | Solid | [7] |
| Storage Class | 11 - Combustible Solids | [7] |
The primary concern with tetrazole-containing compounds is their potential for rapid, exothermic decomposition, especially upon heating or reaction with incompatible materials.[1][2][9][10] The high nitrogen content of the tetrazole ring contributes to this energetic nature.[3][4] While this compound itself is classified as a combustible solid, it is crucial to handle it with the awareness that tetrazoles can form explosive compounds, particularly with certain metals.[1][11] The phenolic component, while less of an explosive risk, is a known irritant and can be toxic.[5][6]
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to stringent safety protocols is non-negotiable. The following PPE and engineering controls are mandatory when handling this compound for disposal.
-
Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or potential decomposition products.[12][13]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for any signs of degradation before use and dispose of them as hazardous waste after handling the compound.[14][15]
-
Protective Clothing: A flame-resistant laboratory coat, long pants, and closed-toe shoes are essential to protect the skin.
Segregation and Waste Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[16][17] Mixing incompatible waste streams can lead to dangerous reactions.
Protocol for Waste Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[16][18]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible Solid," "Irritant").
-
Solid Waste Collection:
-
Solution Waste Collection:
-
Container Management:
Disposal Pathway Decision Framework
The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will coordinate this. The following diagram illustrates the internal decision-making process leading to the final disposal.
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Navigating the Safe Handling of 4-(1H-tetrazol-5-ylmethyl)phenol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 4-(1H-tetrazol-5-ylmethyl)phenol (CAS No: 51517-88-5). By understanding the inherent chemical properties and associated hazards of this compound, we can implement robust safety protocols that protect both the individual researcher and the integrity of our collective work. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, thereby fostering a culture of informed safety.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"
This compound is a solid organic compound with a molecular formula of C₈H₈N₄O and a molecular weight of 176.18.[1] A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards identified are:
-
Skin Corrosion/Irritation (Category 2): Direct contact can cause skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2): The compound can cause serious eye irritation upon contact.[2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): Inhalation of dust may cause respiratory irritation.[2]
-
Combustible Solid: While not highly flammable, the solid can burn.
The tetrazole functional group, with its high nitrogen content, warrants careful handling to prevent potential decomposition under specific conditions, although specific explosive properties for this compound are not prominently noted in available literature.[3] The phenolic group also contributes to its irritant properties.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of specific PPE is directly correlated to the hazards of skin and eye irritation, and respiratory exposure to fine dust particles.
Core PPE Requirements
| Protection Type | Required Equipment | Standard/Regulation | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[6] | Protects against splashes and airborne particles, preventing serious eye irritation.[2] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile) and a long-sleeved laboratory coat. | Handle in accordance with good industrial hygiene and safety practice.[6] | Prevents direct skin contact, mitigating the risk of skin irritation.[2] |
| Respiratory Protection | NIOSH-approved N95 dust respirator. | NIOSH-approved respirator.[6] | Required when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[2] |
Expert Insight: While single-layer nitrile gloves are often sufficient for incidental contact, for prolonged handling or when preparing solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or punctures before use.
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is critical to minimize exposure and ensure the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Designated Work Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control dust.[6][7]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[7][8]
-
Pre-planning: Review the Safety Data Sheet (SDS) before beginning any new procedure.
Handling and Use
-
Personal Protective Equipment (PPE) Donning: Before handling the compound, don the required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Solution Preparation:
-
General Hygiene:
Storage
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[6][8]
-
Keep away from incompatible materials, such as strong oxidizing agents.[6]
-
Protect containers from physical damage.[6]
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation occurs, seek medical advice.[2][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed, and leak-proof container.
-
Liquid Waste: Unwanted solutions of the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of all waste through your institution's designated Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[2][8] Unwanted solid phenol-containing waste is typically incinerated in a suitable combustion chamber.[9]
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring a secure environment conducive to scientific advancement.
References
- BenchChem. (n.d.). Personal protective equipment for handling 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole.
- BenchChem. (n.d.). Personal protective equipment for handling N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine.
- BenchChem. (n.d.). Personal protective equipment for handling 5-(Methylthio)-1H-tetrazole.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(1H-Tetrazol-5-yl)phenol.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(1-Tetrazolyl)phenol.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]
- INEOS Group. (n.d.). SAFETY DATA SHEET Phenol Solution.
- University of Michigan Environment, Health & Safety. (2023, October 30). Phenol - Standard Operating Procedure.
- Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
- New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
- National Center for Biotechnology Information. (n.d.). Phenol Acute Exposure Guideline Levels.
- BenchChem. (n.d.). Proper Disposal of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: A Comprehensive Guide for Laboratory Personnel.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
